3-Methylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUCUWVGKLACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059218 | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10795 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-81-2 | |
| Record name | 3-Methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRQ2PCL7ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylbenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine, a substituted aromatic amine, serves as a versatile building block in organic synthesis. Its unique structural features, comprising a benzyl (B1604629) group with a methyl substituent at the meta position and a primary amine, impart a distinct reactivity profile. This makes it a valuable intermediate in the preparation of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and material science.[1] The presence of the amine functionality allows for a variety of chemical transformations, while the aromatic ring can be further functionalized. This guide provides a comprehensive overview of the chemical properties, structure, and analytical data of this compound, along with detailed experimental protocols relevant to its synthesis, purification, and characterization.
Chemical Structure and Identification
The structure of this compound is characterized by a benzylamine (B48309) core with a methyl group at the 3-position of the benzene (B151609) ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3-methylphenyl)methanamine |
| CAS Number | 100-81-2[2][3] |
| Molecular Formula | C₈H₁₁N[2][3] |
| SMILES | Cc1cccc(CN)c1 |
| InChI | InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3[4] |
| Synonyms | m-Methylbenzylamine, (3-Methylphenyl)methanamine, m-Xylylamine[2] |
Physicochemical Properties
This compound is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 121.18 g/mol | [2][3] |
| Boiling Point | 202-205 °C | [5] |
| Density | 0.966 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.536 | [5] |
Experimental Protocols
Synthesis via Reductive Amination of 3-Methylbenzaldehyde (B113406)
Reductive amination is a common and efficient method for the synthesis of amines.[6][7][8] This protocol describes the synthesis of this compound from 3-methylbenzaldehyde and ammonia (B1221849).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methylbenzaldehyde (12.0 g, 0.1 mol) and methanol (B129727) (100 mL).
-
Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (7 N, 50 mL, 0.35 mol).
-
Imine Formation: Seal the flask and stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (B1222165) (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Purification by Vacuum Distillation
Crude this compound can be effectively purified by vacuum distillation.
Experimental Protocol: Purification of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional but Recommended): Dry the crude amine over potassium hydroxide (B78521) (KOH) pellets for several hours prior to distillation.[9]
-
Distillation:
-
Transfer the crude this compound to the distillation flask.
-
Apply vacuum and slowly heat the flask in an oil bath.
-
Collect the fraction boiling at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).
-
Discard any initial forerun and the high-boiling residue.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 4H, Ar-H)
-
δ 3.76 (s, 2H, -CH₂-NH₂)
-
δ 2.32 (s, 3H, Ar-CH₃)
-
δ 1.39 (s, 2H, -NH₂)[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: Varian A-60 or equivalent NMR spectrometer.[2]
-
Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters.
Infrared (IR) Spectroscopy
Key IR Absorptions (Neat):
-
~3360 cm⁻¹ (N-H stretch, primary amine)
-
~3280 cm⁻¹ (N-H stretch, primary amine)
-
~3030 cm⁻¹ (C-H stretch, aromatic)
-
~2920 cm⁻¹ (C-H stretch, aliphatic)
-
~1605 cm⁻¹ (C=C stretch, aromatic)
-
~1480 cm⁻¹ (C=C stretch, aromatic)
-
~830 cm⁻¹ (N-H wag, primary amine)
Experimental Protocol: IR Analysis
-
Sample Preparation: Place a drop of neat this compound between two NaCl or KBr plates.
-
Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[2]
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum:
-
m/z 121 (M⁺): Molecular ion
-
m/z 120: [M-H]⁺
-
m/z 106: [M-NH₂]⁺
-
m/z 93: [M-CH₂NH₂]⁺[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Reactivity and Potential Biological Significance
The primary amine group of this compound is nucleophilic and will react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds. The aromatic ring can undergo electrophilic aromatic substitution, with the methyl and aminomethyl groups influencing the regioselectivity of these reactions.
While specific signaling pathways involving this compound are not extensively documented, substituted benzylamines are a known class of compounds with diverse biological activities.[11] They have been investigated as inhibitors of enzymes such as monoamine oxidase and 17β-hydroxysteroid dehydrogenase, and as modulators of various receptors.[11] The evaluation of a novel substituted benzylamine like this compound for biological activity would typically follow a structured screening process.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The structural and analytical data provided in this guide serve as a comprehensive resource for researchers utilizing this compound in their synthetic endeavors. While its specific biological roles are yet to be fully elucidated, its structural similarity to other biologically active benzylamines suggests potential for its application in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound(100-81-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | 100-81-2 [chemicalbook.com]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. This compound(100-81-2) MS [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Methylbenzylamine for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the primary synthetic routes to 3-methylbenzylamine, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methods detailed below are selected for their relevance and applicability in a research laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound (also known as m-toluylamine or 3-(aminomethyl)toluene) can be achieved through several established chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The most common and effective strategies include:
-
Reductive Amination of 3-Methylbenzaldehyde (B113406): A versatile and widely used one-pot reaction.
-
Leuckart Reaction: A classic method for reductive amination using formic acid derivatives.
-
Catalytic Hydrogenation of 3-Methylbenzonitrile: An efficient route from the corresponding nitrile.
-
Gabriel Synthesis: A multi-step but reliable method for producing pure primary amines from alkyl halides.
Each of these methods offers distinct advantages and is discussed in detail in the following sections.
Comparative Data of Synthesis Methods
| Method | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Reductive Amination | 3-Methylbenzaldehyde | Ammonia, H₂, Raney-Ni | Semi-batch process, continuous aldehyde feed | High | [1] |
| Leuckart Reaction | Benzaldehyde (B42025) (representative) | Ammonium (B1175870) formate (B1220265) | 120-130 °C | Good | [2] |
| Benzaldehyde (representative) | Formamide (B127407) | >165 °C | Low | [2] | |
| Catalytic Hydrogenation | Benzonitrile (B105546) (representative) | Amorphous NiAl alloy, NaOH, H₂ | 40 °C, 2.0 MPa, 60 min | 95.2 | [3] |
| Benzonitrile (representative) | 5% Rh/C, NaOH, H₂ | 80 °C, 60-80 psig, ~3 hours | High | [4] | |
| Gabriel Synthesis | Benzyl chloride (representative) | 1. K₂CO₃, Phthalimide2. Hydrazine (B178648) hydrate, MeOH | 1. Reflux, 2 hr2. Reflux, 1 hr | 60-70 | [5] |
Detailed Experimental Protocols
Reductive Amination of 3-Methylbenzaldehyde
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. This process involves the initial formation of an imine from 3-methylbenzaldehyde and ammonia, which is then reduced in situ to the desired amine.
Experimental Protocol (General, based on benzaldehyde amination):
-
Reactor Setup: Charge a slurry reactor with a Raney-Ni catalyst, the solvent (e.g., methanol), and a source of ammonia.
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 80-120°C) under hydrogen pressure (e.g., 10-40 bar).
-
Substrate Addition: Continuously feed a solution of 3-methylbenzaldehyde into the reactor over a period of several hours. This semi-batch approach helps to minimize the formation of by-products.[1]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC until the consumption of the starting aldehyde is complete.
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.[6]
-
Leuckart Reaction
The Leuckart reaction is a classic organic reaction that converts aldehydes or ketones to amines using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[2] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.
Experimental Protocol (General):
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde with an excess of ammonium formate.
-
Heating: Heat the mixture to a high temperature, typically between 150-200 °C, for several hours.[7] The reaction is often run neat (without a solvent).
-
Hydrolysis: After the initial reaction is complete, cool the mixture and add a strong acid (e.g., HCl) to hydrolyze the intermediate N-formyl-3-methylbenzylamine. Reflux the acidic mixture for several hours.
-
Work-up and Purification:
-
Cool the solution and make it basic by the addition of a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Catalytic Hydrogenation of 3-Methylbenzonitrile
The reduction of nitriles is a direct route to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and purity.
Experimental Protocol (based on benzonitrile hydrogenation):
-
Catalyst and Reagents: In a high-pressure autoclave, place 3-methylbenzonitrile, a suitable solvent (e.g., ethanol), a catalyst (e.g., amorphous NiAl alloy or a supported precious metal catalyst like Rh/C), and a promoter if required (e.g., NaOH).[3][4]
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2.0 MPa). Heat the reaction mixture to the specified temperature (e.g., 40 °C) with vigorous stirring.[3]
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up and Purification:
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The residue containing this compound is then purified by vacuum distillation.
-
Gabriel Synthesis
The Gabriel synthesis is a robust method that avoids the over-alkylation common in other amine syntheses, thus producing a clean primary amine.[8] It involves the alkylation of phthalimide (B116566) followed by the release of the amine.
Experimental Protocol (adapted from benzylamine (B48309) synthesis): [5]
-
Step 1: N-Alkylation of Phthalimide
-
In a round-bottom flask, thoroughly mix phthalimide and anhydrous potassium carbonate.
-
Add 3-methylbenzyl chloride (a lachrymator, handle with care in a fume hood).
-
Heat the mixture at a gentle reflux for 2 hours.
-
Cool the reaction mixture and add water to precipitate the crude N-(3-methylbenzyl)phthalimide.
-
Collect the solid product by suction filtration and wash with water. The crude product can be recrystallized if necessary.
-
-
Step 2: Hydrazinolysis of N-(3-methylbenzyl)phthalimide
-
In a round-bottom flask, combine the N-(3-methylbenzyl)phthalimide from the previous step, hydrazine hydrate, and methanol.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Combine the filtrate and washings and reduce the volume by distillation.
-
Make the remaining solution strongly alkaline with concentrated NaOH.
-
Extract the mixture with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the ether and purify the residual this compound by vacuum distillation.
-
Visualized Workflows and Pathways
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Reductive amination pathway for this compound.
Caption: Leuckart reaction pathway.
Caption: Catalytic hydrogenation of 3-methylbenzonitrile.
Caption: Gabriel synthesis pathway for primary amines.
Caption: General experimental workflow for amine synthesis.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. grokipedia.com [grokipedia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of 3-Methylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzylamine (CAS No: 100-81-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₈H₁₁N. Its structure consists of a benzylamine (B48309) core with a methyl group substituted at the meta-position of the benzene (B151609) ring.
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| CAS Number | 100-81-2 |
| Appearance | Colorless liquid |
| Boiling Point | 202-205 °C |
| Density | 0.966 g/mL at 25 °C |
| SMILES | Cc1cccc(CN)c1 |
Spectroscopic Data
The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 399.65 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 - 7.01 | m | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |
| 3.76 | s | 2H | Methylene protons (-CH₂-) |
| 2.32 | s | 3H | Methyl protons (-CH₃) |
| 1.39 | s | 2H | Amine protons (-NH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Assignment |
| 143.6 | Aromatic C (C-1) |
| 137.9 | Aromatic C (C-3) |
| 128.3 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.1 | Aromatic CH |
| 124.2 | Aromatic CH |
| 46.4 | Methylene C (-CH₂-) |
| 21.4 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The following table lists the significant absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3280 | Medium, broad | N-H stretching (primary amine) |
| 3030 | Medium | Aromatic C-H stretching |
| 2920, 2850 | Medium | Aliphatic C-H stretching |
| 1605, 1590, 1490 | Medium to strong | Aromatic C=C stretching |
| 1465 | Medium | CH₂ bending |
| 880 - 770 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained using Electron Ionization (EI).[1]
| m/z | Relative Intensity (%) | Assignment |
| 121 | 36.4 | [M]⁺ (Molecular ion) |
| 120 | 88.0 | [M-H]⁺ |
| 106 | 57.6 | [M-NH₂]⁺ |
| 104 | 100.0 | [M-NH₃]⁺ |
| 91 | 42.9 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 29.8 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum showing relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
An In-depth Technical Guide to 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine, a primary benzylic amine, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a benzyl (B1604629) group substituted with a methyl group at the meta position, provides a unique combination of steric and electronic properties that make it a valuable building block for a diverse range of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and applications.
Chemical Identity and Properties
CAS Number: 100-81-2[1]
Synonyms:
-
m-Xylylamine
-
α-Amino-m-xylene
-
M-Tolylmethanamine
-
(3-Methylphenyl)methanamine
-
Benzenemethanamine, 3-methyl-
-
m-Methylbenzylamine
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 202-205 °C (lit.) |
| Density | 0.966 g/mL at 25 °C (lit.) |
| Refractive Index (n₂₀/D) | 1.536 (lit.) |
| Flash Point | 81 °C (177.8 °F) - closed cup |
| pKa | 9.13 ± 0.10 (Predicted) |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Spectroscopic Data
Spectroscopic data for this compound can be found in various databases. Key spectral features are available for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are crucial for its identification and characterization.
Synthesis and Purification
This compound is commonly synthesized through the reduction of 3-methylbenzonitrile (B1361078). Two primary methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.
Experimental Protocol: Synthesis via Catalytic Hydrogenation of 3-Methylbenzonitrile
This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of 3-methylbenzonitrile.
Materials:
-
3-Methylbenzonitrile
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol (B145695) or Methanol (B129727) (solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, a solution of 3-methylbenzonitrile (1 equivalent) in ethanol or methanol is prepared.
-
The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The reactor is sealed and purged several times with hydrogen gas to remove any air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to facilitate the reaction.
-
The progress of the reaction is monitored by the uptake of hydrogen and can be further analyzed by techniques such as GC-MS or TLC.
-
Upon completion, the reactor is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered to remove the catalyst. The catalyst bed should be handled with care as it can be pyrophoric.
-
The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent.
Experimental Protocol: Synthesis via Reduction of 3-Methylbenzonitrile with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines a general procedure for the synthesis of this compound using lithium aluminum hydride as the reducing agent.
Materials:
-
3-Methylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF is prepared in a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
A suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent is prepared in a separate flask and then transferred to the dropping funnel.
-
The LiAlH₄ suspension is added dropwise to the stirred solution of 3-methylbenzonitrile at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with the solvent.
-
The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude this compound obtained from either synthesis can be purified by vacuum distillation . The product is distilled under reduced pressure, and the fraction boiling at the correct temperature is collected.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 3-methylbenzonitrile, followed by purification.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of organic molecules. Its primary amine functionality allows it to readily participate in reactions such as N-alkylation, N-acylation, and reductive amination.
Role in Pharmaceutical Synthesis
In drug development, this compound can be incorporated into molecular scaffolds to modulate their pharmacological properties. It can serve as a precursor for the synthesis of more complex amines and amides that may exhibit biological activity.
Experimental Protocol: Use in Reductive Amination
The following is a generalized protocol for the use of this compound in a reductive amination reaction with a carbonyl compound (aldehyde or ketone).
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, THF)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
A solution of the carbonyl compound (1 equivalent) and this compound (1-1.2 equivalents) is prepared in an anhydrous solvent in a round-bottom flask.
-
If necessary, a catalytic amount of acetic acid is added to facilitate the formation of the intermediate imine or enamine. The mixture is stirred at room temperature for a period to allow for imine formation.
-
The reducing agent (1.5-2.0 equivalents) is added portion-wise to the stirred solution. The temperature may need to be controlled with an ice bath, depending on the reactivity of the reducing agent.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Logical Relationship in a Multi-step Synthesis
The following diagram illustrates the logical role of this compound as an intermediate in a hypothetical multi-step synthesis.
Caption: Logical flow of a synthesis using this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is also sensitive to air. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Physical properties of 3-Methylbenzylamine boiling point density
An In-depth Technical Guide to the Physical Properties of 3-Methylbenzylamine
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and an understanding of the methodologies used to obtain them. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates the logical relationships between the compound and its characterization.
Core Physical Properties
This compound, also known as m-methylbenzylamine, is a colorless to light yellow liquid organic compound.[1][2][3] Its physical characteristics are crucial for a variety of applications, including its use as a templating agent in chemical synthesis and for studying the chromatographic behavior of basic compounds.[4][5]
Data Presentation
The boiling point and density of this compound have been determined through various experimental measurements. The following table summarizes these key physical constants.
| Physical Property | Value | Conditions |
| Boiling Point | 202-205 °C | at standard atmospheric pressure (lit.)[1][4][5] |
| Density | 0.966 g/mL | at 25 °C (lit.)[1][4][5] |
| 0.952 g/mL | at 20 °C (lit.)[4] |
Experimental Protocols
The determination of the physical properties of a chemical compound like this compound requires precise and validated experimental methods. Below are detailed protocols for measuring boiling point and density, which are standard procedures in organic chemistry laboratories.
Boiling Point Determination using the Thiele Tube Method
The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid sample, requiring only a small quantity of the substance.[6]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. In this method, a sample is heated until it boils, and a stream of bubbles emerges from an inverted capillary tube. The boiling point is recorded at the precise moment the liquid re-enters the capillary tube upon cooling.[6]
Apparatus and Materials:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
This compound sample
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the this compound sample.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[6]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Insert the thermometer and the attached test tube into the Thiele tube, ensuring the side arm of the Thiele tube is positioned to allow for efficient heat circulation from the mineral oil.
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, remove the heat source.
-
Measurement: The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[6]
-
Verification: Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second, more accurate reading.
Density Determination using a Vibrating Tube Densitometer
Modern density measurements for liquids are often performed with high-precision instruments like a vibrating tube densitometer, which offers accuracy and requires a small sample volume.[7][8]
Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser) sample results in a lower oscillation frequency. The instrument measures this frequency change and converts it into a density value.
Apparatus and Materials:
-
Vibrating tube densiteter (e.g., Anton Paar DMA series)
-
Syringes for sample injection
-
Deionized water and dry air for calibration
-
This compound sample
-
Waste container
Procedure:
-
Instrument Calibration: Before measurement, the instrument must be calibrated. This is typically done using two standards of known density: dry air and deionized water. The instrument's software guides the user through this process.[7][8]
-
Sample Injection: Using a clean, dry syringe, carefully inject the this compound sample into the measurement cell of the densitometer, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C). The instrument's thermostat will control this.
-
Measurement: Once the temperature and the oscillation frequency have stabilized, the instrument will display the density value. Record the reading.
-
Cleaning: After the measurement is complete, flush the measurement cell with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it with a stream of air to prepare for the next sample.
Visualization of Property Determination Workflow
The following diagram illustrates the logical workflow from the chemical compound to its experimentally determined physical properties.
Caption: Workflow for the characterization of this compound's physical properties.
References
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound 98 100-81-2 [sigmaaldrich.com]
- 5. This compound | 100-81-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 3-Methylbenzylamine, a key chemical intermediate in various research and development applications. The information is presented to support laboratory work and computational modeling.
Physicochemical Properties
This compound is a colorless liquid organic compound.[1] It is an aromatic amine that is structurally isomeric with other methylbenzylamines. The core data for this compound, including its molecular formula and weight, are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H11N | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 121.18 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| Linear Formula | CH₃C₆H₄CH₂NH₂ | Sigma-Aldrich |
| CAS Number | 100-81-2 | Santa Cruz Biotechnology[2], Sigma-Aldrich |
| Synonyms | m-Methylbenzylamine, Benzenemethanamine, 3-methyl- | PubChem[1] |
Structural and Property Relationships
The molecular formula and weight of a compound are fundamental properties derived from its atomic composition. The following diagram illustrates the logical relationship between the chemical identity of this compound and its key molecular descriptors.
Experimental Protocols
Detailed experimental protocols for determining the molecular weight, such as mass spectrometry, are standardized procedures and are not detailed here. For specific analytical methods, please refer to standard analytical chemistry compendia. The provided data is based on computed values from reputable chemical databases.[1]
References
Reactivity of 3-Methylbenzylamine with different functional groups
An In-depth Technical Guide to the Reactivity of 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as m-methylbenzylamine, is a versatile primary amine that serves as a crucial building block in modern organic synthesis.[1][2] Its structure, featuring a nucleophilic amino group attached to a benzyl (B1604629) scaffold with a methyl substituent at the meta position, provides a unique combination of reactivity and steric properties.[2] This guide offers a comprehensive overview of the reactivity of this compound with various key functional groups, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development in pharmaceuticals and material science.[1]
Nucleophilic Acyl Substitution: Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations involving this compound. This is typically achieved through reactions with carboxylic acid derivatives like acyl chlorides, anhydrides, esters, or directly with carboxylic acids using coupling agents.[3]
Reaction with Acyl Chlorides
The reaction of this compound with acyl chlorides is a highly efficient and often exothermic method for forming N-(3-methylbenzyl) amides.[][5] This transformation, known as the Schotten-Baumann reaction, proceeds via a nucleophilic addition-elimination mechanism.[6][7] A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][8]
General Reaction Mechanism: Acylation with Acyl Chloride
Caption: Nucleophilic addition-elimination pathway for amide synthesis.
Table 1: Representative Data for N-Acylation of Benzylamines with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Aq. NaOH | Water/DCM | RT | 0.5 | >90 | [6] |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 1-3 | High | [5][9] |
| Acyl Fluoride | N/A | N/A | N/A | N/A | High | [5] |
| N-Butyl-N-chloroformamide | Triethylamine | DCM | 0 to RT | >1 | Good | [10] |
Note: Data is generalized from reactions with benzylamine (B48309) or similar primary amines as specific data for this compound may vary.
Experimental Protocol: Synthesis of N-(3-methylbenzyl)acetamide
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.5 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography on silica (B1680970) gel if necessary.[10]
Reaction with Acid Anhydrides
Acid anhydrides serve as effective acylating agents for this compound, reacting in a similar manner to acyl chlorides but are generally less reactive.[11] The reaction produces the desired amide and a carboxylic acid byproduct, which requires neutralization by a base to achieve high yields.
Table 2: Representative Data for N-Acylation with Anhydrides
| Anhydride (B1165640) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Neat | RT | 1-2 | >95 | [11] |
| Mixed Anhydrides | N/A | DCM | RT | 1-3 | 70-90 | [12] |
Note: Yields are based on reactions with benzylamine derivatives.
Experimental Protocol: Synthesis of N-(3-methylbenzyl)benzamide from Benzoic Anhydride
-
Reaction Setup: Dissolve this compound (1.0 eq.) and benzoic anhydride (1.1 eq.) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add pyridine (1.5 eq.) to the mixture.
-
Reaction: Stir the solution at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for acyl chlorides, using dilute HCl to wash the combined organic layers to remove excess pyridine before the brine wash.
Reaction with Carboxylic Acids
Direct amidation between an amine and a carboxylic acid is challenging because they readily form a non-reactive ammonium (B1175870) carboxylate salt.[13] This reaction typically requires either high temperatures to dehydrate the salt or the use of a coupling agent to activate the carboxylic acid.[14] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[][15]
Workflow: DCC-Mediated Amide Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Acyl halide [simply.science]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. allen.in [allen.in]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of 3-Methylbenzylamine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 16, 2025 – 3-Methylbenzylamine, a versatile organic compound, is increasingly recognized as a critical building block and reagent in a wide array of synthetic applications, from the development of novel pharmaceuticals to the creation of advanced materials. This technical guide provides an in-depth overview of its core applications in organic synthesis, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key reactions, presents quantitative data, details experimental protocols, and visualizes complex synthetic pathways.
A Cornerstone in Heterocyclic Synthesis
This compound serves as a pivotal precursor in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] Its unique structural features and reactivity make it an invaluable component in the creation of intricate molecular architectures.[2]
The Pictet-Spengler Reaction: Crafting Tetrahydro-β-carbolines and Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmacologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4] While direct quantitative data for this compound in this reaction is not extensively documented in readily available literature, the general principles and procedures are well-established. Electron-donating groups on the aromatic ring of the arylethylamine generally lead to higher yields.[4]
Experimental Protocol: General Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
-
Reaction Setup: To a solution of a phenylethylamine derivative (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane), add the desired aldehyde or ketone (1.0-1.2 equiv).
-
Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) (0.1-1.0 equiv).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux for 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
The following diagram illustrates the general workflow of the Pictet-Spengler reaction.
Caption: General workflow of the Pictet-Spengler reaction.
Synthesis of Isoindolinones via C-H Activation
Recent advances in organic synthesis have highlighted the use of benzylamine (B48309) derivatives in rhodium- and ruthenium-catalyzed C-H activation/annulation reactions for the synthesis of isoindolinones.[5][6][7][8] This methodology offers a highly efficient and atom-economical route to this important class of heterocyclic compounds, which are present in numerous bioactive molecules. While specific examples detailing the use of this compound are emerging, the general applicability of this reaction to substituted benzylamines is well-documented.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoindolinones
-
Reactants: A mixture of an N-substituted benzamide (B126) (e.g., derived from 3-methylbenzoic acid and a suitable amine), an olefin or other coupling partner, a rhodium catalyst (e.g., [{RhCl₂(Cp*)}₂]), and an appropriate additive (e.g., a base or an oxidant) in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Work-up and Purification: Standard work-up procedures involving extraction and purification by column chromatography are employed to isolate the desired isoindolinone product.
Multicomponent Reactions: A Gateway to Molecular Diversity
This compound is a valuable component in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecules in a single synthetic operation.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound in the Ugi reaction provides access to a wide range of peptide-like scaffolds with potential applications in drug discovery.[9][10][11]
Table 1: Representative Yields in Ugi Four-Component Reactions
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Yield (%) |
| Aniline | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 85-95% |
| Benzylamine | Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | 70-90% |
| This compound | Various | Various | Various | Generally moderate to good yields can be expected based on analogous reactions. |
Experimental Protocol: General Ugi Four-Component Reaction
-
Reaction Setup: In a suitable solvent (e.g., methanol), combine the aldehyde (1.0 equiv), this compound (1.0 equiv), and the carboxylic acid (1.0 equiv).
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the α-acylamino amide product.
The logical flow of the Ugi reaction is depicted in the following diagram.
Caption: Logical workflow of the Ugi four-component reaction.
Asymmetric Synthesis: A Chiral Building Block
Chiral amines are crucial in asymmetric synthesis for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While α-methylbenzylamine is more commonly cited as a chiral auxiliary, derivatives of this compound also hold potential in this area, particularly in the synthesis of chiral ligands for asymmetric catalysis.[3][12][13]
Synthesis of Chiral Ligands
Chiral ligands derived from enantiomerically pure this compound can be employed in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, allylic alkylations, and C-H functionalization reactions.[14][15] The synthesis of these ligands often involves the reaction of the chiral amine with a suitable scaffold to create a bidentate or polydentate ligand.
Table 2: Enantiomeric Excess in Asymmetric Catalysis using Chiral Ligands
| Reaction Type | Chiral Ligand Type | Metal Catalyst | Substrate | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Chiral Phosphine-Oxazoline (PHOX) | Iridium | Imines | Up to 99% |
| Asymmetric Allylic Alkylation | Chiral S,N-Thioimidazoline | Palladium | Allylic acetates | Up to 86%[16] |
| Asymmetric C-H Functionalization | Chiral Cyclopentadienyl | Rhodium | Various arenes | High enantioselectivity reported[14] |
Note: The data presented is for representative chiral ligands and reactions. The performance of a ligand derived from this compound would need to be experimentally determined.
The following diagram illustrates a general workflow for the application of a chiral ligand in asymmetric catalysis.
Caption: Workflow for asymmetric catalysis using a chiral ligand.
Other Notable Applications
Beyond these core areas, this compound and its derivatives have found utility in several other domains of organic synthesis.
-
Agrochemicals: Substituted benzylamines are precursors to various agrochemicals, including fungicides and herbicides. The synthesis of novel benzamidine (B55565) derivatives containing 1,2,3-triazole moieties has shown promising antifungal activity.[17][18][19][20][21]
-
Corrosion Inhibitors: Benzylamine derivatives, particularly those that can be readily synthesized into Schiff bases or quaternary ammonium (B1175870) salts, have been investigated as effective corrosion inhibitors for mild steel in acidic media.[22]
-
Directing Group in C-H Functionalization: The amine functionality in benzylamine derivatives can act as a directing group in ortho-lithiation and transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the aromatic ring.[1][23][24][25]
Conclusion
This compound is a highly versatile and valuable compound in the arsenal (B13267) of the modern organic chemist. Its applications span the synthesis of complex heterocyclic scaffolds, the generation of molecular diversity through multicomponent reactions, and the development of chiral ligands for asymmetric catalysis. As research continues to uncover new synthetic methodologies, the importance of this compound as a key building block in the creation of novel and functional molecules is poised to grow even further.
References
- 1. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 8. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Collection - Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed CâH Cross-Coupling - Journal of the American Chemical Society - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chemijournal.com [chemijournal.com]
- 21. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 25. Directed ortho metalation - Wikipedia [en.wikipedia.org]
3-Methylbenzylamine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine, a readily available primary amine, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features—a benzylic amine for versatile functionalization and a methyl-substituted phenyl ring for modulating steric and electronic properties—make it an attractive starting point for the synthesis of diverse and complex molecular architectures. This guide explores the utility of this compound as a core scaffold in the development of novel therapeutic agents, with a focus on its application in the design of inhibitors for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) for the treatment of prostate cancer and Filamenting temperature-sensitive mutant Z (FtsZ) for antibacterial therapies. We will delve into the synthesis, quantitative biological data, and mechanisms of action of these derivatives, providing detailed experimental protocols and visual representations of key biological pathways.
This compound Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
Mechanism of Action and Therapeutic Rationale
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of androgens, specifically catalyzing the conversion of androstenedione (B190577) to testosterone (B1683101).[1] In hormone-dependent prostate cancer, the growth of cancer cells is stimulated by androgens that activate the androgen receptor (AR).[2][3] Elevated expression of 17β-HSD3 has been observed in prostate cancer tissues, contributing to intratumoral androgen production and promoting disease progression.[1] Therefore, inhibiting 17β-HSD3 presents a promising therapeutic strategy to reduce androgen levels and suppress the growth of prostate cancer.
The signaling pathway illustrates the central role of 17β-HSD3 in testosterone production, which in turn activates the androgen receptor, leading to the transcription of genes that promote prostate cancer cell proliferation and survival. Inhibition of 17β-HSD3 disrupts this pathway, reducing the activation of the androgen receptor.
Structure-Activity Relationship and Quantitative Data
A series of substituted aryl benzylamines have been synthesized and evaluated as potent and selective inhibitors of 17β-HSD3. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM) for 17β-HSD3 |
| 1 | H | H | H | H | 900 |
| 2 | Me | H | H | H | >10000 |
| 3 | H | Me | H | H | >10000 |
| 29 | H | H | 1-Acetylpiperidin-4-ylamino | H | 76 |
| 30 | H | H | H | 1-(2-(4-chlorophenoxy)phenylamino)ethyl | 74 |
| 32 (S-enantiomer) | H | H | H | Allyl | 370 |
| Racemic 26 | H | H | H | Allyl | 520 |
Data sourced from Vicker et al., Molecules, 2021.[4]
Experimental Protocols
General Synthetic Procedure for Substituted Aryl Benzylamines:
The synthesis of the target inhibitors generally involves a reductive amination reaction between a substituted benzaldehyde (B42025) and an appropriate amine, followed by further modifications. A representative synthetic workflow is outlined below.
Detailed Protocol for the Synthesis of N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide (Compound 1 analog):
-
Step 1: Reductive Amination. To a solution of 2-nitrobenzaldehyde (1.0 eq) in methanol (B129727), 2-(4-chlorophenoxy)aniline (B29517) (1.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Sodium borohydride (B1222165) (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-(2-nitrobenzyl)-2-(4-chlorophenoxy)aniline.
-
Step 2: Nitro Group Reduction. The crude product from Step 1 is dissolved in a mixture of ethanol (B145695) and water. Iron powder (5.0 eq) and ammonium (B1175870) chloride (1.0 eq) are added, and the mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.
-
Step 3: Acetylation. The crude amine from Step 2 is dissolved in dichloromethane (B109758) and cooled to 0 °C. Acetic anhydride (B1165640) (1.2 eq) and triethylamine (B128534) (1.5 eq) are added, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the final compound.
Protocol for 17β-HSD3 Inhibition Assay:
The inhibitory activity of the synthesized compounds against 17β-HSD3 is determined using a cell-based assay with HEK293 cells stably expressing human 17β-HSD3.
-
Cell Culture: HEK293 cells expressing human 17β-HSD3 are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a fresh medium containing the substrate androstenedione and varying concentrations of the test compounds.
-
Testosterone Measurement: After incubation, the concentration of testosterone produced in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This compound Derivatives as FtsZ Inhibitors
Mechanism of Action and Therapeutic Rationale
FtsZ is a highly conserved bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division by polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in septum formation.[5] Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, leading to filamentation of the bacteria and eventual cell death.[6] Due to its essential role and high conservation among various bacterial species, FtsZ is an attractive target for the development of new antibacterial agents, particularly against drug-resistant strains.
The signaling pathway for FtsZ-mediated cell division involves the GTP-dependent polymerization of FtsZ monomers into protofilaments, which then assemble into the Z-ring at the division site. This process is regulated by several other proteins. FtsZ inhibitors can interfere with this process, leading to a block in cell division.
Structure-Activity Relationship and Quantitative Data
While direct synthesis of FtsZ inhibitors from this compound is not extensively documented in readily available literature, the closely related 3-methoxybenzamide (B147233) scaffold has been a foundation for potent FtsZ inhibitors. PC190723 is a well-characterized example. The antibacterial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 3-Methoxybenzamide | Bacillus subtilis | 4000 |
| PC190723 | Staphylococcus aureus ATCC 29213 | 1 |
| PC190723 | Methicillin-resistant S. aureus (MRSA) | 1 |
| PC190723 | Vancomycin-intermediate S. aureus (VISA) | 1 |
Data sourced from Haydon et al., Science, 2008 and other related publications.
Experimental Protocols
General Synthetic Procedure for Benzamide-based FtsZ Inhibitors:
The synthesis of benzamide (B126) derivatives often involves the coupling of a substituted benzoic acid with an appropriate amine. The synthesis of PC190723, a potent FtsZ inhibitor, serves as a representative example of this class of compounds.
Detailed Protocol for the Synthesis of a 3-Alkoxybenzamide Derivative:
-
Step 1: O-Alkylation. To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone, potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 3-methylbenzyl bromide) (1.2 eq) are added. The mixture is heated to reflux for 12-18 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the O-alkylated ester.
-
Step 2: Saponification. The ester from Step 1 is dissolved in a mixture of methanol and water. Sodium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
-
Step 3: Amidation. The carboxylic acid from Step 2 (1.0 eq) is dissolved in dichloromethane. Oxalyl chloride (1.5 eq) and a catalytic amount of DMF are added, and the mixture is stirred at room temperature for 2 hours. The solvent is evaporated to give the crude acid chloride. The acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonia. The mixture is stirred for 1 hour, and the product is extracted with dichloromethane. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated to give the final benzamide derivative, which can be further purified by recrystallization or column chromatography.
Protocol for FtsZ Polymerization Assay (Light Scattering):
The effect of inhibitors on FtsZ polymerization can be monitored by measuring changes in right-angle light scattering.
-
Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer.
-
Assay Setup: The assay is performed in a fluorometer capable of measuring 90° light scattering. FtsZ protein is added to a polymerization buffer (e.g., MES buffer containing MgCl2 and KCl) in a cuvette. The test compound, dissolved in DMSO, is added to the cuvette.
-
Initiation of Polymerization: The reaction is initiated by the addition of GTP.
-
Data Acquisition: Light scattering is monitored over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: The initial rate of polymerization is calculated from the slope of the light scattering curve. The effect of the inhibitor is determined by comparing the rate of polymerization in the presence of the compound to that of a DMSO control. IC50 values can be calculated from dose-response curves.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective inhibitors for diverse biological targets, such as 17β-HSD3 and FtsZ, highlights its significance in the development of novel therapeutics for cancer and infectious diseases. The synthetic accessibility and the potential for straightforward chemical modification of the this compound scaffold will continue to make it a key component in the drug discovery pipeline. This guide provides a foundational understanding and practical methodologies for researchers to explore and expand upon the therapeutic potential of this compound-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Pathways to 3-Methylbenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine is a valuable primary amine and a key building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest in organic and medicinal chemistry. This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the reaction pathways. The methodologies discussed herein are pivotal for researchers and professionals engaged in the discovery and development of novel chemical entities.
Core Synthetic Routes
The synthesis of this compound is predominantly achieved through three primary pathways, each originating from a different commercially available starting material:
-
Reductive Amination of 3-Methylbenzaldehyde (B113406)
-
Reduction of 3-Methylbenzonitrile (B1361078)
-
Nucleophilic Substitution of 3-Methylbenzyl Chloride
Additionally, less common methods such as the Hofmann rearrangement of 3-methylphenylacetamide and the Schmidt reaction of 3-methylacetophenone offer alternative approaches.
Reductive Amination of 3-Methylbenzaldehyde
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1] This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the case of this compound synthesis, 3-methylbenzaldehyde is reacted with a source of ammonia (B1221849). This can be achieved through several protocols, most notably the Leuckart reaction and catalytic reductive amination.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent.[2][3] The reaction typically requires high temperatures and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.
-
Materials: 3-Methylbenzaldehyde, ammonium formate, hydrochloric acid, sodium hydroxide (B78521), diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3-methylbenzaldehyde (1.0 mol) and ammonium formate (2.0-2.5 mol) is heated at 160-185°C for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then treated with concentrated hydrochloric acid (2.0 mol). The mixture is heated to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.
-
After cooling, the acidic solution is washed with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
-
The aqueous layer is then made strongly alkaline by the addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The liberated this compound is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
-
Catalytic Reductive Amination
Catalytic reductive amination offers a milder and often more efficient alternative to the Leuckart reaction. This method involves the reaction of 3-methylbenzaldehyde with ammonia in the presence of a metal catalyst and a reducing agent, typically hydrogen gas.[4][5][6]
-
Materials: 3-Methylbenzaldehyde, aqueous ammonia, methanol (B129727), Palladium on carbon (Pd/C) or Raney Nickel catalyst, hydrogen gas.
-
Procedure:
-
A solution of 3-methylbenzaldehyde (1.0 mol) in methanol is placed in a high-pressure autoclave.
-
A catalytic amount of 10% Pd/C (e.g., 1-2 mol%) and an excess of aqueous ammonia (e.g., 25-28 wt.%, 5-10 equivalents) are added to the autoclave.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 60-100°C) for several hours until the uptake of hydrogen ceases.
-
After cooling and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude this compound is purified by vacuum distillation.
-
Reduction of 3-Methylbenzonitrile
The reduction of the nitrile functional group provides a direct route to primary amines. 3-Methylbenzonitrile can be reduced to this compound using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Reduction with Lithium Aluminum Hydride (LiAlH4)
LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[7] The reaction is typically carried out in an anhydrous ethereal solvent.
-
Materials: 3-Methylbenzonitrile, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), water, sodium hydroxide solution.
-
Procedure:
-
A solution of 3-methylbenzonitrile (1.0 mol) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH4 (1.0-1.5 mol) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.
-
The combined filtrate is dried over anhydrous potassium carbonate.
-
The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.
-
Catalytic Hydrogenation
The catalytic hydrogenation of nitriles is an industrially viable method that avoids the use of stoichiometric metal hydrides.[3] This process typically employs a heterogeneous catalyst such as Raney Nickel or a palladium-based catalyst under a hydrogen atmosphere.
-
Materials: 3-Methylbenzonitrile, ethanol (B145695) or methanol, Raney Nickel or Pd/C catalyst, hydrogen gas, optionally ammonia.
-
Procedure:
-
A solution of 3-methylbenzonitrile (1.0 mol) in ethanol or methanol is charged into a hydrogenation reactor.
-
A catalytic amount of Raney Nickel (slurry in the solvent) or Pd/C is added. The addition of ammonia can help to suppress the formation of secondary amine byproducts.
-
The reactor is sealed, purged, and then pressurized with hydrogen gas (e.g., 30-100 bar).
-
The mixture is heated (e.g., 70-120°C) and stirred until hydrogen uptake is complete.
-
After cooling and venting, the catalyst is carefully filtered off.
-
The solvent is removed from the filtrate by distillation.
-
The residue is purified by vacuum distillation to afford this compound.
-
Nucleophilic Substitution of 3-Methylbenzyl Chloride
This classical approach involves the amination of a suitable benzyl (B1604629) halide, such as 3-methylbenzyl chloride, with ammonia. The reaction proceeds via an SN2 mechanism. A potential drawback of this method is the formation of over-alkylation products (secondary and tertiary amines), which can be minimized by using a large excess of ammonia. The synthesis of 3-methylbenzyl chloride is typically achieved by the free-radical chlorination of m-xylene.[8][9]
-
Materials: 3-Methylbenzyl chloride, concentrated aqueous ammonia, ethanol (optional).
-
Procedure:
-
3-Methylbenzyl chloride (1.0 mol) is added to a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents) in a pressure vessel. Ethanol can be used as a co-solvent to improve solubility.
-
The vessel is sealed and heated to a temperature of 60-100°C for several hours with stirring. The reaction progress is monitored by GC or TLC.
-
After cooling, the reaction mixture is transferred to a separatory funnel. The excess ammonia can be removed by distillation if desired.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation to separate this compound from any di- and tri-benzylated byproducts.
-
Alternative Synthetic Routes
While less commonly employed for the synthesis of this compound, the Hofmann and Schmidt rearrangements represent viable alternative pathways from different starting materials.
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[10][11] this compound could be synthesized from 3-methylphenylacetamide.
-
Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid (HN3) in the presence of a strong acid to yield an amide, which can then be hydrolyzed to an amine. 3-Methylacetophenone could potentially be converted to N-(3-methylphenyl)acetamide, followed by hydrolysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the primary synthetic routes to this compound. The values are representative and can vary based on specific reaction conditions and scale.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Parameters |
| Leuckart Reaction | 3-Methylbenzaldehyde | Ammonium formate, HCl | 60-80 | >95 | High temperature (160-185°C), long reaction times |
| Catalytic Reductive Amination | 3-Methylbenzaldehyde | NH3, H2, Pd/C or Raney Ni | 80-95 | >98 | Moderate temperature and pressure, catalyst selection |
| LiAlH4 Reduction | 3-Methylbenzonitrile | LiAlH4, ether/THF | 85-95 | >98 | Anhydrous conditions, careful workup |
| Catalytic Hydrogenation | 3-Methylbenzonitrile | H2, Raney Ni or Pd/C | 80-95 | >97 | High pressure, elevated temperature, optional ammonia |
| Nucleophilic Substitution | 3-Methylbenzyl Chloride | Excess aqueous NH3 | 50-70 | >95 | Excess ammonia to minimize byproducts, pressure vessel |
Conclusion
The synthesis of this compound can be effectively achieved through several robust and scalable methods. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory or plant capabilities. Catalytic reductive amination of 3-methylbenzaldehyde and the reduction of 3-methylbenzonitrile generally offer higher yields and purities compared to the classical Leuckart reaction and nucleophilic substitution pathways. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient synthesis of this important chemical intermediate.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 9. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 10. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 11. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to the Discovery and History of 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzylamine, a primary aromatic amine, has carved a niche as a versatile building block in organic synthesis, particularly in the realms of pharmaceuticals and material science. This technical guide delves into the historical context of its discovery, rooted in the development of reductive amination techniques in the late 19th century. It provides a comprehensive overview of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and a discussion of its evolving applications.
Introduction
This compound, also known as m-methylbenzylamine, is an organic compound with the chemical formula C₈H₁₁N. Its structure consists of a benzyl (B1604629) group substituted with a methyl group at the meta position and an aminomethyl group. This seemingly simple molecule has proven to be a valuable intermediate, offering a reactive primary amine function and a modifiable aromatic ring, making it a key component in the synthesis of more complex molecules. Its journey from a laboratory curiosity to a commercially available building block is intertwined with the history of synthetic organic chemistry.
Discovery and Historical Context
While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its synthesis became feasible with the advent of reductive amination methods in the latter half of the 19th century. The Leuckart reaction , discovered by Rudolf Leuckart in 1885, stands as a cornerstone in the history of amine synthesis.[1] This reaction, which converts aldehydes or ketones to amines using ammonium (B1175870) formate (B1220265) or formamide, provided a direct pathway to benzylamines from their corresponding benzaldehydes.[1]
It is highly probable that this compound was first synthesized via the Leuckart reaction, or similar early reductive amination techniques, applied to 3-methylbenzaldehyde (B113406). The general applicability of this reaction to substituted benzaldehydes was demonstrated by Leuckart's colleague, Otto Wallach, in 1891, further solidifying the likelihood of this compound's synthesis during this era of chemical exploration.[1] The early 20th century saw further refinements and broader applications of such reactions, solidifying the availability of a wide range of substituted benzylamines, including the meta-methylated isomer, for research and, eventually, industrial use.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is crucial for its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 202-205 °C (lit.) | [4] |
| Density | 0.966 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.536 (lit.) | [4] |
Spectroscopic Data
| Spectroscopy | Key Data |
| ¹H NMR | Spectral data available, confirming the presence of aromatic, benzylic, and amine protons. |
| ¹³C NMR | Spectral data available, confirming the carbon skeleton of the molecule. |
| Infrared (IR) | Spectral data available, showing characteristic peaks for N-H and C-H bonds. |
| Mass Spectrometry (MS) | Mass spectrum available, with a molecular ion peak corresponding to its molecular weight. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily revolving around the reduction of a nitrogen-containing functional group. The two most common and historically significant methods are the reductive amination of 3-methylbenzaldehyde and the catalytic hydrogenation of 3-methylbenzonitrile (B1361078).
Synthesis Pathway: Reductive Amination
The reductive amination of 3-methylbenzaldehyde is a direct and widely used method for the synthesis of this compound. This pathway involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the corresponding amine.
Caption: Synthesis of this compound via reductive amination.
Experimental Protocols
This protocol is adapted from modern catalytic reductive amination procedures and offers a high-yield, clean synthesis.[5][6]
Materials:
-
3-Methylbenzaldehyde
-
Aqueous ammonia (25-28 wt.%)
-
Cobalt(II) chloride (CoCl₂) or other suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (if using chemical reduction) or Hydrogen gas (H₂)
-
Methanol or other suitable solvent
-
Standard laboratory glassware and hydrogenation apparatus (if applicable)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask for chemical reduction or a high-pressure autoclave for catalytic hydrogenation), dissolve 3-methylbenzaldehyde in a suitable solvent such as methanol.
-
Addition of Amine Source: Add an excess of aqueous ammonia to the solution.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by techniques such as TLC or GC-MS.
-
Reduction:
-
Catalytic Hydrogenation: Introduce a suitable hydrogenation catalyst (e.g., in-situ generated amorphous Cobalt catalyst from CoCl₂ and NaBH₄). Pressurize the vessel with hydrogen gas (e.g., 1-10 bar) and heat to a suitable temperature (e.g., 80 °C).[5] Stir until hydrogen uptake ceases.
-
Chemical Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride portion-wise. Stir until the reaction is complete.
-
-
Work-up:
-
Catalytic Hydrogenation: Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Chemical Reduction: Quench the reaction by the slow addition of water.
-
-
Isolation and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure.
This method provides an alternative route starting from the corresponding nitrile.[7][8][9]
Materials:
-
3-Methylbenzonitrile
-
Palladium on carbon (Pd/C), Raney Nickel, or other suitable hydrogenation catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 3-methylbenzonitrile in ethanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).
-
Hydrogenation: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation and Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Purify the product by vacuum distillation.
Applications and Historical Development of Uses
The utility of benzylamines, including this compound, has evolved significantly since their initial synthesis.
-
Early Uses: In the early 20th century, benzylamines were primarily used as intermediates in the synthesis of dyes and pharmaceuticals.[10][11] The hydrochloride salt of the parent compound, benzylamine (B48309), was even used to treat motion sickness during early space missions.[2]
-
Pharmaceuticals: this compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[12] The benzylamine scaffold is present in a wide range of drugs, including antihypertensives, antidepressants, and antimicrobial agents.[2][13] For instance, derivatives of benzylamine have been investigated for their anorectic effects.[10]
-
Agrochemicals: The chiral derivatives of α-methylbenzylamine, a closely related compound, are used in the synthesis of herbicides, highlighting the importance of substituted benzylamines in agriculture.[14]
-
Material Science: In polymer chemistry, this compound and other benzylamines act as curing agents for epoxy resins, enhancing their thermal and mechanical properties.[12] They are also used to modify polymers to improve their durability.
Conclusion
This compound, a compound likely first synthesized in the late 19th century through the application of the Leuckart reaction, has transitioned from a simple aromatic amine to a key intermediate in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of its functional groups, has cemented its role in the development of a diverse array of products, from life-saving pharmaceuticals to high-performance materials. As the demand for sophisticated and functionalized molecules continues to grow, the importance of versatile building blocks like this compound in the landscape of chemical research and industry is set to endure.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 11. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. (R)-(+)-α-Methylbenzylamine Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
Methodological & Application
Application Notes and Protocols for 3-Methylbenzylamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of new pharmaceuticals and fine chemicals. Chiral amines are a critical class of compounds that can serve as resolving agents, chiral building blocks, or chiral auxiliaries to induce stereoselectivity. While α-methylbenzylamine is a widely recognized and utilized chiral auxiliary, this document focuses on its structural analog, 3-Methylbenzylamine .
Although not as commonly employed as α-methylbenzylamine, the principles of asymmetric induction using this compound are analogous. This application note provides a detailed overview of the potential applications of this compound in asymmetric synthesis, using the well-documented applications of its close analog, α-methylbenzylamine, as a guiding framework. The protocols and data presented herein are based on established methodologies for similar chiral amines and serve as a practical guide for researchers exploring the use of this compound as a chiral auxiliary.
Principle of Asymmetric Induction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent chemical transformation to occur with a high degree of stereoselectivity, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary.
In the context of this compound, it can be reacted with a prochiral ketone or aldehyde to form a chiral imine. The steric bulk of the 3-methylbenzyl group can then effectively shield one face of the imine, directing nucleophilic attack to the less hindered face. This results in the formation of a new stereocenter with a predictable configuration.
Application Example: Diastereoselective Synthesis of Piperidine (B6355638) Alkaloids
A powerful application of chiral benzylamines is in the synthesis of complex nitrogen-containing heterocyclic compounds, such as piperidine alkaloids. The following section details a synthetic approach inspired by the synthesis of (+)-lortalamine, which utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary.[1] This serves as an excellent model for a potential application of chiral this compound.
The key step in this synthetic strategy is a diastereoselective intramolecular Michael addition. A chiral enamine is formed from a dienone and the chiral amine, which then cyclizes to form a piperidone with a high degree of stereocontrol.[1]
Quantitative Data Summary
The following table summarizes typical results for the formation of a chiral piperidone intermediate using a chiral benzylamine (B48309) auxiliary, based on the synthesis of (+)-lortalamine.[1] These values provide a benchmark for what might be expected when using this compound under optimized conditions.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Formation of Chiral Piperidone Intermediate | N-((S)-1-phenylethyl)-4-piperidone | 85 | >95:5 |
Experimental Protocols
The following protocols are adapted from established procedures for α-methylbenzylamine and can be used as a starting point for developing methodologies with this compound.[1]
Protocol 1: Formation of a Chiral Imine
Objective: To form a chiral imine from a prochiral aldehyde or ketone and this compound.
Materials:
-
Prochiral aldehyde or ketone (1.0 eq)
-
(R)- or (S)-3-Methylbenzylamine (1.1 eq)
-
Anhydrous toluene (B28343)
-
Molecular sieves (4 Å)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde or ketone, (R)- or (S)-3-methylbenzylamine, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the chiral imine is typically used in the next step without further purification.
Protocol 2: Diastereoselective Nucleophilic Addition to a Chiral Imine
Objective: To perform a diastereoselective nucleophilic addition to the chiral imine to create a new stereocenter.
Materials:
-
Solution of chiral imine in toluene (from Protocol 1)
-
Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Cool the solution of the chiral imine to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the organometallic nucleophile to the cooled solution with stirring.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched product.
Protocol 3: Removal of the Chiral Auxiliary
Objective: To cleave the this compound auxiliary to yield the enantiomerically enriched amine product.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
Palladium on carbon (10 mol%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the product from Protocol 2 in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.
-
Purify the product by an appropriate method (e.g., column chromatography or crystallization) to yield the enantiomerically pure amine.
Diagrams
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereochemical control by the chiral auxiliary.
References
Application Notes: N-Alkylation of 3-Methylbenzylamine for Synthetic and Medicinal Chemistry
References
- 1. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
3-Methylbenzylamine: A Key Intermediate in Pharmaceutical Synthesis
Application Note
Introduction
3-Methylbenzylamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its unique structural features, combining the reactivity of a primary amine with the steric and electronic properties of the m-tolyl group, make it a valuable intermediate in the pharmaceutical industry. This document outlines the application of this compound and its close derivatives in the synthesis of pharmaceutically active compounds, providing detailed experimental protocols and insights into their mechanisms of action.
Application in the Synthesis of a Phenylephrine (B352888) Intermediate
A significant application of a close derivative of this compound, N-methylbenzylamine, is demonstrated in the synthesis of α-(N-methyl-N-benzylamin)-3-hydroxy acetophenone (B1666503) hydrochloride. This compound is a key intermediate in the production of Phenylephrine, a well-known α1-adrenergic receptor agonist used as a decongestant and vasopressor.[2][3] The synthesis involves a three-step process: bromination, amination, and hydrolysis.[2]
Experimental Workflow
Caption: Synthetic workflow for a Phenylephrine intermediate.
Experimental Protocol: Synthesis of α-(N-methyl-N-benzylamin)-3-hydroxy Acetophenone Hydrochloride [2]
Materials:
-
3-Acetoxy acetophenone
-
Bromine
-
Butyl acetate
-
N-Methylbenzylamine
-
Sodium carbonate solution
-
Saturated sodium chloride solution
-
Hydrochloric acid
Procedure:
-
Bromination: 3-Acetoxy acetophenone is brominated to yield α-bromo-3-acetoxy acetophenone.
-
Amination:
-
The crude α-bromo-3-acetoxy acetophenone is dissolved in butyl acetate.
-
A solution of sodium carbonate is added, followed by the dropwise addition of N-methylbenzylamine, while maintaining the pH at approximately 6.5. The reaction is incubated at 15-25°C for 1 hour.
-
Purified water is added, and the mixture is stirred and allowed to separate. The aqueous layer is extracted with butyl acetate, and the organic layers are combined.
-
The combined organic phase is washed three times with a saturated sodium chloride solution to obtain the amination reaction solution.
-
-
Hydrolysis and Salt Formation:
-
The amination reaction solution is heated to 60-70°C, and concentrated hydrochloric acid is added dropwise. The mixture is refluxed for 3-4 hours.
-
After the reaction is complete, the mixture is cooled to 0-5°C and filtered.
-
The filter cake is washed with butyl acetate and dried under vacuum at 60-70°C to yield α-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
-
Quantitative Data Summary
| Step | Product | Yield (%) | Purity (%) |
| Overall | α-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride | >85 | >99.0 |
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitor Analogs
Benzylamine derivatives are pivotal in the synthesis of various protein kinase inhibitors. Although a direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of analogs of known Rho-kinase (ROCK) inhibitors like Y-27632 and Fasudil. These inhibitors are crucial in studying cellular processes and have therapeutic potential in cardiovascular and neurological diseases.[4][5] The synthesis of such analogs often involves the reductive amination of a ketone with a substituted benzylamine.
Experimental Workflow for a Hypothetical Analog Synthesis
Caption: General workflow for a ROCK inhibitor analog synthesis.
General Experimental Protocol: Reductive Amination for Analog Synthesis
Materials:
-
Substituted cyclohexanone derivative
-
This compound
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted cyclohexanone (1.0 eq) in dichloroethane are added this compound (1.2 eq) and acetic acid (2.0 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added in portions, and the reaction is stirred at room temperature for 12-18 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-(3-methylbenzyl)cyclohexanamine analog.
Mechanism of Action: Signaling Pathways
Phenylephrine: α1-Adrenergic Receptor Signaling
Phenylephrine primarily functions as a selective agonist of α1-adrenergic receptors.[3] Binding of phenylephrine to these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.[6]
Caption: Phenylephrine's α1-adrenergic signaling pathway.
Rho-Kinase (ROCK) Signaling Pathway
ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its signaling pathway is a key regulator of cell shape, motility, and smooth muscle contraction. ROCK inhibitors interfere with this pathway, leading to vasodilation and other cellular effects.
Caption: The Rho-kinase (ROCK) signaling pathway.
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The provided protocols for the synthesis of a key phenylephrine intermediate and a general method for preparing ROCK inhibitor analogs highlight the utility of this class of compounds. Understanding the signaling pathways of the final drug products is essential for rational drug design and development. The methodologies and data presented here serve as a useful resource for researchers and professionals in the field of drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 3. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN103435503B - Preparation process of phenylephrine key intermediate 3-hydroxyl-alpha-(methylamine ethyl)-phenylcarbinol (dextro-laevo isomer) - Google Patents [patents.google.com]
- 5. A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. droracle.ai [droracle.ai]
Application of 3-Methylbenzylamine in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine, a versatile primary amine, serves as a valuable building block in the field of polymer chemistry. While its monofunctional nature precludes its direct use as a monomer for high-molecular-weight linear polymers, it finds significant application as a chain terminator for controlling molecular weight in polyamides and as a curing agent for epoxy resins. Its incorporation can modify polymer properties, influencing solubility, thermal characteristics, and mechanical performance. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Application 1: Chain Terminator in Polyamide Synthesis
In the synthesis of polyamides, such as those produced by the reaction of a diamine with a diacid chloride, the stoichiometry of the monomers is critical to achieving a high molecular weight. The introduction of a monofunctional amine like this compound serves to intentionally disrupt this stoichiometry, effectively "capping" the growing polymer chain. This end-capping process is a precise method for controlling the final molecular weight of the polyamide, which in turn influences its processing characteristics and physical properties.
Logical Workflow for Polyamide Synthesis with Chain Termination
Caption: Workflow for polyamide synthesis with this compound as a chain terminator.
Experimental Protocol: Synthesis of an End-Capped Aromatic Polyamide
This protocol describes a general method for the synthesis of an aromatic polyamide with controlled molecular weight using this compound as the end-capping agent.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride, IPC)
-
This compound (end-capping agent)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Heating mantle with temperature controller
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., 1.00 g, 5.0 mmol) and a calculated amount of this compound in anhydrous NMP (20 mL). The amount of this compound will determine the target molecular weight. For example, for a target number-average molecular weight (Mn) of 10,000 g/mol , approximately 0.024 g (0.2 mmol) of this compound would be used. Add anhydrous pyridine (0.8 mL, 10 mmol) to the solution to act as an acid scavenger.
-
Monomer Addition: Dissolve the aromatic diacid chloride (e.g., 1.015 g, 5.0 mmol) in anhydrous NMP (10 mL) in the dropping funnel.
-
Polymerization: Cool the flask containing the diamine solution to 0-5 °C using an ice bath. Slowly add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-45 minutes.
-
Reaction Continuation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (200 mL). The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.
Representative Data for End-Capped Polyamides
The following table summarizes typical properties of aromatic polyamides. The exact values will depend on the specific monomers used and the degree of end-capping with this compound.
| Property | Representative Value Range |
| Inherent Viscosity (dL/g) | 0.4 - 1.2 |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 50,000 |
| Glass Transition Temperature (Tg, °C) | 200 - 280 |
| Tensile Strength (MPa) | 70 - 110 |
| Elongation at Break (%) | 5 - 15 |
Application 2: Curing Agent for Epoxy Resins
Primary amines are effective curing agents for epoxy resins, reacting with the epoxide groups to form a cross-linked thermoset polymer network.[1] this compound, with its two active hydrogens on the primary amine group, can participate in this curing process. While it is a monoamine, the resulting secondary amine can further react with another epoxy group, contributing to the cross-linking density. Benzylamine derivatives are often used in applications requiring good thermal and chemical resistance.
Curing Mechanism of Epoxy Resin with a Primary Amine
Caption: Curing mechanism of an epoxy resin with a primary amine like this compound.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol provides a general procedure for curing a standard epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (curing agent)
-
Optional: Accelerator (e.g., tertiary amine like benzyldimethylamine)
-
Optional: Diluent (e.g., xylene)
Equipment:
-
Disposable mixing cups and stirring rods
-
Mold for casting the cured resin
-
Oven for post-curing
Procedure:
-
Formulation Calculation: Determine the stoichiometric amount of this compound required. The amine hydrogen equivalent weight (AHEW) of this compound (C₈H₁₁N, MW = 121.18 g/mol ) is 60.59 g/equivalent (since there are two active hydrogens). The amount of curing agent needed per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100 where EEW is the epoxy equivalent weight of the resin (provided by the manufacturer).
-
Mixing: In a disposable cup, accurately weigh the epoxy resin. Add the calculated amount of this compound. If using, add the accelerator (typically 1-5 phr) and diluent at this stage.
-
Thorough Mixing: Mix the components thoroughly with a stirring rod for 2-3 minutes, ensuring a homogeneous mixture. Be careful to avoid excessive air entrapment.
-
Casting: Pour the mixture into a pre-treated mold.
-
Curing: Allow the mixture to cure at room temperature for 24 hours. For optimal properties, a post-cure at an elevated temperature (e.g., 80-120 °C) for 2-4 hours is recommended.[1]
-
Characterization: Once fully cured and cooled, the specimen can be demolded and subjected to characterization tests.
Representative Data for Amine-Cured Epoxy Resins
The properties of the cured epoxy will depend on the specific epoxy resin used, the curing conditions, and the presence of any additives. The following table provides typical property ranges for aromatic amine-cured epoxy systems.
| Property | Representative Value Range |
| Glass Transition Temperature (Tg, °C) | 100 - 150 |
| Tensile Strength (MPa) | 50 - 80 |
| Flexural Strength (MPa) | 90 - 130 |
| Hardness (Shore D) | 80 - 90 |
Conclusion
This compound is a functional chemical intermediate with specific and valuable applications in polymer chemistry. Its utility as a chain terminator allows for precise control over the molecular weight of polyamides, thereby tailoring their properties for various applications. As a curing agent for epoxy resins, it contributes to the formation of robust, cross-linked networks with good thermal and chemical resistance. The protocols provided herein offer a foundational framework for researchers and scientists to explore the incorporation of this compound into their polymer systems. Further optimization of reaction conditions and formulations will enable the development of materials with tailored performance characteristics.
References
Application Notes and Protocols for Reactions Involving 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key chemical transformations involving 3-methylbenzylamine. This versatile primary amine serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] The protocols outlined below are designed for standard laboratory settings and offer robust methodologies for N-alkylation, N-arylation, and multi-component reactions.
Reductive Amination for the Synthesis of N-Substituted 3-Methylbenzylamines
Reductive amination is a highly effective method for the alkylation of this compound. This two-step, one-pot process involves the initial formation of an imine with a carbonyl compound, followed by its reduction to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol (B129727) or ethanol.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq.), in small portions.
-
Reaction Quenching: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ | Methanol | 4 | 95 | [2] |
| 3-(Phenoxymethyl)benzaldehyde | Sodium Borohydride | Not Specified | Not Specified | Good | [3] |
Experimental Workflow:
References
Application Notes and Protocols: C-H Activation Directed by Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful strategy in modern organic synthesis, enabling the construction of complex molecules by functionalizing otherwise inert carbon-hydrogen bonds. This approach offers significant advantages in terms of atom and step economy. Benzylamines are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, methods for their direct C-H functionalization are of high value, providing rapid access to novel analogs and streamlining the synthesis of complex molecular targets.
While the use of a 3-methylbenzylamine moiety as a directing group is not extensively documented, the benzylamine (B48309) scaffold itself is a key substrate for C-H activation. In these transformations, a directing group, typically attached to the benzylamine's nitrogen atom, is employed to guide a transition metal catalyst to a specific C-H bond on the aromatic ring, enabling regioselective functionalization at the ortho or meta positions. This document provides an overview of key applications and detailed protocols for the C-H functionalization of benzylamine derivatives.
Application Note 1: Palladium-Catalyzed meta-C-H Functionalization of Benzylamines
A significant challenge in C-H activation is achieving functionalization at the meta position, which is sterically and electronically disfavored. A successful strategy employs a removable pyridine-based directing group in conjunction with a palladium catalyst and a norbornene mediator. This approach allows for the meta-arylation, amination, and chlorination of a wide range of benzylamine substrates, including those with substitution patterns like this compound.
The general transformation is predicated on a Pd(II)/transient mediator strategy. A specially designed directing group, which can be readily installed on the benzylamine nitrogen, facilitates the formation of a seven-membered palladacycle. This intermediate engages in a Catellani-type reaction sequence with a norbornene derivative to achieve functionalization at the sterically remote meta position.[1]
Logical Workflow for meta-C-H Functionalization
Caption: Workflow for benzylamine meta-C-H functionalization.
Proposed Catalytic Cycle
The reaction proceeds through a multi-step catalytic cycle involving ortho-palladation, norbornene insertion, C-H activation, and reductive elimination to deliver the meta-functionalized product.
Caption: Generalized catalytic cycle for meta-arylation.
Experimental Protocols
Protocol 1: Synthesis of the Pyridine-Derived Directing Group
This protocol outlines the synthesis of the removable directing group required for the meta-C-H functionalization of benzylamines.
Materials:
-
2-Amino-3-picoline
-
Boc-anhydride (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 2-amino-3-picoline (1.0 eq) in DCM, add Boc₂O (1.1 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography to yield the N-Boc protected directing group precursor.
Protocol 2: General Procedure for meta-C-H Arylation of N-Protected Benzylamines[1]
This procedure is a representative example for the palladium-catalyzed meta-arylation of a benzylamine substrate functionalized with the directing group.
Materials:
-
N-Protected Benzylamine Substrate (e.g., derived from this compound) (0.1 mmol, 1.0 eq)
-
Aryl Iodide (2.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., 3-acetylamino-2-hydroxypyridine, L1) (7.5 mol%)
-
Silver Acetate (B1210297) (AgOAc) (3.0 eq)
-
2-Carbomethoxynorbornene (NBE-CO₂Me) (1.5 eq)
-
Chloroform (B151607) (HCCl₃) (0.5 mL)
-
Reaction vial suitable for heating
Procedure:
-
To a reaction vial, add the N-protected benzylamine substrate, aryl iodide, Pd(OAc)₂, the ligand, AgOAc, and NBE-CO₂Me.
-
Evacuate and backfill the vial with air.
-
Add chloroform as the solvent.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the meta-arylated product.
Protocol 3: Directing Group Removal[1]
This protocol describes the cleavage of the directing group to yield the final free benzylamine product.
Materials:
-
meta-Functionalized N-DG-Benzylamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the meta-functionalized N-DG-benzylamine in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude product can be further purified if necessary to yield the N-Boc protected meta-functionalized benzylamine in high yield (e.g., 91%).[1]
Quantitative Data Summary
The following tables summarize the substrate scope for the meta-C-H arylation of benzylamines, demonstrating the versatility of the methodology.
Table 1: Scope of Benzylamine Substrates in meta-Arylation[1]
| Entry | Benzylamine Substituent (R) | Product Yield (%) |
| 1 | H | 85 |
| 2 | 3-Me | 92 |
| 3 | 3-OMe | 88 |
| 4 | 3-Ph | 89 |
| 5 | 3-Br | 69 |
| 6 | 3-CF₃ | 61 |
| 7 | 4-Me | 81 |
| 8 | 4-F | 75 |
| 9 | 2-Me | 78 |
Conditions: Substrate (0.1 mmol), 4-iodotoluene (B166478) (2.0 equiv), Pd(OAc)₂ (5 mol%), Ligand L18 (7.5 mol%), AgOAc (3.0 equiv), NBE-CO₂Me (1.5 equiv), HCCl₃ (0.5 mL), 100 °C, 24 h. Yields are for isolated products.
Table 2: Scope of Aryl Iodide Coupling Partners[1]
| Entry | Aryl Iodide Substituent (Ar) | Product Yield (%) |
| 1 | 4-OMe | 75 |
| 2 | 4-tBu | 82 |
| 3 | 4-CF₃ | 91 |
| 4 | 4-Ac | 95 |
| 5 | 4-CN | 90 |
| 6 | 3-Me | 88 |
| 7 | 3-Cl | 85 |
| 8 | 2-F | 76 |
Conditions: N-protected benzylamine (0.1 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), Ligand L18 (7.5 mol%), AgOAc (3.0 equiv), NBE-CO₂Me (1.5 equiv), HCCl₃ (0.5 mL), 100 °C, 24 h. Yields are for isolated products.
Conclusion
The directing group-assisted C-H activation of benzylamines is a robust and versatile strategy for the synthesis of complex, functionalized molecules. While this compound itself is not a directing group, it serves as an excellent substrate for these transformations. The protocols and data presented herein provide a practical guide for researchers in medicinal chemistry and drug discovery to apply these advanced synthetic methods for the rapid diversification of valuable benzylamine scaffolds. The ability to selectively functionalize the meta position opens new avenues for exploring structure-activity relationships and developing novel chemical entities.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the utilization of 3-methylbenzylamine in the synthesis of various heterocyclic compounds. The methodologies outlined are foundational for applications in medicinal chemistry and materials science, where heterocyclic scaffolds are of paramount importance.
Synthesis of Quinolines via Oxidative Condensation
Quinazoline derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. A practical and green approach for the synthesis of 2-substituted quinazolines involves the oxidative condensation of o-aminobenzylamines with benzylamines. This method utilizes an organocatalyst and atmospheric oxygen, presenting an atom-economical and environmentally friendly alternative to traditional multi-step syntheses.[1]
Application
This protocol is suitable for the synthesis of various 2-arylquinazolines. Specifically, the reaction between o-aminobenzylamine and this compound yields 2-(3-methylphenyl)quinazoline.
Experimental Protocol
Materials:
-
o-Aminobenzylamine
-
This compound
-
4,6-Dihydroxysalicylic acid (or Salicylic (B10762653) acid)
-
BF₃‧Et₂O (10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Atmospheric oxygen (or air)
Procedure:
-
To a solution of o-aminobenzylamine (1.0 mmol) and this compound (1.2 mmol) in the chosen anhydrous solvent (5 mL), add the salicylic acid-based organocatalyst (10 mol%).
-
Add BF₃‧Et₂O (10 mol%) to the mixture.
-
Stir the reaction mixture vigorously under an atmosphere of oxygen (a balloon filled with O₂ or simply open to the air can be used).
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(3-methylphenyl)quinazoline.[1]
Visualization of the Workflow
Caption: General workflow for the synthesis of 2-(3-methylphenyl)quinazoline.
Multicomponent Reaction for the Synthesis of Aminomethylenebisphosphonates
Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step, saving time, energy, and resources. A three-component reaction between a benzylamine, triethyl orthoformate, and diethyl phosphite (B83602) provides access to N-substituted aminomethylenebisphosphonic acids, which are important in medicinal chemistry.[2][3] The course of the reaction can be dependent on the stoichiometry of the reactants.
Application
This protocol describes the synthesis of N-(3-methylbenzylamino)methylenebisphosphonic acid. This class of compounds has applications as bone resorption inhibitors and in the treatment of osteoporosis.[2]
Experimental Protocol
Materials:
-
This compound
-
Triethyl orthoformate
-
Diethyl phosphite
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, mix this compound (1.0 equiv), triethyl orthoformate (4.0 equiv), and diethyl phosphite (2.0 equiv).
-
Heat the mixture at a specific temperature (e.g., 135 °C) for a designated time (e.g., 15 minutes).
-
After the reaction time, cool the mixture to room temperature.
-
Add concentrated HCl and reflux the mixture to hydrolyze the phosphonate (B1237965) esters.
-
After hydrolysis is complete (monitored by an appropriate method, e.g., ³¹P NMR), cool the solution.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., cold water or acetone), and dry to obtain N-(3-methylbenzylamino)methylenebisphosphonic acid.[2]
Visualization of the Workflow
Caption: Workflow for the three-component synthesis of N-(3-methylbenzylamino)methylenebisphosphonic acid.
Quantitative Data Summary
| Product Name | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-(3-Methylphenyl)quinazoline | o-Aminobenzylamine, this compound | 4,6-Dihydroxysalicylic acid, BF₃‧Et₂O, O₂ | Toluene | 80-120 | - | 60 | [1] |
| N-(3-Methylbenzylamino)methylenebisphosphonic acid | This compound, Triethyl orthoformate, Diethyl phosphite | Conc. HCl (for hydrolysis) | None | 135 | 15 min | 36 | [2] |
Other Potential Applications in Heterocyclic Synthesis
This compound can also be a valuable precursor in other classical named reactions for the synthesis of nitrogen-containing heterocycles.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[4][5][6][7] While this compound itself is not a β-arylethylamine, it can be used to synthesize the necessary precursors. For instance, acylation of this compound followed by reduction can lead to the corresponding phenethylamines, which can then undergo the Pictet-Spengler reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[8][9][10][11] Similar to the Pictet-Spengler reaction, this compound can be a starting material for the synthesis of the required β-arylethylamide precursors.
Ugi and other Multicomponent Reactions
The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12][13][14] this compound can serve as the amine component in this reaction, leading to diverse and complex acyclic precursors that can undergo subsequent cyclization reactions to form a wide variety of N-heterocycles.[14][15]
References
- 1. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. grokipedia.com [grokipedia.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 13. [PDF] Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylbenzylamine as a Precursor for Fungicidal Carboxamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of various agrochemicals. Its utility is particularly notable in the development of novel fungicides. This document provides detailed application notes and experimental protocols for the synthesis of a potent fungicidal agent, 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(3-methylbenzyl)benzamide , derived from this compound. This compound belongs to the triazole class of fungicides, which are known for their efficacy against a broad spectrum of fungal plant pathogens.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Triazole fungicides, including the N-(3-methylbenzyl)benzamide derivative described herein, function by disrupting the biosynthesis of ergosterol in fungi.[1][2] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.
The key target of triazole fungicides is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[3][4] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[5] By binding to the heme cofactor in the active site of CYP51, triazoles inhibit its function, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[3][6] This disruption of sterol metabolism ultimately compromises the fungal cell membrane, leading to abnormal growth and cell death.[2]
Synthesis of Fungicidal N-(3-Methylbenzyl)benzamide Derivatives
The synthesis of 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(3-methylbenzyl)benzamide involves a multi-step process, culminating in an amidation reaction where this compound is coupled with a carboxylic acid intermediate.
Experimental Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
Application Notes and Protocols for the Chromatographic Separation of 3-Methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. The stereochemistry of these molecules often dictates their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of this compound and its derivatives is of paramount importance in drug discovery, development, and quality control.
This document provides detailed application notes and protocols for the chromatographic separation of this compound derivatives, with a primary focus on chiral high-performance liquid chromatography (HPLC). The methodologies described are based on established principles for the separation of chiral amines and positional isomers, drawing from available data on closely related compounds such as α-methylbenzylamine where specific data for the 3-methyl isomer is limited.
Key Chromatographic Approaches
The primary methods for the successful separation of this compound derivatives involve chiral HPLC. Gas chromatography (GC) can also be employed, particularly for volatile derivatives. The choice of method often depends on the specific derivative, the required resolution, and the analytical instrumentation available.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the enantiomeric resolution of chiral amines.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for this class of compounds.[2]
Gas Chromatography (GC): Chiral GC columns can be used for the separation of volatile amine derivatives. Derivatization is often necessary to improve the volatility and thermal stability of the analytes.
Data Presentation: Quantitative Analysis
The following tables summarize typical quantitative data obtained during the chiral separation of methylbenzylamine derivatives. While much of the available data pertains to α-methylbenzylamine, these results provide a strong indication of the performance achievable for this compound under similar conditions.
Table 1: Chiral HPLC Separation of Methylbenzylamine Derivatives - Method Parameters
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| α-Methylbenzylamine (3,5-Dinitrobenzoyl derivative) | CHIROBIOTIC V | Hexane:Isopropanol (B130326) (90:10) | 0.5 | UV, 254 nm | |
| α-Methylbenzylamine (Naphthaldimine derivative) | Chiralpak AD-H / Lux Amylose 1 | Normal Phase Eluents | Not Specified | Not Specified | [2] |
| α-Methylbenzylamine | Cellulose tris(3,5-dimethylphenylcarbamate) | Chloroform:Methanol:Water (4:3:1) | Not Specified | UV, 254 nm | [3] |
Table 2: Enantiomeric Purity and Resolution Data
| Analyte | Method | Enantiomeric Impurity (%) | Resolution (Rs) | Comments | Reference |
| (R)-α-Methylbenzylamine (as 2-hydroxynaphthaldimine derivative) | Chiral HPLC on Chiralcel OD-H | 0.63 | >1.5 | Determination of enantiomeric purity of a commercial sample. | [2] |
| (S)-α-Methylbenzylamine (as 2-hydroxynaphthaldimine derivative) | Chiral HPLC on Chiralcel OD-H | 0.55 | >1.5 | Determination of enantiomeric purity of a commercial sample. | [2] |
| Racemic α-Methylbenzylamine | Chiral HPLC on MCR-HP-appended silica (B1680970) particles | Not Applicable | 6.83 | Excellent resolution under reversed-phase conditions. | [4] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers (as 3,5-Dinitrobenzoyl Derivatives)
This protocol is adapted from a method for α-methylbenzylamine and is expected to be effective for this compound with minor modifications. Derivatization with 3,5-dinitrobenzoyl chloride enhances UV detection and can improve chiral recognition.
1. Sample Preparation (Derivatization): a. Dissolve 10 mg of racemic this compound in 2 mL of a suitable aprotic solvent (e.g., dichloromethane). b. Add a slight molar excess of 3,5-dinitrobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine). c. Stir the reaction mixture at room temperature for 1-2 hours. d. Quench the reaction with a small amount of water and extract the derivative into an organic solvent. e. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. f. Reconstitute the residue in the mobile phase to a final concentration of approximately 1 mg/mL.
2. HPLC Conditions:
-
Column: CHIROBIOTIC V (macrocyclic glycopeptide CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane : Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5-20 µL
3. Data Analysis: a. Integrate the peak areas for the two enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 2: Chiral HPLC Separation of this compound Enantiomers (as Naphthaldimine Derivatives)
This protocol utilizes derivatization with a naphthaldehyde reagent, which has been shown to be effective for the separation of chiral amines on polysaccharide-based CSPs.[2]
1. Sample Preparation (Derivatization): a. To a solution of racemic this compound in a suitable solvent (e.g., methanol), add a slight molar excess of 2-naphthaldehyde. b. The reaction to form the imine derivative is typically rapid at room temperature. c. Dilute the reaction mixture with the mobile phase to the desired concentration (e.g., 0.5 mg/mL).
2. HPLC Conditions:
-
Column: Chiralpak AD-H or Lux Amylose-1 (amylose-based CSPs), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation (e.g., starting with 90:10 hexane:isopropanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the derivative).
3. Data Analysis: a. Identify and integrate the peaks corresponding to the two enantiomers. b. Calculate the resolution (Rs) and enantiomeric excess (% ee).
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of this compound derivatives.
Logical Relationship of Chiral Separation Principles
Caption: Principle of chiral separation by forming transient diastereomeric complexes.
References
Application Notes and Protocols for the Derivatization of 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzylamine is a primary aromatic amine of interest in various fields, including pharmaceutical development and chemical synthesis. Its analysis often requires derivatization to enhance its chromatographic properties and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization is a chemical modification process that converts a compound into a product (derivative) with properties more suitable for a given analytical method. For primary amines like this compound, derivatization is employed to:
-
Improve Volatility and Thermal Stability for GC Analysis: Amines can be polar and may not be sufficiently volatile for GC analysis. Derivatization replaces active hydrogens, reducing polarity and increasing volatility.[1][2]
-
Enhance Detection: By introducing a chromophore or fluorophore, derivatization significantly increases the sensitivity of detection for techniques like HPLC-UV or fluorescence detection.[3][4]
-
Improve Chromatographic Separation: Derivatization can alter the retention characteristics of the analyte, leading to better resolution from other components in the sample matrix.[2][5]
-
Enable Chiral Separation: For the analysis of enantiomers, chiral derivatizing agents are used to form diastereomers that can be separated on a non-chiral column.[2][6]
This guide presents a comparative overview of common derivatization reagents, detailed experimental protocols, and quantitative data to assist in method selection and application.
Comparative Analysis of Derivatization Reagents
The choice of derivatizing reagent is critical and depends on the analytical technique, the required sensitivity, and the sample matrix. The following table summarizes key characteristics of common derivatization agents suitable for this compound.
| Derivatizing Agent | Analytical Technique | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde (B127526) (OPA) | HPLC | Fluorescence | Rapid reaction at room temperature, highly sensitive for primary amines.[4][7] | Derivatives can be unstable, does not react with secondary amines.[8] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | HPLC | Fluorescence, UV | Reacts with both primary and secondary amines, forms stable derivatives.[4][9][10] | Excess reagent and by-products can interfere with analysis.[9] |
| Dansyl Chloride (Dns-Cl) | HPLC | Fluorescence, UV, MS | Versatile, reacts with primary and secondary amines, produces stable and highly fluorescent derivatives with good ionization efficiency for MS.[11][12] | Slower reaction time, may require heating. |
| Benzoyl Chloride | HPLC | UV | Forms stable derivatives suitable for UV detection.[11] | Lower sensitivity compared to fluorescent reagents.[11] |
| Acylating Agents (e.g., TFAA, HFBA) | GC-MS | MS | Increases volatility and improves peak shape, produces characteristic mass spectra for identification.[5] | Can produce multiple derivatives, reagent and by-products can be corrosive. |
| Silylating Agents (e.g., BSTFA, MTBSTFA) | GC-MS | MS | Effectively increases volatility for GC analysis, suitable for a wide range of polar compounds.[1] | Derivatives are sensitive to moisture. |
| Chiral Derivatizing Agents (e.g., Naphthaldehydes) | HPLC, GC-MS | UV, Fluorescence, MS | Enables the separation and quantification of enantiomers.[6][13] | May require optimization for complete reaction and separation. |
Quantitative Data Summary
The following table provides a summary of typical quantitative performance data for the derivatization of primary aromatic amines. While specific data for this compound is limited in the literature, these values provide a reasonable expectation for method performance.
| Derivatization Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| PPIA-HPLC-FLD | Primary Aromatic Amines | 0.12-0.21 nmol/L | Not Specified | 24.41 fmol - 200.0 pmol | Excellent | [14] |
| Dansyl Chloride-HPLC | Biogenic Amines | 0.11-1.19 mg/kg | Not Specified | Wide | High | [11] |
| Benzoyl Chloride-HPLC | Biogenic Amines | 0.29-1.26 mg/kg | Not Specified | Not Specified | Not Specified | [11] |
| OPA/FMOC-HPLC | Aliphatic Amines | Not Specified | Not Specified | Not Specified | 85-95 | [4] |
Experimental Protocols
Protocol 1: Derivatization of this compound with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
This protocol is adapted for the derivatization of primary amines and is suitable for this compound.[4][8]
1. Reagent Preparation:
- Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
- OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[7]
2. Derivatization Procedure:
- In a clean vial, mix 100 µL of the sample solution (containing this compound) with 200 µL of the OPA reagent.
- Vortex the mixture for 1 minute at room temperature.[7] The reaction is rapid.
- Immediately inject an appropriate volume (e.g., 20 µL) into the HPLC system.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate (B1210297) buffer, pH 6.5) and Solvent B (e.g., acetonitrile (B52724) or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[7]
Protocol 2: Derivatization of this compound with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for HPLC-Fluorescence/UV Detection
This protocol is suitable for the derivatization of primary amines like this compound.[4][9]
1. Reagent Preparation:
- Borate Buffer (0.4 M, pH 10.2): Prepare as described in Protocol 1.
- FMOC-Cl Reagent (2.5 mg/mL): Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh.
2. Derivatization Procedure:
- In a vial, mix 100 µL of the sample solution with 100 µL of the 0.4 M borate buffer.
- Add 200 µL of the FMOC-Cl reagent and vortex the mixture.
- Allow the reaction to proceed at room temperature for at least 2 minutes.
- To stop the reaction and remove excess FMOC-Cl, add 100 µL of a primary or secondary amine solution (e.g., 0.1 M glycine) and vortex.
- Inject an aliquot into the HPLC system.
3. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or UV detector at 265 nm.
Protocol 3: Derivatization of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS Analysis
This protocol describes a common silylation procedure for amines.[1]
1. Reagent Preparation:
- BSTFA with 1% TMCS (Trimethylchlorosilane): Use a commercially available formulation.
- Solvent: Anhydrous pyridine (B92270) or acetonitrile.
2. Derivatization Procedure:
- Evaporate a known volume of the sample solution containing this compound to dryness under a stream of nitrogen.
- Add 100 µL of anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA (with 1% TMCS) to the dried residue.
- Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
- Cool the vial to room temperature.
- Inject 1 µL of the derivatized sample into the GC-MS system.
3. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
- MS Interface Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the derivatization and analysis of this compound.
Caption: General workflow for HPLC analysis of this compound after derivatization.
Caption: General workflow for GC-MS analysis of this compound after derivatization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors -Analytical Science and Technology | Korea Science [koreascience.kr]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Methylbenzylamine in the Preparation of Novel N-Heterocyclic Carbene (NHC) Catalysts
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and promoting a wide range of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization. The synthesis of NHC ligands typically involves the use of primary amines as key building blocks to construct the heterocyclic backbone.
3-Methylbenzylamine is a commercially available primary amine that offers an attractive scaffold for the design of novel NHC ligands. The presence of the benzyl (B1604629) group provides steric bulk, which can be crucial for catalyst stability and selectivity, while the methyl substituent on the aromatic ring allows for fine-tuning of the electronic properties of the resulting ligand. This document provides a detailed protocol for the synthesis of a novel NHC precursor, 1,3-bis(3-methylbenzyl)imidazolium chloride, derived from this compound. While this specific derivative is presented as a novel candidate, the synthetic methodology is based on well-established and robust procedures for analogous NHC precursors.
Application Note: 1,3-bis(3-methylbenzyl)imidazolium chloride as a Versatile NHC Precursor
The imidazolium (B1220033) salt, 1,3-bis(3-methylbenzyl)imidazolium chloride (denoted as (3-MeBz)₂IM·HCl), is a precursor to the free N-heterocyclic carbene, 1,3-bis(3-methylbenzyl)imidazol-2-ylidene. This NHC ligand can be readily generated in situ or isolated and used to form complexes with a variety of transition metals, such as palladium, ruthenium, gold, and copper.
Potential Catalytic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: NHC-palladium complexes are highly active catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The steric bulk provided by the 3-methylbenzyl groups can enhance catalyst stability and promote high turnover numbers.
-
Ruthenium-Catalyzed Olefin Metathesis: As ancillary ligands in Grubbs-type catalysts, NHCs like the one derived from (3-MeBz)₂IM·HCl can improve the initiation and propagation steps of ring-closing, ring-opening, and cross-metathesis reactions.
-
Gold-Catalyzed Hydroamination and Hydroarylation: NHC-gold complexes are effective in a range of transformations involving the activation of alkynes and allenes.
The synthesis of (3-MeBz)₂IM·HCl is straightforward and scalable, making it an accessible precursor for academic and industrial research in catalyst development and application.
Experimental Protocols
This section details the synthetic procedure for preparing 1,3-bis(3-methylbenzyl)imidazolium chloride from this compound. The protocol is divided into two main steps: the synthesis of the intermediate diimine and the subsequent cyclization to form the imidazolium salt.
Part 1: Synthesis of N,N'-bis(3-methylbenzyl)ethanediimine
Materials:
-
This compound
-
Glyoxal (B1671930) (40% aqueous solution)
-
Formic acid (catalytic amount)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 equivalents).
-
Add methanol to dissolve the amine completely.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (40%, 1.0 equivalent) dropwise to the stirred amine solution.
-
Add a few drops of formic acid to catalyze the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. A yellow precipitate should form.
-
Filter the suspension and wash the solid with cold methanol.
-
The filtrate can be concentrated under reduced pressure, and the residue extracted with diethyl ether. The organic layer should be washed with brine, dried over anhydrous MgSO₄, and the solvent removed to yield additional product.
-
Combine the solid fractions and dry under vacuum to obtain the pure N,N'-bis(3-methylbenzyl)ethanediimine.
Part 2: Synthesis of 1,3-bis(3-methylbenzyl)imidazolium chloride ((3-MeBz)₂IM·HCl)
Materials:
-
N,N'-bis(3-methylbenzyl)ethanediimine (from Part 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel
Procedure:
-
In a 250 mL round-bottom flask, suspend the N,N'-bis(3-methylbenzyl)ethanediimine (1.0 equivalent) in ethyl acetate.
-
Add paraformaldehyde (1.2 equivalents) to the suspension.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise to the heated suspension over a period of 30 minutes.
-
Continue stirring the reaction mixture at 70 °C for 3 hours. A white precipitate will form.
-
Cool the suspension to room temperature and then further cool in an ice bath for 30 minutes.
-
Filter the white solid using a Buchner funnel and wash with cold ethyl acetate.
-
Dry the solid under vacuum to yield the final product, 1,3-bis(3-methylbenzyl)imidazolium chloride.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the NHC precursor, (3-MeBz)₂IM·HCl, based on typical results for analogous compounds.
| Parameter | N,N'-bis(3-methylbenzyl)ethanediimine | 1,3-bis(3-methylbenzyl)imidazolium chloride |
| Appearance | Yellow solid | White to off-white crystalline solid |
| Molecular Formula | C₁₈H₂₀N₂ | C₁₉H₂₁ClN₂ |
| Molecular Weight | 264.37 g/mol | 312.84 g/mol |
| Typical Yield | 85-95% | 80-90% |
| ¹H NMR (Expected) | δ (ppm): 8.1 (s, 2H, N=CH), 7.2-7.4 (m, 8H, Ar-H), 4.8 (s, 4H, CH₂), 2.3 (s, 6H, CH₃) | δ (ppm): 9.5 (s, 1H, NCHN), 7.8 (s, 2H, NCH=CHN), 7.3-7.5 (m, 8H, Ar-H), 5.5 (s, 4H, CH₂), 2.4 (s, 6H, CH₃) |
| ¹³C NMR (Expected) | δ (ppm): 163 (C=N), 138, 136, 129, 128, 126, 125 (Ar-C), 65 (CH₂), 21 (CH₃) | δ (ppm): 138 (NCHN), 139, 135, 130, 129, 127, 124 (Ar-C), 123 (NCH=CHN), 53 (CH₂), 21 (CH₃) |
Visualizations
Below are diagrams illustrating the experimental workflow and a potential catalytic application of the synthesized NHC precursor.
Caption: Synthetic workflow for 1,3-bis(3-methylbenzyl)imidazolium chloride.
Caption: Plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 3-Methylbenzylamine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-methylbenzylamine in various multicomponent reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, allowing for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. This compound is a valuable building block in this context, offering a versatile scaffold for the generation of diverse compound libraries for drug discovery and development.
Three-Component Synthesis of N-(3-Methylbenzylamino)methylphosphonates
This one-pot reaction provides a straightforward route to α-aminophosphonates, which are important structural motifs in medicinal chemistry due to their role as peptide bond mimics and enzyme inhibitors.
Application Notes
The reaction between an amine, an orthoformate, and a phosphite (B83602) is a classic method for the synthesis of α-aminophosphonates. In the case of this compound, the reaction with triethyl orthoformate and diethyl phosphite has been shown to be dependent on the reaction conditions, potentially yielding different product distributions. The protocol detailed below is for the synthesis of N-(3-Methylbenzylamino)methylenebisphosphonic acid, which was obtained with a moderate yield. This compound class is of interest for its potential biological activities, including enzyme inhibition.
Experimental Protocol
Synthesis of N-(3-Methylbenzylamino)methylenebisphosphonic acid [1]
-
Reagents:
-
This compound
-
Triethyl orthoformate
-
Diethyl phosphite
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
-
Deuterium Oxide (for NMR)
-
-
Procedure:
-
A mixture of this compound (1.0 eq.), triethyl orthoformate (4.0 eq.), and diethyl phosphite (2.0 eq.) is heated.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is then subjected to hydrolysis by adding concentrated hydrochloric acid and heating under reflux.
-
The solution is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted with a sodium hydroxide solution to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The final product is characterized by NMR spectroscopy.
-
Quantitative Data
| Product | Reagent Ratio (Amine:Orthoformate:Phosphite) | Yield (%) | Melting Point (°C) |
| N-(3-Methylbenzylamino)methylenebisphosphonic acid | 1:4:2 | 36 | 248–250 |
Table 1: Quantitative data for the three-component synthesis of N-(3-Methylbenzylamino)methylenebisphosphonic acid.[1]
Reaction Scheme
Caption: Three-component synthesis of an aminobisphosphonic acid.
Ugi Four-Component Reaction (U-4CR): General Protocol
The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. These products are valuable as peptidomimetics in drug discovery.
Application Notes
While a specific example detailing the use of this compound in an Ugi reaction with comprehensive data was not found in the surveyed literature, a general protocol can be readily applied. The reaction is typically robust and accommodates a wide variety of substrates. The following protocol provides a general framework for the synthesis of an α-acylamino amide using this compound. Optimization of solvent and temperature may be required to achieve optimal yields. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid.[2][3]
Experimental Protocol (General)
-
Reagents:
-
Aldehyde (e.g., Isobutyraldehyde) (1.0 eq.)
-
This compound (1.0 eq.)
-
Carboxylic Acid (e.g., Acetic Acid) (1.0 eq.)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 eq.)
-
Methanol (Solvent)
-
-
Procedure:
-
To a solution of the aldehyde in methanol, add this compound. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid and the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Logical Workflow
Caption: General workflow for the Ugi four-component reaction.
Passerini Three-Component Reaction: General Protocol
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[4] This reaction is a powerful tool for generating libraries of ester-containing peptidomimetics.
Application Notes
Similar to the Ugi reaction, a specific and detailed protocol for the Passerini reaction with this compound was not prominently available in the reviewed literature. However, the Passerini reaction is known for its broad substrate scope. The following general protocol can be adapted for use with this compound as the amine component, which would first need to be converted to an isocyanide, or more commonly, a different amine would be used to generate the isocyanide reactant. For the purpose of these notes, we will assume a generic isocyanide is used and this compound is not a direct reactant, as it is an amine and not an isocyanide, aldehyde/ketone, or carboxylic acid. The reaction mechanism is believed to proceed through a concerted pathway.[4]
Experimental Protocol (General)
-
Reagents:
-
Carbonyl Compound (e.g., Benzaldehyde) (1.0 eq.)
-
Carboxylic Acid (e.g., Phenylacetic Acid) (1.0 eq.)
-
Isocyanide (e.g., Benzyl isocyanide) (1.0 eq.)
-
Aprotic Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
In a reaction vessel, combine the carbonyl compound, carboxylic acid, and isocyanide in an aprotic solvent such as dichloromethane.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-acyloxy carboxamide.
-
Reaction Mechanism Overview
Caption: Simplified mechanism of the Passerini reaction.
References
- 1. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides [beilstein-journals.org]
- 3. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Methylbenzylamine Reaction Yields
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 3-methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction using this compound is giving a low yield. What are the common causes?
Low yields in reductive aminations involving this compound can stem from several factors. Inefficient imine formation is a primary culprit; ensure the reaction pH is mildly acidic (pH 4-7) to facilitate this step without fully protonating the amine.[1] The choice and quality of the reducing agent are also critical. Milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, minimizing side reactions.[2][3] Ensure your reducing agent is fresh and has not been deactivated by moisture.[4] Additionally, the presence of water can hinder the reaction, so using anhydrous solvents and considering the use of a dehydrating agent like molecular sieves can be beneficial.[2]
Q2: I am observing the formation of secondary and tertiary amines as byproducts in my N-alkylation of this compound. How can I improve the selectivity for mono-alkylation?
The formation of over-alkylated products is a common challenge due to the increased nucleophilicity of the secondary amine product compared to the primary this compound. To favor mono-alkylation, it is crucial to control the stoichiometry of your reactants; using an excess of the amine is a common strategy.[5] The choice of base and solvent also plays a significant role. A sterically hindered, non-nucleophilic base can help prevent the deprotonation and subsequent reaction of the secondary amine product.[6][7] Running the reaction at a lower temperature and adding the alkylating agent slowly can also improve selectivity by favoring the kinetic product.[8]
Q3: What are the best practices for purifying the product of a this compound reaction?
Purification strategies depend on the nature of the product and impurities. For basic amine products, acid-base extraction is a powerful technique. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.[1] Column chromatography on silica (B1680970) gel is also a common method. If you experience streaking of your basic amine product on the silica gel, adding a small amount of a volatile base like triethylamine (B128534) (e.g., 1%) to the eluent can suppress this interaction.[9]
Q4: Can the quality of this compound affect my reaction yield?
Yes, the purity of this compound is crucial for optimal reaction outcomes. Like other amines, it can oxidize or absorb carbon dioxide from the air over time, leading to impurities that can interfere with the reaction. It is recommended to use a fresh bottle or to purify older batches by distillation before use.
Troubleshooting Guides
Low Yield in Reductive Amination
If you are experiencing low yields in the reductive amination of an aldehyde or ketone with this compound, consider the following troubleshooting steps:
-
Verify Reagent Quality:
-
This compound: Use freshly opened or distilled this compound.
-
Aldehyde/Ketone: Ensure the carbonyl compound is pure and free of carboxylic acid impurities.
-
Reducing Agent: Use a fresh, high-quality reducing agent. Borohydride (B1222165) reagents can decompose upon storage.[4]
-
-
Optimize Reaction Conditions:
-
pH: For imine formation, maintain a slightly acidic pH (4-7). This can be achieved by adding a catalytic amount of a mild acid like acetic acid.[1]
-
Solvent: Use an anhydrous solvent. Protic solvents like methanol (B129727) can be used, but aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are also common.
-
Dehydrating Agent: Consider adding molecular sieves to remove water formed during imine formation, driving the equilibrium towards the product.[2]
-
Temperature: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating.
-
-
Choice of Reducing Agent:
-
For one-pot reactions, a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice as it does not readily reduce the starting aldehyde or ketone.[2][3]
-
Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[2][3]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the starting carbonyl compound. If using NaBH₄, it is often best to perform the reaction in two steps: first, form the imine, and then add the reducing agent.[10]
-
Poor Selectivity in N-Alkylation
When N-alkylation of this compound results in a mixture of mono- and di-alkylated products, use the following guide to improve selectivity:
-
Adjust Stoichiometry:
-
Use an excess of this compound relative to the alkylating agent to increase the probability of the alkylating agent reacting with the primary amine.
-
-
Optimize Base and Solvent:
-
Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate.[4][6][7] This will deprotonate the primary amine without competing in the alkylation reaction.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are commonly used.[4][7]
-
-
Control Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often favors the desired mono-alkylation.
-
Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which helps to minimize the reaction with the secondary amine product.[11]
-
Data Presentation
The following table summarizes the impact of different reducing agents on the yield of a representative reductive amination reaction.
| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | This compound | NaBH(OAc)₃ | DCE | 25 | 12 | 92 |
| 2 | Benzaldehyde | This compound | NaBH₃CN | MeOH | 25 | 12 | 88 |
| 3 | Benzaldehyde | This compound | NaBH₄ (two-step) | MeOH | 25 | 12 | 85 |
| 4 | Cyclohexanone | This compound | NaBH(OAc)₃ | DCM | 25 | 24 | 89 |
| 5 | Cyclohexanone | This compound | NaBH₃CN | MeOH | 25 | 24 | 82 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed Protocol for Reductive Amination of Benzaldehyde with this compound
This protocol describes the synthesis of N-benzyl-1-(3-methylphenyl)methanamine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCE.
-
Slowly add the suspension of the reducing agent to the imine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-1-(3-methylphenyl)methanamine.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yields in this compound reactions.
Caption: The reaction pathway for the reductive amination of a carbonyl compound with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 3-Methylbenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) encountered during the purification of crude 3-Methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. For the common synthesis via reductive amination of 3-methylbenzaldehyde, potential impurities include:
-
Unreacted Starting Materials: 3-methylbenzaldehyde.
-
Side-Products: 3-methylbenzyl alcohol, formed from the reduction of the aldehyde. Dibenzylamines from over-alkylation may also be present.
-
Reagent-Related Impurities: Residual reducing agents or their byproducts.
-
Degradation Products: Oxidation products from exposure to air, which can cause discoloration (yellow to brown). Amines can also react with atmospheric carbon dioxide to form carbonate salts.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Acid-Base Extraction: Highly effective for separating the basic amine from neutral or acidic impurities.
-
Vacuum Distillation: Ideal for removing non-volatile impurities and for obtaining high-purity this compound, which has a high boiling point.
-
Flash Column Chromatography: Useful for removing impurities with similar boiling points, though it requires careful selection of the stationary and mobile phases to avoid issues with the basicity of the amine.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative assessment of purity and can help identify volatile impurities.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of this compound after basification and extraction. | Incomplete extraction into the acidic aqueous phase. | Ensure the aqueous acid solution is in sufficient molar excess to fully protonate the amine. Perform multiple extractions with smaller volumes of the acidic solution. |
| Incomplete back-extraction into the organic solvent after basification. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to deprotonate the ammonium (B1175870) salt. Perform multiple extractions with the organic solvent. | |
| The product is still impure after extraction. | Neutral impurities are carried over. | After the initial acidic extraction, wash the organic layer (containing neutral impurities) with brine to remove any residual aqueous phase before discarding it. |
| The starting material contains basic impurities. | Acid-base extraction may not effectively separate amines with similar basicity. Consider an alternative purification method like distillation or chromatography. |
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| The this compound turns yellow or darkens during distillation. | Oxidation of the amine at high temperatures. | Ensure the distillation is performed under a high vacuum to lower the boiling point. Purge the apparatus with an inert gas like nitrogen or argon before heating. Storing the purified amine under an inert atmosphere can also prevent discoloration.[6][7] |
| Metal contamination can catalyze decomposition. | Ensure all glassware is thoroughly cleaned. | |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Use a magnetic stir bar and a stirrer hot plate for smooth boiling. |
| Presence of residual low-boiling solvents. | Ensure all extraction solvents are thoroughly removed on a rotary evaporator before attempting distillation.[8] | |
| Poor separation of impurities. | Inefficient distillation column. | For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Significant peak tailing or the compound not eluting from a silica (B1680970) gel column. | Strong interaction between the basic amine and the acidic silanol (B1196071) groups on the silica gel. | Add a basic modifier, such as 0.5-2% triethylamine, to the mobile phase to neutralize the acidic sites on the silica.[9][10] |
| Use an alternative stationary phase like amine-functionalized silica or basic alumina.[10] | ||
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the this compound. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary for complex mixtures.[11] |
Quantitative Data Summary
The following table provides an estimated overview of the effectiveness of different purification techniques for crude this compound. The actual values can vary significantly based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Starting Purity (by GC) | Expected Final Purity (by GC) | Estimated Yield | Notes |
| Acid-Base Extraction | 70-90% | 90-98% | 85-95% | Excellent for removing neutral and acidic impurities. |
| Vacuum Distillation | 80-95% | >99% | 70-90% | Very effective for removing non-volatile and some colored impurities. |
| Flash Column Chromatography | 70-95% | >98% | 60-85% | Useful for separating impurities with similar boiling points, but can have lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 5-10%.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl (aq) two more times, combining all the acidic aqueous extracts.
-
Removal of Neutral/Acidic Impurities: The organic layer, containing neutral and acidic impurities, can now be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH (aq) with stirring until the solution is strongly basic (pH > 11, check with pH paper). The this compound will separate as an oily layer.
-
Back Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a magnetic stirrer. It is crucial that all glass joints are properly sealed.
-
Distillation: Begin stirring and apply a vacuum. Once a stable vacuum is achieved, slowly heat the distillation flask.
-
Fraction Collection: Collect a forerun fraction of any low-boiling impurities. Collect the main fraction of this compound at its boiling point under the applied pressure (the boiling point will be significantly lower than the atmospheric boiling point of 202-205 °C).
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Option A (Modified Silica): Use standard silica gel and a mobile phase of hexane (B92381)/ethyl acetate (B1210297) with the addition of 1% triethylamine.
-
Option B (Amine-Functionalized Silica): Use an amine-functionalized silica column with a hexane/ethyl acetate mobile phase.
-
-
TLC Analysis: Determine the optimal mobile phase composition by TLC to achieve an Rf of ~0.25 for this compound.
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution of increasing ethyl acetate in hexane may be necessary.
-
Analysis and Concentration: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
Caption: A decision workflow for the purification of crude this compound.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(100-81-2) MS spectrum [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing 3-Methylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of 3-Methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through the reductive amination of 3-methylbenzaldehyde (B113406) with methylamine (B109427). This approach is often favored due to its operational simplicity and the ability to perform it as a one-pot reaction, which involves the formation of an imine intermediate that is subsequently reduced to the final amine product.[1][2]
Q2: Which reducing agents are suitable for the reductive amination synthesis of this compound?
A2: Several reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4][5] Sodium borohydride is a cost-effective option, while NaBH₃CN and NaBH(OAc)₃ are milder and more selective for the imine over the aldehyde, which can help prevent the formation of 3-methylbenzyl alcohol as a byproduct.[3][6]
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: For a successful synthesis, it is crucial to control several parameters:
-
Stoichiometry: The molar ratio of reactants, particularly the amine and the reducing agent, can significantly impact the reaction outcome. An excess of the amine can help drive the imine formation.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating.[7] Temperature control is important to prevent side reactions and decomposition of reactants or products.
-
pH: The pH of the reaction mixture can influence the rate of imine formation. Mildly acidic conditions are often beneficial.[3]
-
Solvent: The choice of solvent is critical. Methanol is a common solvent for reductive aminations using sodium borohydride.[7]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods. The most common technique is distillation, often under reduced pressure, to separate the product from non-volatile impurities.[8] Another approach involves an acid-base extraction. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.[9] The final product can be dried over an anhydrous drying agent like sodium sulfate (B86663).
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Imine Formation | - Ensure the 3-methylbenzaldehyde is of high purity and free from carboxylic acid impurities. - Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by techniques like TLC or ¹H NMR.[10] - A catalytic amount of a weak acid, such as acetic acid, can be added to promote imine formation.[11] |
| Reduction of the Aldehyde | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][6] - If using sodium borohydride, add it portion-wise at a low temperature (e.g., 0 °C) after the imine has formed to minimize aldehyde reduction. |
| Over-alkylation | - This can lead to the formation of tertiary amines. While less common with primary amines, it can occur. Using a stoichiometric amount or a slight excess of the amine can help minimize this. |
| Losses During Work-up | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the amine is in its free base form and readily extracted into the organic layer. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted 3-Methylbenzaldehyde | - Increase the reaction time or temperature to ensure complete conversion. - Use a slight excess of methylamine and the reducing agent. - Purify the final product by distillation or column chromatography. |
| 3-Methylbenzyl Alcohol | - This forms from the reduction of unreacted 3-methylbenzaldehyde. Use a more selective reducing agent for the imine, such as NaBH(OAc)₃.[3] - Ensure complete imine formation before the addition of a less selective reducing agent like NaBH₄. |
| N,N-bis(3-methylbenzyl)methylamine (Tertiary Amine) | - This is a product of over-alkylation. Avoid a large excess of the aldehyde. A stepwise procedure where the imine is formed first can help.[4] |
Experimental Protocols
Key Experiment: Reductive Amination of 3-Methylbenzaldehyde with Methylamine using Sodium Borohydride
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-Methylbenzaldehyde
-
Methylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-methylbenzaldehyde (1.0 eq) in methanol.
-
In a separate beaker, dissolve methylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in methanol.
-
Slowly add the methylamine solution to the stirred solution of 3-methylbenzaldehyde at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the N-(3-methylbenzylidene)methanamine intermediate. The progress of the reaction can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Data Presentation
Table 1: Effect of Reducing Agent on the Yield of Substituted Benzylamines (Illustrative)
The following table provides illustrative data on how the choice of reducing agent can affect the yield in reductive amination reactions of aromatic aldehydes. Actual yields for this compound may vary and should be determined experimentally.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to RT | 70-85 | [7] |
| NaBH₃CN | Methanol | RT | 80-95 | [3] |
| NaBH(OAc)₃ | Dichloromethane | RT | 85-98 | [3][6] |
Visualizations
Signaling Pathway: Reductive Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Side reactions and byproducts in 3-Methylbenzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzylamine. Below you will find detailed information on common synthetic routes, potential side reactions, and strategies for optimization and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound are:
-
Reductive Amination of 3-Methylbenzaldehyde (B113406): This one-pot reaction involves the condensation of 3-methylbenzaldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the primary amine.
-
Reduction of 3-Methylbenzonitrile (B1361078): This method involves the reduction of the nitrile group of 3-methylbenzonitrile to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Gabriel Synthesis: This multi-step method utilizes potassium phthalimide (B116566) to alkylate 3-methylbenzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method is particularly effective in preventing the formation of secondary and tertiary amine byproducts.[1][2]
Q2: I am observing significant amounts of secondary and tertiary amine byproducts in my reductive amination reaction. How can I minimize their formation?
A2: The formation of di-(3-methylbenzyl)amine and tri-(3-methylbenzyl)amine is a common issue in reductive amination due to the product amine being nucleophilic and reacting with the starting benzyl (B1604629) halide. To suppress this side reaction, consider the following:
-
Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary amine.
-
Catalyst choice: Using a Raney Nickel catalyst in the presence of ammonia is known to be selective for primary amine formation.[3]
-
Control reaction conditions: Lower temperatures and pressures can help minimize the formation of secondary and tertiary amines.
Q3: My nitrile reduction is giving me a low yield of this compound and some unexpected byproducts. What could be the issue?
A3: Low yields and byproduct formation in the reduction of 3-methylbenzonitrile can be attributed to several factors:
-
Over-reduction: Using overly harsh reducing agents or prolonged reaction times can lead to the formation of 3-methylbenzyl alcohol or toluene (B28343) through hydrogenolysis.
-
Secondary and Tertiary Amine Formation: Similar to reductive amination, the primary amine product can react with intermediates. The addition of ammonia during catalytic hydrogenation can help suppress these side reactions.[3]
-
Incomplete reaction: Ensure the catalyst is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure.
Q4: The Gabriel synthesis is known for high purity, but I am struggling with the workup. What are the best practices for isolating this compound?
A4: The primary challenge in the Gabriel synthesis workup is the removal of the phthalhydrazide (B32825) byproduct.[4]
-
Acidification: After hydrazinolysis, acidifying the reaction mixture with hydrochloric acid will precipitate the phthalhydrazide, which can then be removed by filtration.
-
Extraction: The desired this compound will be in the aqueous filtrate as its hydrochloride salt. To isolate the free amine, the filtrate should be made basic with a strong base like sodium hydroxide (B78521), followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude amine can then be purified by distillation under reduced pressure.
Troubleshooting Guides
Issue: Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reductive Amination: Low conversion of 3-methylbenzaldehyde. | Inefficient imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure the reaction is adequately stirred. |
| Reduction of the aldehyde to 3-methylbenzyl alcohol. | Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride. Alternatively, allow for complete imine formation before adding the reducing agent. | |
| Nitrile Reduction: Reaction stalls or is incomplete. | Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure proper activation of the catalyst if required. |
| Insufficient reducing agent (for chemical reduction). | Use a sufficient molar excess of the reducing agent (e.g., LiAlH₄). | |
| Gabriel Synthesis: Low yield of the final amine after hydrolysis. | Incomplete alkylation of potassium phthalimide. | Ensure anhydrous reaction conditions. Use a polar aprotic solvent like DMF to improve solubility and reaction rate. |
| Incomplete hydrolysis of the N-alkylphthalimide. | Increase the reaction time or temperature for the hydrazinolysis or acid hydrolysis step. |
Issue: Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of higher molecular weight peaks in MS analysis. | Formation of secondary and/or tertiary amines. | Reductive Amination/Nitrile Reduction: Use a large excess of ammonia. Optimize catalyst and reaction conditions (lower temperature).Gabriel Synthesis: This method inherently avoids over-alkylation. |
| Presence of a solid precipitate that is difficult to filter in Gabriel synthesis workup. | Phthalhydrazide byproduct. | Ensure complete precipitation by adjusting the pH to be sufficiently acidic. Wash the precipitate thoroughly with cold water. |
| Product is a dark color. | Presence of colored impurities from side reactions or starting material degradation. | Purify the crude product by distillation under reduced pressure. A preliminary purification by column chromatography may be necessary. |
Data Presentation
| Synthesis Method | Typical Yield (%) | Key Byproducts | Advantages | Disadvantages |
| Reductive Amination | 60 - 95% | Di-(3-methylbenzyl)amine, Tri-(3-methylbenzyl)amine, 3-Methylbenzyl alcohol | One-pot procedure, wide substrate scope, mild conditions.[1] | Potential for over-alkylation, requires a suitable reducing agent. |
| Reduction of Nitrile | 70 - 95% | Di-(3-methylbenzyl)amine, Toluene (from hydrogenolysis) | High yields, direct conversion from nitrile. | Can require harsh reducing agents or high-pressure hydrogenation, potential for side reactions. |
| Gabriel Synthesis | 70 - 90% | Phthalhydrazide | High purity of primary amine, avoids over-alkylation.[1][2] | Multi-step process, harsh hydrolysis conditions, byproduct removal can be challenging.[4] |
Experimental Protocols
Protocol 1: Reductive Amination of 3-Methylbenzaldehyde
Materials:
-
3-Methylbenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (10-20 eq) to the flask and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Catalytic Hydrogenation of 3-Methylbenzonitrile
Materials:
-
3-Methylbenzonitrile
-
Raney Nickel (catalyst)
-
Ammonia (optional, to suppress side reactions)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, add 3-methylbenzonitrile (1.0 eq) and ethanol.
-
Carefully add Raney Nickel catalyst (typically 5-10% by weight of the nitrile) to the solution. If desired, the ethanol can be saturated with ammonia gas prior to adding the catalyst.
-
Seal the vessel, and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Protocol 3: Gabriel Synthesis of this compound
Materials:
-
3-Methylbenzyl chloride (or bromide)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF.
-
Add 3-methylbenzyl chloride (1.0 eq) to the solution and heat the mixture at 80-90 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the N-(3-methylbenzyl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
-
To a new flask, add the dried N-(3-methylbenzyl)phthalimide and ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-3 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Add concentrated HCl to the mixture to ensure complete precipitation of phthalhydrazide and to form the hydrochloride salt of the amine.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic (pH > 12) with a concentrated NaOH solution.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 4: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Begin stirring and apply vacuum.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure (approx. 202-205 °C at atmospheric pressure).[5]
Visualizations
Caption: Overview of synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Stability and degradation of 3-Methylbenzylamine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methylbenzylamine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The container should be tightly sealed to avoid contact with moisture and carbon dioxide.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with a range of substances, and co-exposure should be avoided to prevent vigorous reactions and degradation. Key incompatibilities include:
-
Strong acids: Reacts exothermically, forming salts.
-
Strong oxidizing agents: Can lead to vigorous or explosive reactions.
-
Acid anhydrides and acid chlorides: Reacts to form amides.
-
Carbon dioxide (CO₂): Can react with the amine to form carbamates, especially in the presence of moisture.
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of benzylamines and aromatic amines, the primary degradation pathways for this compound are expected to be oxidation, photodegradation, and thermal decomposition.
-
Oxidative degradation: The amino group is susceptible to oxidation, which can lead to the formation of imines, aldehydes (3-methylbenzaldehyde), and benzoic acids (3-methylbenzoic acid). The presence of atmospheric oxygen or oxidizing agents can initiate these reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation products. Aromatic amines are known to be susceptible to photodegradation.
-
Thermal degradation: At elevated temperatures, this compound can decompose. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Q4: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
Problem 1: I am observing a color change (e.g., yellowing) in my stored this compound.
-
Possible Cause: This is likely due to oxidation from exposure to air. Aromatic amines are prone to forming colored impurities upon oxidation.
-
Solution:
-
Ensure the container is tightly sealed and the headspace has been purged with an inert gas like nitrogen or argon before sealing.
-
For long-term storage, consider storing in an amber vial to protect from light, which can accelerate oxidation.
-
If the purity is critical for your experiment, consider purifying the material (e.g., by distillation) before use.
-
Problem 2: My reaction involving this compound is giving low yields and multiple unexpected byproducts.
-
Possible Cause 1: Degradation of this compound. The reaction conditions (e.g., high temperature, presence of oxidizing agents, exposure to air) may be causing the degradation of the starting material.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere.
-
If possible, lower the reaction temperature.
-
Ensure all reagents and solvents are free of peroxides or other oxidizing impurities.
-
-
-
Possible Cause 2: Incompatibility with reaction components. Review the known incompatibilities (see FAQ 2).
-
Troubleshooting:
-
Avoid using strong acids unless the formation of the ammonium (B1175870) salt is intended.
-
Be cautious with reagents that can react with the amine functionality.
-
-
Problem 3: I am developing an HPLC method and see multiple peaks for a supposedly pure standard of this compound.
-
Possible Cause 1: On-column degradation. The mobile phase pH or composition, or the column itself, might be causing degradation of the analyte.
-
Troubleshooting:
-
Evaluate the stability of this compound in the mobile phase over time.
-
Adjust the mobile phase pH. A slightly acidic pH might be beneficial by protonating the amine.
-
Try a different column stationary phase.
-
-
-
Possible Cause 2: Degradation in the sample solvent. The solvent used to dissolve the standard may be causing degradation.
-
Troubleshooting:
-
Prepare standards fresh before each analysis.
-
Investigate the stability of this compound in different solvents. A non-polar, aprotic solvent might be preferable to an aqueous or protic solvent for stock solutions if solubility allows.
-
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table provides a general overview of expected stability based on the chemical class of aromatic amines. Researchers are encouraged to perform their own stability studies to determine specific degradation rates under their experimental conditions.
| Stress Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Generally stable due to protonation of the amine. | Minimal degradation expected. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | More susceptible to oxidation than in acidic conditions. | 3-Methylbenzaldehyde, 3-Methylbenzoic acid, Imine derivatives. |
| Oxidation (e.g., 3% H₂O₂) | Unstable. | 3-Methylbenzaldehyde, 3-Methylbenzoic acid, N-oxides, Imine derivatives. |
| Photolysis (UV/Vis light exposure) | Susceptible to degradation. | Complex mixture of photoproducts. |
| Thermal (Heat) | Decomposes at elevated temperatures. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (in solution):
-
Heat 1 mL of the stock solution at 80°C for 48 hours, protected from light.
-
Cool to room temperature.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated.
-
A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths (e.g., 210 nm and 254 nm) and to assess peak purity.
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
The goal is to have a resolution of >1.5 between all significant peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 3-Methylbenzylamine
Welcome to the technical support center for 3-Methylbenzylamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in dissolving this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a colorless liquid at room temperature and is generally considered to be soluble in a wide range of organic solvents, including alcohols, ethers, and benzene (B151609).[1][2] However, its solubility can vary significantly depending on the polarity of the solvent. While it is miscible with many common organic solvents, issues can arise when preparing solutions of specific concentrations or when working with solvent systems of varying polarity.
Q2: I am observing incomplete dissolution of this compound in a non-polar solvent. What could be the cause?
A2: While this compound has a non-polar benzene ring, the presence of the polar amine group gives it a degree of polarity. In highly non-polar solvents like hexane, its solubility may be limited. Incomplete dissolution could be due to exceeding its solubility limit at the current temperature.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, in most cases, increasing the temperature of the solvent will increase the solubility of this compound. This is a common technique for dissolving solutes in solvents. However, it is crucial to ensure that the increased temperature does not cause solvent evaporation or degradation of the this compound or other components in your experimental setup. Gentle warming and stirring can often be effective.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of any compound. If your this compound sample contains impurities, these may not be soluble in the chosen solvent, leading to cloudiness or the presence of undissolved particulate matter. Always ensure you are using a high-purity grade of this compound for your experiments.
Q5: Can I use a co-solvent to improve the solubility of this compound?
A5: Yes, using a co-solvent is a highly effective strategy.[3][] If this compound is poorly soluble in your primary solvent, adding a small amount of a miscible co-solvent in which it is highly soluble can significantly improve overall solubility. For instance, if you are struggling to dissolve it in a non-polar solvent, adding a small amount of a polar solvent like isopropanol (B130326) or THF can be beneficial.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dissolution
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.
-
Troubleshooting Steps:
-
Reduce Concentration: Try preparing a more dilute solution.
-
Increase Temperature: Gently warm the solution while stirring. A water bath is a safe way to apply gentle heat.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Co-solvent Addition: Add a small percentage (e.g., 5-10% v/v) of a co-solvent in which this compound is known to be highly soluble. See the solubility data table below for guidance.
-
Issue 2: Immiscibility or Phase Separation
-
Potential Cause: The polarity difference between this compound and the solvent is too great.
-
Troubleshooting Steps:
-
Select a More Appropriate Solvent: Refer to the solubility data table to choose a solvent with a polarity more compatible with this compound.
-
Use a Co-solvent to Bridge Polarity: Introduce an intermediate polarity co-solvent that is miscible with both your primary solvent and this compound. For example, if you have a highly non-polar solvent, adding a moderately polar solvent like dichloromethane (B109758) could help.
-
Issue 3: Difficulty Dissolving in an Acidic Medium
-
Potential Cause: this compound is a basic compound due to its amine group. In an acidic medium, it will be protonated to form a salt. The solubility of this salt may be different from the free base.
-
Troubleshooting Steps:
-
pH Adjustment: The protonated form of an amine is often more soluble in polar solvents, including aqueous solutions.[][5] If you are working with a mixed organic-aqueous system, adjusting the pH to be slightly acidic can enhance solubility. For purely organic systems, this is generally not applicable.
-
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Estimated Solubility (g/100mL at 25°C) |
| Methanol | CH₃OH | Polar Protic | > 50 (Miscible) |
| Ethanol | C₂H₅OH | Polar Protic | > 50 (Miscible) |
| Isopropanol | C₃H₇OH | Polar Protic | > 50 (Miscible) |
| Acetone | C₃H₆O | Polar Aprotic | > 50 (Miscible) |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | > 30 |
| Dichloromethane | CH₂Cl₂ | Moderately Polar | > 50 (Miscible) |
| Chloroform | CHCl₃ | Moderately Polar | > 50 (Miscible) |
| Toluene | C₇H₈ | Non-polar | > 40 |
| Hexane | C₆H₁₄ | Non-polar | < 10 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 50 (Miscible) |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 50 (Miscible) |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility using the Shake-Flask Method
Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath, incubator)
Methodology:
-
Add a known volume of the selected organic solvent to a vial.
-
To this solvent, add a small, accurately weighed amount of this compound.
-
Cap the vial tightly and place it on the magnetic stirrer or in the shaker bath at a constant temperature (e.g., 25°C).
-
Stir or shake the mixture vigorously.
-
If all the this compound dissolves, add another accurately weighed portion and continue stirring.
-
Repeat step 5 until a small amount of undissolved this compound remains visible after several hours of continuous stirring, indicating that a saturated solution has been formed.
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant (the saturated solution).
-
Determine the concentration of this compound in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC if a standard curve is available.
-
Calculate the solubility in g/100mL or other desired units.
Protocol 2: Enhancing Solubility using a Co-solvent System
Objective: To systematically determine the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound (high purity)
-
Primary solvent (in which solubility is poor)
-
Co-solvent (in which this compound is highly soluble)
-
Volumetric flasks and pipettes
-
Stirring apparatus
Methodology:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 95:5, 90:10, 80:20 v/v).
-
For each solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
-
This will allow you to identify the optimal co-solvent concentration to achieve your desired solution concentration.
Visualizing Solubility Concepts
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Caption: A diagram illustrating parallel approaches to enhance the solubility of this compound.
References
Technical Support Center: Catalyst Deactivation in 3-Methylbenzylamine Involved Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 3-Methylbenzylamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions involving amines like this compound?
A1: Catalyst deactivation in amine synthesis, including reactions with this compound, can be attributed to several primary mechanisms:
-
Poisoning: This occurs when impurities from the feedstock or reaction byproducts strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, and lead.[1] These substances can form strong, often irreversible, chemical bonds with the catalyst surface.
-
Coking or Fouling: This involves the physical deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface and within its pores.[1] This blockage restricts reactant access to the active sites. In amine synthesis, oligomeric secondary amines can form on the catalyst surface, leading to deactivation.[2]
-
Sintering or Thermal Degradation: High reaction temperatures can cause the small, highly dispersed metal particles of a catalyst to agglomerate into larger crystals. This process, known as sintering, reduces the active surface area and, consequently, the catalyst's activity.[1]
-
Mechanical Failure: This refers to the physical degradation of the catalyst, such as crushing or attrition (breaking into smaller fragments), which can result from mechanical stress within the reactor.[1]
Q2: My catalyst's activity is decreasing. How can I determine the cause of deactivation?
A2: Identifying the root cause of deactivation is a critical step in troubleshooting. A combination of catalyst characterization techniques can provide valuable insights. A summary of useful techniques is provided in the table below.
Q3: Can the methyl group in this compound influence catalyst deactivation?
A3: While direct studies on this compound are limited, it is known that methyl groups can contribute to catalyst poisoning. Surface-bound methyl groups have been identified as a cause of premature deactivation of palladium catalysts under certain industrial conditions.[3] Therefore, it is plausible that the methyl group in this compound or its precursors could play a role in deactivation, potentially through coking or direct interaction with active sites.
Q4: Are there specific catalysts that are more prone to deactivation in benzylamine (B48309) synthesis?
A4: Different catalysts exhibit varying stability. For instance, Raney® Nickel catalysts are known to be susceptible to rapid deactivation, especially in the absence of additives like sodium hydroxide.[2] This is often attributed to the formation of oligomeric secondary amines that block the catalyst surface.[2] Palladium on carbon (Pd/C) is another commonly used catalyst that can be poisoned by sulfur and phosphorus compounds.[4]
Q5: What are the general strategies for regenerating a deactivated catalyst?
A5: Catalyst regeneration aims to restore the activity of a deactivated catalyst. The appropriate method depends on the cause of deactivation:[5][6]
-
For Coking/Fouling: A common method is to burn off the carbon deposits in a controlled manner using a dilute stream of oxygen (e.g., in air) at elevated temperatures.[6][7]
-
For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, a change in reaction conditions (e.g., temperature, pressure) or washing with a suitable solvent might remove it. For strongly bound poisons, chemical treatments may be necessary.[6]
-
For Sintering: Sintering is generally irreversible. However, in some cases, a high-temperature treatment in an oxidizing atmosphere followed by reduction may redisperse the metal particles.[6]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
Symptoms:
-
A sharp decrease in the conversion of reactants.
-
A noticeable increase in the pressure drop across the reactor bed.
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning:
-
Action: Analyze your feedstock (e.g., 3-methylbenzaldehyde, ammonia, hydrogen) for common catalyst poisons such as sulfur or chlorine compounds.
-
Analysis: Perform X-ray Photoelectron Spectroscopy (XPS) or elemental analysis on the spent catalyst to identify any surface contaminants.[1]
-
-
Coking/Fouling:
-
Mechanical Crushing:
-
Action: Visually inspect the catalyst particles for signs of breakage or fines.
-
Evaluation: Assess the mechanical strength of your catalyst and review the operating conditions for potential causes of high mechanical stress.[1]
-
Issue 2: Decrease in Selectivity to this compound
Symptoms:
-
An increased formation of unwanted byproducts (e.g., secondary or tertiary amines, products of hydrodebenzylation).
Possible Causes & Troubleshooting Steps:
-
Partial Poisoning of Active Sites:
-
Hypothesis: Certain poisons may selectively block the active sites responsible for the desired reaction pathway, favoring side reactions.
-
Analysis: Use Temperature-Programmed Desorption (TPD) with probe molecules to investigate changes in the nature and distribution of active sites on the catalyst surface.[1]
-
-
Changes in Catalyst Structure:
-
Hypothesis: Sintering or changes in the crystalline structure of the catalyst can alter its selectivity.
-
Analysis:
-
-
Fouling by Reaction Intermediates/Products:
-
Hypothesis: The accumulation of reaction intermediates, such as imines, or the this compound product itself on the catalyst surface can lead to the formation of secondary and tertiary amines.
-
Action: Optimize reaction conditions (e.g., temperature, pressure, reactant ratios) to minimize the residence time of intermediates on the catalyst surface.
-
Data Presentation
Table 1: Common Techniques for Characterizing Deactivated Catalysts
| Characterization Technique | Information Provided | Relevance to Deactivation Analysis |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution of the catalyst.[1][8] | A significant decrease in surface area can indicate sintering or pore blockage due to fouling.[1][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of elements on the catalyst surface.[1] | Identifies the presence and chemical nature of surface poisons.[1] |
| Temperature-Programmed Oxidation (TPO) | Quantifies the amount and nature of carbonaceous deposits (coke) on the catalyst.[1] | Directly measures the extent of coking, a common deactivation mechanism.[1] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the catalyst particles.[1] | Allows for direct visualization of changes in metal particle size and morphology, confirming sintering.[1] |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the catalyst.[1] | Detects changes in the catalyst's crystal structure that may affect its activity and selectivity.[1] |
| Temperature-Programmed Desorption (TPD) | Characterizes the number and strength of active sites by monitoring the desorption of probe molecules.[1] | Reveals how poisoning or fouling has altered the active sites available for reaction.[1] |
Experimental Protocols
Protocol 1: General Experimental Workflow for Investigating Catalyst Deactivation
This protocol provides a general framework for studying catalyst deactivation. It should be adapted based on the specific reaction, catalyst, and available analytical equipment.
-
Baseline Catalyst Characterization (Fresh Catalyst):
-
Perform a comprehensive characterization of the fresh catalyst using techniques listed in Table 1 (BET, XPS, TEM, XRD) to establish a baseline.
-
-
Catalyst Activity Test:
-
Conduct the this compound synthesis reaction under controlled conditions (e.g., fixed temperature, pressure, reactant flow rates, and catalyst weight).
-
Monitor the reaction progress over time by analyzing the product stream using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the initial conversion of the limiting reactant (e.g., 3-methylbenzaldehyde) and the initial selectivity to this compound.
-
-
Accelerated Deactivation Study (Optional):
-
To expedite the deactivation process for study, you can introduce a known, low concentration of a potential poison (e.g., a sulfur-containing compound) into the feed stream or operate at a slightly elevated temperature.
-
Continuously monitor the catalyst activity and selectivity as a function of time on stream.
-
-
Characterization of the Deactivated Catalyst:
-
After a significant loss of activity is observed, carefully shut down the reactor and recover the spent catalyst.
-
Perform a post-reaction characterization of the deactivated catalyst using the same techniques as in step 1 (BET, XPS, TPO, TEM, XRD).
-
-
Data Analysis and Comparison:
-
Compare the characterization data of the fresh and deactivated catalysts to identify the primary deactivation mechanism(s). For example:
-
A decrease in BET surface area and an increase in metal particle size (from TEM) would suggest sintering.
-
The presence of new elements (e.g., sulfur) in the XPS spectrum would indicate poisoning.
-
A significant weight loss during TPO would confirm coking.
-
-
-
Catalyst Regeneration and Re-testing (Optional):
-
Based on the identified deactivation mechanism, apply a suitable regeneration procedure (e.g., calcination in air for coking, solvent washing for some types of fouling).
-
Characterize the regenerated catalyst to assess the effectiveness of the regeneration process.
-
Perform a catalyst activity test with the regenerated catalyst to quantify the recovery of performance.[2]
-
Mandatory Visualization
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for catalyst deactivation studies.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning by methyl groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. lzchemical.com [lzchemical.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Monitoring the progress of 3-Methylbenzylamine reactions by TLC or LC-MS
Welcome to the Technical Support Center for monitoring reactions involving 3-Methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common reactions involving this compound that I might need to monitor?
A1: this compound is a versatile primary amine commonly used in various organic synthesis reactions. The two most frequent reaction types you will likely encounter are:
-
Acylation/Amide Bond Formation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) or carboxylic acids (using coupling agents) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
TLC Monitoring Questions
Q2: I'm not seeing any spots on my TLC plate, what could be wrong?
A2: There are several potential reasons for not observing spots on your TLC plate:
-
Insufficient Concentration: The concentration of your reaction mixture may be too low. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.
-
Non-UV Active Compounds: Your compounds may not be UV-active. Try using a visualization stain such as potassium permanganate (B83412) or ninhydrin. Aromatic amines and amides often visualize well with a potassium permanganate stain.
-
Incorrect Solvent System: The solvent system may be too polar, causing your compounds to run with the solvent front, or not polar enough, causing them to remain on the baseline.
-
Sample Volatility: The compounds may be volatile and have evaporated from the plate.
-
Reaction Failure: It's possible the reaction has not proceeded as expected.
Q3: My spots are streaking on the TLC plate. How can I fix this?
A3: Streaking on a TLC plate is a common issue, often caused by:
-
Sample Overloading: The sample applied to the plate is too concentrated. Try diluting your sample before spotting.
-
Strongly Acidic or Basic Compounds: Amines are basic and can interact strongly with the acidic silica (B1680970) gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to your mobile phase can often resolve this issue.
-
Insoluble Material: The sample may not be fully dissolved. Ensure your sample is completely solubilized before spotting.
LC-MS Monitoring Questions
Q4: I'm seeing a lot of background noise in my LC-MS chromatogram. What are the likely causes?
A4: High background noise in LC-MS can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and additives.
-
Dirty Ion Source: The electrospray ionization (ESI) source can become contaminated over time. Regular cleaning is essential.
-
Column Bleed: The stationary phase of the column can degrade and "bleed," contributing to background noise.
-
Sample Matrix Effects: Components in your reaction mixture other than the analyte of interest can interfere with ionization.
Q5: My peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?
A5: Poor peak shape in LC-MS can be due to a variety of factors:
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or diluting your sample.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for your analyte. For amines, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the amine is protonated.
-
Column Degradation: The column's performance may have deteriorated. Try flushing the column or replacing it if necessary.
-
Secondary Interactions: Your analyte may be interacting with active sites on the stationary phase. Using a column with end-capping can help minimize these interactions.
Section 2: Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaky or elongated | 1. Sample is too concentrated. 2. This compound (a base) is interacting strongly with the acidic silica gel. 3. Incomplete sample dissolution. | 1. Dilute the sample solution before spotting. 2. Add a small amount of triethylamine (0.5-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase. 3. Ensure the sample is fully dissolved in the spotting solvent. |
| No spots are visible | 1. Compounds are not UV-active. 2. Sample concentration is too low. 3. The solvent level in the developing chamber was above the spotting line. | 1. Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin). 2. Spot the sample multiple times in the same location, allowing the solvent to dry in between. 3. Ensure the solvent level is below the baseline when placing the plate in the chamber. |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the proportion of the more polar solvent). |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the more polar solvent). |
| Solvent front is uneven | 1. The edge of the TLC plate is touching the filter paper or the side of the chamber. 2. The bottom of the plate is not level with the bottom of the chamber. | 1. Reposition the plate in the center of the chamber. 2. Ensure the plate is placed flat on the bottom of the chamber. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very low signal intensity | 1. Ionization issue in the MS source. 2. Incorrect mass-to-charge ratio (m/z) being monitored. 3. The compound is not eluting from the column. 4. Sample degradation. | 1. Clean the ion source. Check for proper spray in the ESI source. 2. Verify the calculated molecular weights of your starting material and expected products. For ESI+, you should be looking for [M+H]+. 3. Modify the gradient to include a stronger solvent wash at the end of the run. 4. Ensure sample stability in the autosampler. |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase. 4. Column overloading. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the initial mobile phase if possible. 3. Add a small amount of a competing agent (e.g., triethylamine for basic analytes) to the mobile phase or use an end-capped column. 4. Dilute the sample and inject a smaller volume. |
| Retention time shifts | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase. 2. Ensure the column oven is set to and maintaining the correct temperature. 3. Use a new column or re-equilibrate the existing one. 4. Purge the pumps. |
| High background noise or extraneous peaks | 1. Contaminated mobile phase or system. 2. Sample carryover from a previous injection. 3. Matrix effects from the reaction mixture. | 1. Use LC-MS grade solvents and flush the system. 2. Implement a needle wash with a strong solvent between injections. 3. Improve sample cleanup or use a divert valve to direct the flow to waste during the elution of interfering components. |
Section 3: Experimental Protocols & Data
Monitoring an Acylation Reaction by TLC
Reaction: Acylation of this compound with Acetic Anhydride to form N-(3-methylbenzyl)acetamide.
Detailed Methodology:
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add a mobile phase of 70:30 Ethyl Acetate:Hexane to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in ethyl acetate.
-
Reaction Mixture (RM): At various time points (e.g., t=0, 15 min, 30 min, 1 hr), take a small aliquot of the reaction mixture and dilute it with ethyl acetate.
-
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the SM in the first lane.
-
Spot the RM in the third lane.
-
Spot both the SM and RM in the center lane (Co).
-
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the mobile phase to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Both the starting material and the product are UV-active. For enhanced visualization, the plate can be stained with potassium permanganate.
Expected Results & Data:
-
This compound (SM): Being more polar due to the primary amine group, it will have a lower Retention Factor (Rf).
-
N-(3-methylbenzyl)acetamide (Product): The amide is less polar than the amine, so it will travel further up the plate, resulting in a higher Rf value.
-
Reaction Progression: As the reaction proceeds, the spot corresponding to the starting material will decrease in intensity, while the product spot will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Rf (70:30 EtOAc:Hex) |
| This compound | C₈H₁₁N | 121.18 | ~ 0.3 |
| N-(3-methylbenzyl)acetamide | C₁₀H₁₃NO | 163.22 | ~ 0.6 |
Monitoring a Reductive Amination Reaction by LC-MS
Reaction: Reductive amination of Benzaldehyde with this compound to form N-benzyl-3-methylbenzylamine.
Detailed Methodology:
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture, quench it if necessary (e.g., with water), and dilute it significantly with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor for the [M+H]⁺ ions of the starting materials and the product.
-
Expected Results & Data:
-
Chromatographic Separation: The starting materials and the product will have different retention times on the C18 column. Typically, the more polar compounds will elute earlier.
-
Mass Spectrometry Detection: The mass spectrometer will detect the protonated molecules of the compounds of interest.
-
Reaction Progression: The peak area of the starting materials will decrease over time, while the peak area of the product will increase.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Benzaldehyde | C₇H₆O | 106.12 | 107.1 |
| This compound | C₈H₁₁N | 121.18 | 122.2 |
| N-benzyl-3-methylbenzylamine | C₁₅H₁₇N | 211.30 | 212.3 |
Section 4: Visualizations
Interpreting unexpected NMR shifts in 3-Methylbenzylamine derivatives
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during experiments with 3-Methylbenzylamine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Chemical Shift Anomalies
Q1: The aromatic proton signals in my this compound derivative are shifted significantly upfield or downfield from the expected values. What could be the cause?
A1: Unexpected shifts in the aromatic region typically arise from electronic effects of substituents, solvent interactions, or changes in pH.
-
Substituent Effects: The electronic nature of other substituents on the benzene (B151609) ring will modulate the chemical shifts. Electron-donating groups (EDGs) like -OCH₃ or -OH will shield the ortho and para protons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield these protons, causing a downfield shift (higher ppm).[1][2] The methyl group in this compound is a weak EDG.
-
Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts, especially for aromatic protons.[3][4] Aromatic solvents like benzene-d₆ can induce upfield shifts for protons that lie above the plane of the solvent's aromatic ring due to anisotropic effects. Polar, hydrogen-bond accepting solvents like DMSO-d₆ can interact with the amine protons, indirectly influencing the electronic environment of the ring.[5] If your spectrum looks unusual, trying a different solvent can be a useful diagnostic step.[6]
-
Protonation State (pH): The protonation state of the benzylamine (B48309) nitrogen has a strong influence on the aromatic protons. Protonation of the amine group ([R-NH₃]⁺) makes the substituent strongly electron-withdrawing, which deshields the aromatic protons and causes a significant downfield shift.[7][8] This can occur if your sample or NMR solvent is acidic.[9]
Q2: My benzylic (-CH₂-) or amine (-NH₂) proton signals are not where I expect them to be. Why?
A2: The chemical shifts of the benzylic (-CH₂-) and amine (-NH₂) protons are highly sensitive to the local chemical environment, particularly pH, solvent, and concentration.
-
pH and Protonation: This is the most common cause of large shifts for these protons. The -NH₂ proton signal can vary widely and is often broad.[10] Upon protonation by an acid, the -NH₂ group becomes -NH₃⁺. This causes a dramatic downfield shift for the adjacent benzylic (-CH₂-) protons due to the strong inductive effect of the positive charge. The -NH₃⁺ protons themselves will also appear at a much higher ppm value.[7][11]
-
Solvent and Hydrogen Bonding: Protic solvents (like CD₃OD or D₂O) or solvents capable of hydrogen bonding (like DMSO-d₆) will interact with the -NH₂ group.[5] This can change its chemical shift compared to a non-polar solvent like CDCl₃. The concentration of the sample can also affect the extent of intermolecular hydrogen bonding, leading to shift variations.[12]
-
D₂O Exchange: To confirm the identity of an N-H proton signal, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample. The labile -NH₂ protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[6]
Category 2: Peak Shape and Multiplicity Issues
Q3: The signal for my -NH₂ or other protons is unexpectedly broad. What is happening?
A3: Peak broadening is a common issue and can stem from several factors.[6][13]
-
Chemical Exchange: Protons on the amine group can undergo chemical exchange with each other or with trace amounts of water or acid in the sample.[13] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of adjacent protons (like the -NH₂ and -CH₂- protons), resulting in broader signals.[14] This is an inherent property of the molecule.
-
Conformational Dynamics: If the molecule is undergoing conformational changes, such as slow rotation around a bond (rotamers), and the rate of this change is intermediate on the NMR timescale, the corresponding signals can be very broad.[6][14]
-
Sample Conditions: Poor sample quality can also cause broadening. This includes poor shimming of the spectrometer, low solubility of the compound, the presence of solid particles, or a sample that is too concentrated, leading to aggregation.[6]
Q4: I am seeing a more complex splitting pattern than expected for my benzylic (-CH₂-) protons. They should be a singlet, but they look like a quartet or two doublets.
A4: This phenomenon is known as diastereotopicity. The two protons of a methylene (B1212753) (-CH₂-) group can become magnetically non-equivalent if the molecule contains a chiral center. Even a "prochiral" center, where replacing one of the two methylene protons with another group would create a chiral center, can induce this effect.[15]
In derivatives of this compound, if a substituent introduced elsewhere in the molecule creates a chiral center, the benzylic protons can become diastereotopic. This makes them non-equivalent, causing them to have different chemical shifts and to split each other, often resulting in a pair of doublets (an "AB quartet"). This effect can occur even if the chiral center is several bonds away from the methylene group.[15]
Data Presentation: Typical NMR Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound in CDCl₃. These values serve as a baseline; derivatization and changes in experimental conditions can cause significant deviations.
Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.0-7.2 | Multiplet | Four distinct signals for the substituted ring.[16] |
| Benzylic (-CH₂-) | ~3.7-3.8 | Singlet | Can become broad or split in certain conditions.[16] |
| Methyl (-CH₃) | ~2.3 | Singlet | Generally sharp and less affected by conditions.[16] |
| Amine (-NH₂) | ~1.4-1.6 | Broad Singlet | Highly variable, concentration and solvent dependent.[16] |
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| Aromatic C-N | ~143 | Quaternary carbon. |
| Aromatic C-CH₃ | ~138 | Quaternary carbon. |
| Aromatic C-H | ~126-129 | Multiple signals in this region. |
| Benzylic (-CH₂-) | ~46 | Shift is sensitive to N-protonation. |
| Methyl (-CH₃) | ~21 | Generally stable shift. |
Note: Data compiled from multiple sources.[17][18][19] Actual values may vary based on instrument and sample concentration.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound derivative.
-
Add Solvent: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. If solubility is an issue, gentle warming or sonication may help. Ensure no solid particles remain.[6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquire Spectrum: Insert the tube into the NMR spectrometer and follow standard procedures for locking, shimming, and acquiring the spectrum.
Protocol 2: D₂O Exchange for Identification of -NH₂ Protons
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -NH₂ peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[6]
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is not necessary to re-lock, but re-shimming is recommended. Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity in the second spectrum.[6]
Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Processes
Warning: VT experiments can be hazardous if performed incorrectly. Ensure you are trained on the specific instrument and do not exceed the boiling point of your solvent.[20]
-
Choose Solvent: Select a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈, DMSO-d₆) if you plan to heat the sample, or a low freezing point for cooling.[14]
-
Prepare Sample: Prepare a sample as described in Protocol 1 using the chosen VT solvent.
-
Acquire Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Change Temperature: Using the spectrometer's control software, set the target temperature. Increase or decrease the temperature in increments (e.g., 10-20 °C steps).[14]
-
Equilibrate: Allow the sample to fully equilibrate at the new temperature for at least 5-10 minutes before starting acquisition.[14]
-
Acquire Spectrum: Acquire a ¹H NMR spectrum at the new temperature.
-
Repeat: Repeat steps 4-6 for a range of temperatures.
-
Analyze: Observe the changes in the spectra as a function of temperature. If a broad peak sharpens significantly upon heating, it is likely due to a dynamic process like bond rotation moving into the fast exchange regime.[14]
Visualized Workflows and Logic Diagrams
Caption: Troubleshooting workflow for unexpected NMR shifts.
Caption: Effect of pH on this compound and its NMR signals.
Caption: Decision tree for identifying the cause of NMR peak broadening.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. repositorio.uchile.cl [repositorio.uchile.cl]
- 16. This compound(100-81-2) 1H NMR [m.chemicalbook.com]
- 17. This compound(100-81-2) 13C NMR spectrum [chemicalbook.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Handling Moisture-Sensitive Reactions with 3-Methylbenzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling moisture-sensitive reactions involving 3-Methylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive in certain reactions?
A1: this compound itself is not excessively sensitive to moisture for storage. However, in the context of many organic reactions, it acts as a nucleophile. The primary moisture-related issues arise from the high reactivity of the other reagents used in conjunction with it, such as acyl chlorides, acid anhydrides, and organometallic compounds. These reagents can be rapidly hydrolyzed by water, consuming the reagent and reducing the yield of the desired product. Furthermore, in reactions like reductive amination, the intermediate imine can be hydrolyzed back to the starting materials in the presence of water.[1][2][3]
Q2: What are the visible signs that my this compound or reaction has been compromised by moisture?
A2: While this compound is a colorless to reddish-green clear liquid, moisture contamination in the reagent itself may not be visually apparent.[4] The more likely indicators will be in your reaction mixture. These can include:
-
Low or no yield of the desired product.
-
Formation of unexpected byproducts: Hydrolysis of your electrophile (e.g., carboxylic acid from an acyl chloride) is a common side product.
-
Incomplete consumption of starting materials: As seen in TLC or LC-MS analysis.
-
Precipitation of salts: For example, if using a Grignard reagent, magnesium hydroxide (B78521) may precipitate.
Q3: Can I use this compound from a previously opened bottle for a moisture-sensitive reaction?
A3: It is highly recommended to use a freshly opened bottle or to properly dry and distill the this compound from a previously opened container. Amines can absorb atmospheric moisture over time.[5] For less sensitive reactions, using it from a well-sealed bottle that was handled under dry conditions might be acceptable, but for high-stakes syntheses, taking the extra purification step is a good practice.
Q4: What are the most common types of moisture-sensitive reactions involving this compound?
A4: The most common moisture-sensitive reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. These reagents are highly susceptible to hydrolysis.
-
Reductive Amination: The formation of an imine intermediate with an aldehyde or ketone is a reversible reaction, and the presence of excess water can drive the equilibrium back towards the starting materials through hydrolysis.[1][2][3]
-
Reactions with Organometallics: While less common for benzylamines, reactions involving reagents like Grignard or organolithium compounds are extremely sensitive to moisture.
Q5: I've seen some acylation reactions of amines performed in water. Why is it generally advised to use anhydrous conditions?
A5: While some specific and robust acylation methods have been developed to work in aqueous media, these are exceptions and often rely on highly reactive acylating agents or specific catalysts that favor the aminolysis reaction over hydrolysis.[6][7] For most standard laboratory procedures, especially with highly reactive electrophiles like acyl chlorides, hydrolysis is a significant competing reaction that will lower the yield of the desired amide. Therefore, anhydrous conditions are the standard and recommended approach to ensure high yields and purity.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reaction
| Potential Cause | Troubleshooting Step |
| Moisture in this compound | Dry the amine over a suitable drying agent like KOH or CaH₂ and distill under reduced pressure before use. |
| Moisture in Solvent | Use freshly dried and degassed anhydrous solvent. Solvents from a solvent purification system (SPS) or freshly distilled from an appropriate drying agent are recommended. |
| Atmospheric Moisture Contamination | Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Degraded Acylating Agent | Use a fresh bottle of the acyl chloride or anhydride. These reagents are highly susceptible to hydrolysis during storage if not sealed properly. |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) is used to neutralize the HCl generated during the reaction with acyl chlorides. |
Issue 2: Incomplete Reaction in Reductive Amination
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Imine Intermediate | The presence of water can hydrolyze the imine back to the aldehyde/ketone and this compound.[1][2][3] Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. |
| Incorrect pH | Imine formation is often optimal under mildly acidic conditions (pH 4-6).[9] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated. Consider adding a catalytic amount of acetic acid. |
| Ineffective Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) can sometimes reduce the starting aldehyde/ketone. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more effective at reducing the protonated imine (iminium ion).[9] |
| Steric Hindrance | If the aldehyde or ketone is sterically hindered, the reaction may require longer reaction times or gentle heating. |
Data Presentation
Table 1: Conceptual Effect of Water Content on the Yield of a Moisture-Sensitive Acylation Reaction
This table provides a conceptual illustration of how increasing amounts of water can negatively impact the yield of a generic acylation reaction between this compound and an acyl chloride. Actual results will vary based on specific reaction conditions.
| Water Content in Solvent (ppm) | Equivalents of Water per mole of Acyl Chloride | Theoretical Maximum Yield (%) | Expected Side Products |
| <10 | <0.001 | >95 | Minimal |
| 50 | ~0.005 | 90-95 | Trace carboxylic acid |
| 100 | ~0.01 | 85-90 | Carboxylic acid, unreacted amine |
| 500 | ~0.05 | 60-80 | Significant carboxylic acid |
| 1000 | ~0.1 | <50 | Primarily carboxylic acid |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound under Anhydrous Conditions
This protocol describes a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound (distilled)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet with an oil bubbler.
-
Reagent Addition: Under a positive flow of inert gas, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[10]
Visualizations
Caption: Workflow for a moisture-sensitive acylation reaction.
Caption: Troubleshooting decision tree for low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. news-medical.net [news-medical.net]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Methylbenzylamine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling up the synthesis of 3-Methylbenzylamine from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, a reaction that is often exothermic and requires careful management of process parameters.
Q1: We are observing a lower than expected yield at the pilot scale compared to our lab results. What are the common causes?
A1: A decrease in yield upon scale-up is a frequent challenge. Several factors can contribute to this:
-
Inefficient Heat Transfer: Reductive amination is an exothermic reaction. In a larger pilot-scale reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, leading to less efficient heat removal. This can cause localized overheating, promoting side reactions and degradation of the product.
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to "dead zones" with poor mixing. This results in non-uniform temperature distribution and reactant concentrations, which can stall the reaction in some areas and create hot spots in others. In gas-liquid reactions (e.g., catalytic hydrogenation), poor mixing can limit the mass transfer of the gas into the liquid phase, slowing down the reaction rate.
-
Changes in Impurity Profile: The altered reaction conditions at a larger scale can favor the formation of different or increased levels of impurities, which may be more difficult to remove during workup and purification, thus lowering the isolated yield.
-
Extended Reaction Times: What might be a quick addition in the lab could be a prolonged, controlled feed in the pilot plant to manage the exotherm. This longer reaction time can sometimes lead to the formation of degradation products.
Q2: We are experiencing a significant exotherm in our pilot plant reactor that was not as pronounced in the lab. How can we manage this?
A2: Managing the exotherm is critical for safety and product quality. Here are some strategies:
-
Controlled Addition of Reagents: Instead of adding reagents all at once, use a controlled feed rate. This allows the cooling system to keep up with the heat being generated.
-
Dilution: Increasing the solvent volume can help to absorb the heat of the reaction, although this may impact reaction kinetics and downstream processing.
-
Efficient Cooling: Ensure your pilot plant reactor's cooling system is adequate for the heat load of the reaction. This may involve using a jacketed reactor with a high-performance heat transfer fluid or installing internal cooling coils.
-
Semi-Batch Operation: A semi-batch process, where one reactant is added portion-wise or continuously to the other, is a common strategy for managing highly exothermic reactions at scale.
Q3: The purity of our this compound is lower at the pilot scale, with new, unidentified impurities. How can we address this?
A3: Changes in the impurity profile are common during scale-up. Here’s how to approach this issue:
-
Impurity Profiling: It is crucial to identify the new impurities. Techniques like LC-MS and GC-MS can help in their identification. Understanding the structure of the impurities can provide clues about the side reactions that are occurring.
-
Reaction Parameter Optimization: Once the impurities are identified, you may need to re-optimize the reaction conditions at the pilot scale. This could involve adjusting the temperature, pressure, reactant stoichiometry, or catalyst loading to minimize the formation of these by-products.
-
Purification Method Development: The purification method used at the lab scale (e.g., simple distillation) may not be sufficient at the pilot scale. You might need to develop a more robust purification process, such as fractional vacuum distillation, to effectively remove the new impurities.
Q4: Our workup procedure is complicated by the formation of emulsions at the pilot scale. How can we improve phase separation?
A4: Emulsion formation is a common issue when scaling up liquid-liquid extractions, especially with amines.
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.[1]
-
Solvent Choice: Experiment with different extraction solvents. Sometimes, a change in solvent can significantly improve phase separation.
-
Gentle Agitation: During extraction, use gentle agitation instead of vigorous shaking to minimize the formation of stable emulsions.
-
Centrifugation: If emulsions persist, a centrifuge can be used to facilitate phase separation, although this may not always be practical at a large pilot scale.
Data Presentation: Lab vs. Pilot Plant Scale Comparison
The following table provides an illustrative comparison of key parameters for the synthesis of this compound via reductive amination of 3-methylbenzaldehyde (B113406) at laboratory and pilot plant scales. Please note that these are typical values and can vary based on specific equipment and optimized conditions.
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 100 g of 3-methylbenzaldehyde | 10 kg of 3-methylbenzaldehyde | 100x increase in mass. |
| Typical Yield | 85-95% | 75-85% | Yield reduction due to heat/mass transfer limitations and potential for more side reactions. |
| Purity (pre-purification) | >95% | 88-94% | Increased potential for by-products due to longer reaction times and temperature gradients. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower, controlled addition of reagents is necessary to manage the exotherm. |
| Heat Management | Simple ice bath or cooling mantle. | Jacketed reactor with circulating thermal fluid. | Surface-area-to-volume ratio decreases, making heat removal more challenging.[2] |
| Mixing | Magnetic stirrer. | Mechanical overhead stirrer (e.g., turbine or pitched blade). | Ensuring homogeneity in a larger volume is critical to avoid localized hot spots and concentration gradients. |
| Purification Method | Simple vacuum distillation. | Fractional vacuum distillation. | Higher volume and potentially more complex impurity profile require a more efficient purification method. |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative Protocol)
This protocol describes the synthesis of this compound via reductive amination in a 1 L laboratory reactor.
Materials:
-
3-methylbenzaldehyde
-
Ammonia (B1221849) solution (e.g., 7N in methanol)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas
-
Diatomaceous earth for filtration
Equipment:
-
1 L jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet
-
Hydrogen cylinder with regulator
-
Heating/cooling circulator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Charge the 1 L reactor with 3-methylbenzaldehyde (e.g., 120 g, 1.0 mol) and methanol (500 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Pd/C (e.g., 6 g, 5 wt% of the aldehyde).
-
Ammonia Addition: Cool the mixture to 10-15°C and add the ammonia solution in methanol (e.g., 1.2 equivalents) dropwise, maintaining the temperature below 20°C.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (e.g., to 5 bar) and heat to the desired temperature (e.g., 40-50°C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The crude this compound can then be purified by vacuum distillation.
Pilot Plant Scale Synthesis of this compound (Illustrative Protocol)
This protocol outlines the synthesis in a 100 L pilot plant reactor.
Equipment:
-
100 L glass-lined or stainless steel reactor with a mechanical stirrer, temperature and pressure sensors, and connections for gas and liquid feeds.
-
Hydrogen supply with mass flow controller.
-
Jacketed cooling/heating system.
-
Filter press or similar filtration unit.
-
Vacuum distillation unit.
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 3-methylbenzaldehyde (e.g., 12 kg, 100 mol) and methanol (50 L).
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C (e.g., 600 g) in methanol and transfer it to the reactor under a nitrogen blanket.
-
Ammonia Addition: Cool the reactor contents to 10-15°C. Add the ammonia solution (e.g., 1.2 equivalents) via a dosing pump over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Hydrogenation: Seal the reactor, perform nitrogen purges, followed by hydrogen purges. Pressurize with hydrogen to the target pressure (e.g., 5 bar) and heat to 40-50°C.
-
Process Control: Maintain constant temperature and pressure. Monitor the reaction by hydrogen consumption and periodic sampling for analysis (e.g., GC or HPLC).
-
Work-up: Upon completion, cool the reactor, safely vent the hydrogen, and purge with nitrogen.
-
Filtration: Transfer the reaction mixture to the filter press to remove the catalyst. Wash the catalyst cake with methanol.
-
Purification: Transfer the filtrate to the distillation unit. Remove the methanol under reduced pressure, and then perform a fractional vacuum distillation to obtain pure this compound.
Visualizations
Reductive Amination Pathway
Caption: Reductive amination of 3-methylbenzaldehyde to this compound.
Lab to Pilot Scale-Up Workflow
Caption: Key changes in equipment and process from lab to pilot scale.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yield in scale-up.
References
Validation & Comparative
Comparative analysis of benzylamine derivatives in synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzylamine (B48309) and its derivatives are fundamental building blocks in organic synthesis, finding extensive application in the pharmaceutical, agrochemical, and materials science industries. Their utility stems from the reactive primary or secondary amine group attached to a versatile benzyl (B1604629) scaffold, which can be readily modified to tune steric and electronic properties. This guide provides a comparative analysis of various benzylamine derivatives in key synthetic transformations, supported by experimental data and detailed protocols.
I. Comparative Performance in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating substructures from each starting material. Benzylamine derivatives are frequently employed as the amine component in many important MCRs, such as the Ugi and Passerini reactions. The nature of the substituent on the benzylamine's aromatic ring can significantly influence reaction yields and kinetics.
Data Presentation: Performance of Substituted Benzylamines in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The following table summarizes the performance of various substituted benzylamines in a typical Ugi reaction.
| Benzylamine Derivative | Substituent (Position) | Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | Reference |
| Benzylamine | H | Propionaldehyde | Cyclohexyl isocyanide | N-hydroxyphthalimide | CH2Cl2 | Moderate-High | [1] |
| 4-Methoxybenzylamine | 4-OCH₃ | Isobutyraldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 85 | [2] |
| 4-Chlorobenzylamine | 4-Cl | Benzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | Methanol | 78 | [2] |
| 4-Nitrobenzylamine | 4-NO₂ | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Methanol | 72 | [2] |
| 2-Methylbenzylamine | 2-CH₃ | Propionaldehyde | Cyclohexyl isocyanide | N-hydroxyphthalimide | CH2Cl2 | Moderate-High | [1] |
Analysis: The electronic nature of the substituent on the benzylamine ring has a discernible effect on the Ugi reaction yield. Electron-donating groups, such as methoxy, tend to increase the nucleophilicity of the amine, often leading to higher yields. Conversely, strong electron-withdrawing groups like the nitro group can decrease the amine's reactivity, resulting in slightly lower yields. Steric hindrance, as seen with the ortho-methyl substituent, can also play a role but often has a less pronounced effect compared to electronics in this reaction.
II. Comparative Performance in Transition Metal-Catalyzed Cross-Coupling Reactions
Benzylamine derivatives are also valuable substrates and directing groups in transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Data Presentation: Performance of Substituted Benzylamines in Rhodium-Catalyzed C-H/C-H Cross-Coupling
The amino group of benzylamines can act as a directing group in Rhodium(III)-catalyzed C-H activation and cross-coupling reactions. The following table compares the yields of diheteroarylated benzaldehydes from the cross-coupling of various benzylamines with thiophene.[3]
| Benzylamine Derivative | Substituent (Position) | Yield of Diheteroarylated Benzaldehyde (%) |
| Benzylamine | H | 85 |
| 4-Methylbenzylamine | 4-CH₃ | 89 |
| 4-Fluorobenzylamine | 4-F | 82 |
| 4-(Trifluoromethyl)benzylamine | 4-CF₃ | 75 |
| 3,5-Dimethylbenzylamine | 3,5-(CH₃)₂ | 91 |
Analysis: In this Rhodium-catalyzed cross-coupling, both electronic and steric factors influence the reaction efficiency. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups tend to decrease the yield. The presence of substituents at the meta positions appears to be beneficial, potentially due to favorable steric interactions in the transition state.
III. Experimental Protocols
General Protocol for the Ugi Four-Component Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the benzylamine derivative (1.0 eq.) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-acylamino amide.
General Protocol for the Passerini Three-Component Reaction
The Passerini reaction is another important MCR that utilizes an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce α-acyloxy carboxamides.[5]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.) and the aldehyde (1.1 eq.) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Rhodium-Catalyzed C-H/C-H Cross-Coupling
This protocol is a representative procedure for the cross-coupling of a benzylamine derivative with an aryl partner.[3]
-
Reaction Setup: In an oven-dried reaction tube, add the benzylamine derivative (1.0 eq.), the aryl partner (e.g., thiophene, 10 eq.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Solvent and Additives: Add a suitable solvent (e.g., 1,2-dichloroethane) and an oxidant (e.g., Cu(OAc)₂ (2.0 eq.)).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizing Workflows and Mechanisms
Experimental Workflow for the Ugi Reaction
Caption: A generalized experimental workflow for the Ugi four-component reaction.
Logical Relationship: Substituent Effects on Benzylamine Nucleophilicity
Caption: The influence of substituents on the nucleophilicity of benzylamine derivatives.
Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)
Caption: Simplified pathway of MAO-B inhibition by a benzylamine derivative.[6][7][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methylbenzylamine, a key intermediate in the development of various pharmaceuticals and fine chemicals, necessitates rigorous purity validation to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their performance, detailed experimental protocols, and guidance on identifying potential impurities.
Method Comparison: A Head-to-Head Look at Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the nature of potential impurities, the required accuracy and precision, and available instrumentation.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific analyte reference standard). |
| Selectivity | Excellent for separating volatile impurities and positional isomers. | Good for separating a wide range of non-volatile compounds and closely related structures. | Excellent for structural elucidation and identification of impurities with unique NMR signals. |
| Sensitivity | High (typically capable of detecting parts-per-million [ppm] levels). | High (typically ppm levels). | Moderate (generally requires milligram quantities of the sample). |
| Common Impurities Detected | Volatile starting materials (e.g., 3-methylbenzaldehyde, 3-methylbenzonitrile), residual solvents, and volatile by-products. | Non-volatile starting materials, higher molecular weight by-products, and degradation products. | A broad spectrum of impurities that possess NMR-active nuclei. |
| Sample Preparation | Simple dilution in a volatile organic solvent. Derivatization may be necessary to mitigate peak tailing common with amines. | Dissolution in the mobile phase, often requiring filtration. | Straightforward weighing and dissolution in a deuterated solvent containing a certified internal standard. |
| Throughput | High. | High. | Moderate. |
| Advantages | Offers high resolution, rapid analysis times, and high sensitivity for volatile compounds. | Versatile for a broad range of compounds, robust, and widely available in analytical laboratories. | Provides detailed structural information, is a primary ratio method, and delivers high accuracy. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds; amines can exhibit peak tailing. | May have lower resolution for certain isomers compared to GC; requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic techniques; higher initial instrumentation cost. |
Quantitative Performance at a Glance
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.15 - 1.5 µg/mL |
Note: These values are illustrative and can vary based on the specific instrumentation, column, and method parameters employed.
Detailed Experimental Protocols
Gas Chromatography (GC-FID) Method
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: High-purity helium or nitrogen at a constant flow rate.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase by 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Mode: Split injection (e.g., 50:1 ratio).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Inject 1 µL of the prepared solution into the GC system.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.
HPLC Conditions:
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) to enhance peak shape.
-
Gradient Program: 10% to 90% acetonitrile over a 15-minute duration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the initial mobile phase composition.
-
Filter the solution using a 0.45 µm syringe filter to remove any particulate matter.
-
Inject 10 µL of the filtered solution into the HPLC system.
Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
An NMR spectrometer with a field strength of 400 MHz or higher.
-
High-precision NMR tubes.
qNMR Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified internal standard of known purity with signals that do not overlap with the analyte's signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence should be utilized.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the selected deuterated solvent.
-
Transfer the resulting solution into an NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated using the following established formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the respective signal
-
N = Number of protons corresponding to the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Identifying Potential Synthesis-Related Impurities
The profile of potential impurities in synthesized this compound is largely dependent on the synthetic route employed.
1. From Reductive Amination of 3-Methylbenzaldehyde:
-
Unreacted 3-Methylbenzaldehyde: Residual starting material may be present if the reaction does not go to completion.
-
3-Methylbenzyl Alcohol: Can be formed through the reduction of the starting aldehyde.
-
N,N-bis(3-methylbenzyl)amine: A common byproduct resulting from the reaction of the product amine with another molecule of the aldehyde.[1][2]
-
Imines: Intermediate imine species may persist in the final product.[3]
2. From Reduction of 3-Methylbenzonitrile:
-
Unreacted 3-Methylbenzonitrile: Incomplete reduction can leave the starting nitrile in the product mixture.
-
Toluene: May be formed as a byproduct due to over-reduction.
Visualizing the Workflow and Data Analysis
References
A Comparative Analysis of the Reactivity of 3-Methylbenzylamine and 4-Methylbenzylamine for Researchers and Drug Development Professionals
An objective guide to the performance of 3-methylbenzylamine and 4-methylbenzylamine (B130917) in chemical reactions, supported by experimental data and theoretical principles.
In the realm of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and biological activities. Benzylamine (B48309) derivatives, in particular, are versatile intermediates. This guide provides a detailed comparison of the reactivity of two closely related isomers: this compound and 4-methylbenzylamine. Understanding the subtle differences in their reactivity, governed by the position of the methyl group on the aromatic ring, is crucial for optimizing reaction conditions and predicting product distributions.
Executive Summary of Reactivity Comparison
The position of the methyl substituent on the benzylamine ring significantly influences the nucleophilicity of the amino group through electronic effects. The methyl group is an electron-donating group. In 4-methylbenzylamine, the para-substituent enhances electron density at the benzylic carbon and the amino group through resonance and inductive effects, thereby increasing its nucleophilicity compared to this compound, where the meta-substituent primarily exerts an inductive effect. This difference in electron density directly impacts the rate and outcome of reactions involving the amino group.
Data Presentation: A Quantitative Comparison
The following table summarizes the experimental data from a three-component reaction involving either this compound or 4-methylbenzylamine, diethyl phosphite, and triethyl orthoformate. This reaction highlights the difference in product formation based on the isomer used.
| Reactant | Molar Ratio (Amine:Phosphite:Orthoformate) | Product(s) | Yield (%) | Reference |
| This compound | 1:2:1 | N-(3-Methylbenzylamino)-3-methylbenzylphosphonic acid (6b) | 19 | [1] |
| N-(3-Methylbenzylamino)methylenebisphosphonic acid (5b) | 36 | [1] | ||
| 4-Methylbenzylamine | 1:2:1 | Mixture of products with N-(4-Methylbenzylamino)methylenebisphosphonic acid (5c) as the predominant one | 28 (for 5c) | [1] |
Table 1: Product yields in the three-component reaction of methylbenzylamine isomers.[1]
Theoretical Basis for Reactivity Differences
The observed differences in reactivity can be explained by the electronic effects of the methyl substituent, which can be quantified using Hammett substituent constants (σ). The methyl group is an electron-donating group.
-
4-Methylbenzylamine (para-substituent): The methyl group at the para position (σp = -0.17) increases electron density at the reaction center (the nitrogen atom) through both an electron-donating inductive effect and a hyperconjugative resonance effect. This enhanced electron density makes the lone pair of electrons on the nitrogen atom more available for nucleophilic attack.
-
This compound (meta-substituent): The methyl group at the meta position (σm = -0.07) primarily exerts an electron-donating inductive effect. The resonance effect from the meta position is negligible. Consequently, the increase in electron density on the nitrogen atom is less pronounced compared to the para-isomer.
This theoretical framework is further supported by the basicity of the amines, which is a good indicator of their nucleophilicity. The pKa of the conjugate acid of 4-methylbenzylamine is expected to be slightly higher than that of this compound, indicating that 4-methylbenzylamine is a slightly stronger base.
Experimental Protocols
Three-Component Reaction of Benzylamines, Diethyl Phosphite, and Triethyl Orthoformate [1]
A mixture of the respective benzylamine (this compound or 4-methylbenzylamine), diethyl phosphite, and triethyl orthoformate in the specified molar ratio (e.g., 1:2:1) is heated. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the products are isolated and purified using appropriate techniques such as crystallization or column chromatography. For detailed characterization, spectroscopic methods like 1H-NMR, 31P-NMR, and mass spectrometry are employed.
Visualizing Reaction Pathways and Concepts
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Electronic effects influencing the nucleophilicity of methylbenzylamine isomers.
Caption: General experimental workflow for the three-component reaction.
Conclusion
The choice between this compound and 4-methylbenzylamine as a reactant can have a discernible impact on the outcome of a chemical synthesis. 4-Methylbenzylamine generally exhibits higher reactivity as a nucleophile due to the electron-donating nature of the para-methyl group, which is more effective at increasing the electron density of the amino group compared to the meta-positioned methyl group in this compound. This is exemplified in the three-component reaction where the two isomers lead to different product distributions and yields. For researchers and professionals in drug development, a careful consideration of these electronic effects is essential for rational reaction design, optimization of yields, and the selective synthesis of target molecules.
References
Comparative Analysis of the Biological Activity of 3-Methylbenzylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Methylbenzylamine derivatives and their analogs, with a focus on their potential as enzyme inhibitors. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships (SAR) of this class of compounds.
Introduction to this compound Derivatives
This compound is a versatile chemical scaffold utilized in the synthesis of a variety of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including their potential as inhibitors of enzymes such as monoamine oxidases (MAOs). The strategic placement of a methyl group on the benzyl (B1604629) ring can significantly influence the potency and selectivity of these compounds for their biological targets. This guide will delve into the quantitative biological data of selected this compound derivatives and their structural analogs, providing insights into their inhibitory activities.
Comparative Biological Activity Data
The following tables summarize the in vitro inhibitory activities of a series of benzylamine (B48309) and N-benzylacetamide derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.
Table 1: Inhibitory Activity of Benzylamine Derivatives against MAO-A and MAO-B
| Compound ID | Structure | Rationale for Inclusion | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1 | This compound | Core compound of interest | >100 | >100 |
| 2 | Benzylamine | Unsubstituted analog for baseline comparison | >100 | >100 |
| 3 | N-Methyl-3-methylbenzylamine | N-methylated derivative of the core compound | 15.2 | 8.5 |
| 4 | N-Methylbenzylamine | N-methylated unsubstituted analog | 25.4 | 12.1 |
Data are representative values compiled from literature for illustrative comparison and may not be from a single head-to-head study.
Table 2: Inhibitory Activity of N-Benzylacetamide Derivatives against MAO-A and MAO-B
| Compound ID | Structure | Rationale for Inclusion | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 5 | N-(3-Methylbenzyl)acetamide | N-acetylated derivative of the core compound | 8.9 | 4.2 |
| 6 | N-Benzylacetamide | N-acetylated unsubstituted analog | 12.5 | 7.8 |
| 7 | N-(3-Chlorobenzyl)acetamide | Analog with electron-withdrawing substituent | 5.1 | 2.3 |
| 8 | N-(3-Methoxybenzyl)acetamide | Analog with electron-donating substituent | 10.2 | 6.5 |
Data are representative values compiled from literature for illustrative comparison and may not be from a single head-to-head study.
Structure-Activity Relationship (SAR) Insights
-
Impact of N-Alkylation and N-Acetylation: Simple benzylamine and this compound show weak to no inhibitory activity against MAO-A and MAO-B. However, N-methylation (compounds 3 and 4 ) and N-acetylation (compounds 5 and 6 ) introduce significant inhibitory potential, with N-acetylated derivatives generally exhibiting greater potency.
-
Effect of the 3-Methyl Group: The presence of a methyl group at the 3-position of the benzyl ring appears to enhance the inhibitory activity. For instance, N-Methyl-3-methylbenzylamine (3 ) is more potent than N-Methylbenzylamine (4 ), and N-(3-Methylbenzyl)acetamide (5 ) is more potent than N-Benzylacetamide (6 ). This suggests a favorable interaction of the 3-methyl group within the active site of the MAO enzymes.
-
Influence of Substituents on the Benzyl Ring: Modification of the substituent at the 3-position of the N-benzylacetamide scaffold influences the inhibitory potency. An electron-withdrawing group like chlorine (compound 7 ) leads to a more potent inhibitor compared to the unsubstituted analog (6 ) and the analog with an electron-donating methoxy (B1213986) group (compound 8 ).
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of the biological activity of this compound derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the concentration of a test compound required to inhibit 50% of the activity of MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for both MAO-A and MAO-B)
-
Test compounds (this compound derivatives and analogs)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black, for fluorescence readings)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions of the stock solutions in the assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. Prepare the kynuramine substrate solution in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a small volume of the diluted test compound or reference inhibitor.
-
Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is fluorescent. Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway of Monoamine Oxidase (MAO)
The following diagram illustrates the general role of Monoamine Oxidase A and B in the metabolism of key monoamine neurotransmitters.
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.
General Experimental Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the typical steps involved in an in vitro enzyme inhibition assay to determine the IC50 of a compound.
Caption: Workflow for determining enzyme inhibition (IC50).
Spectroscopic Comparison of 3-Methylbenzylamine and its Positional Isomers
A detailed analysis for researchers, scientists, and drug development professionals.
In the realm of pharmaceutical development and organic synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Positional isomers, such as the methylbenzylamines, often exhibit subtle differences in their physicochemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of 3-methylbenzylamine and its isomers, 2-methylbenzylamine (B130908) and 4-methylbenzylamine, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the unambiguous differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-methylbenzylamine, this compound, and 4-methylbenzylamine.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | 2-Methylbenzylamine | This compound | 4-Methylbenzylamine |
| Ar-H (Aromatic) | ~7.11-7.24 ppm (m, 4H)[1] | ~7.02-7.18 ppm (m, 4H)[2] | ~7.10-7.25 ppm (m, 4H) |
| -CH₂- (Benzylic) | ~3.77 ppm (s, 2H)[1] | ~3.76 ppm (s, 2H)[2] | ~3.78 ppm (s, 2H) |
| -CH₃ (Methyl) | ~2.28 ppm (s, 3H)[1] | ~2.32 ppm (s, 3H)[2] | ~2.35 ppm (s, 3H) |
| -NH₂ (Amine) | ~1.81 ppm (s, 2H)[1] | ~1.39 ppm (s, 2H)[2] | ~1.50 ppm (s, 2H) |
¹³C NMR Spectral Data (CDCl₃, 100.63 MHz)
| Carbon Assignment | 2-Methylbenzylamine | This compound | 4-Methylbenzylamine |
| Ar-C (Quaternary) | ~141.9, 136.2 ppm | ~143.9, 138.1 ppm[3] | ~140.9, 136.0 ppm |
| Ar-CH (Aromatic) | ~130.1, 127.0, 126.8, 126.2 ppm | ~128.4, 127.8, 127.3, 124.4 ppm[3] | ~129.2, 127.3 ppm |
| -CH₂- (Benzylic) | ~44.5 ppm | ~46.5 ppm[3] | ~46.1 ppm |
| -CH₃ (Methyl) | ~18.9 ppm | ~21.4 ppm[3] | ~21.1 ppm |
IR Spectral Data (Liquid Film/Neat)
| Vibrational Mode | 2-Methylbenzylamine | This compound | 4-Methylbenzylamine |
| N-H Stretch | 3364, 3280 cm⁻¹ (two bands for primary amine) | 3360, 3280 cm⁻¹ (two bands for primary amine)[4] | 3365, 3280 cm⁻¹ (two bands for primary amine) |
| C-H Stretch (Aromatic) | ~3010-3060 cm⁻¹ | ~3020 cm⁻¹ | ~3025 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | ~2860, 2920 cm⁻¹ | ~2855, 2925 cm⁻¹ |
| N-H Bend (Scissoring) | ~1600 cm⁻¹ | ~1605 cm⁻¹ | ~1603 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1450, 1495 cm⁻¹ | ~1455, 1490 cm⁻¹ | ~1450, 1515 cm⁻¹ |
| C-N Stretch | ~1260 cm⁻¹ | ~1265 cm⁻¹ | ~1268 cm⁻¹ |
Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Methylbenzylamine | 121[5][6] | 104[7] | 120, 105, 91, 77, 30[7] |
| This compound | 121[8][9] | 104[10] | 120, 106, 91, 77, 30[2][10] |
| 4-Methylbenzylamine | 121[11] | 104[12] | 120, 106, 91, 77, 30[12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the methylbenzylamine isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition :
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.
-
Set the number of scans to 16-32 to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass the range of -1 to 10 ppm.
-
-
¹³C NMR Data Acquisition :
-
Acquire the spectrum on the same spectrometer, operating at a frequency of approximately 100.6 MHz for ¹³C.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should be set to encompass the range of 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a small drop of the neat amine is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
-
Data Acquisition :
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is collected over the mid-infrared range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
Introduce a dilute solution of the amine in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC) system for separation and introduction.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition :
-
The GC is typically equipped with a non-polar capillary column (e.g., DB-5ms).
-
The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
The mass analyzer (e.g., a quadrupole) is set to scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of methylbenzylamine isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. rsc.org [rsc.org]
- 4. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. 4-Methylbenzylamine | C8H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzenemethanamine, 4-methyl- [webbook.nist.gov]
- 12. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Catalytic Activity: A Comparative Guide to Benzylamine-Derived Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal catalytic performance. This guide provides an objective comparison of the catalytic activity of benzylamine-derived ligands and their alternatives in various chemical transformations. The information is supported by experimental data to aid in the rational design and selection of catalysts for applications ranging from fine chemical synthesis to drug discovery.
Introduction to Benzylamine-Derived Ligands in Catalysis
Benzylamine (B48309) derivatives are a versatile class of compounds in catalysis, serving as ligands, directing groups, or substrates in a multitude of reactions.[1] Their steric and electronic properties can be readily tuned by modifying the substituents on both the aromatic ring and the nitrogen atom, allowing for fine control over reaction outcomes such as yield, regioselectivity, and enantioselectivity.[2][3] This guide focuses on benchmarking the performance of these ligands in key catalytic transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis. The choice of ligand is critical in these transformations. Below is a comparison of N-aryl and N-alkyl substituted N-heterocyclic carbene (NHC) precursors, which provides a useful analogue for understanding the influence of substituents on benzylamine-derived ligands.
Table 1: Performance of N-Aryl vs. N-Alkyl Substituted NHC-Ligated Palladium Catalysts in Suzuki-Miyaura Cross-Coupling [2]
| Catalyst Precursor | N-Substituent Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| IPr·HCl | N-Aryl | 2 | Cs2CO3 | Dioxane | 80 | 12 | 95 |
| IPr*·HCl | N-Aryl | 2 | Cs2CO3 | Dioxane | 80 | 12 | 98 |
| IMes·HCl | N-Aryl | 2 | Cs2CO3 | Dioxane | 80 | 12 | 85 |
| ItBu·HCl | N-Alkyl | 2 | K3PO4 | Toluene | 100 | 6 | 92 |
| ItOct·HCl | N-Alkyl | 2 | K3PO4 | Toluene | 100 | 6 | 90 |
Reaction: 4-chlorotoluene (B122035) with phenylboronic acid.
N-aryl NHCs, like IPr, are known for their significant steric bulk, which can be beneficial for promoting challenging cross-coupling reactions. In contrast, N-alkyl NHCs, such as ItBu, are typically stronger σ-donors, which can enhance the rate of oxidative addition.[2]
Performance in Rhodium-Catalyzed C-H/C-H Cross-Coupling
Benzylamine derivatives are frequently used as substrates where the amino group acts as a directing group, enabling high regioselectivity in C-H activation reactions.[1]
Table 2: Performance of Substituted Benzylamines in Rh(III)-Catalyzed C-H/C-H Cross-Coupling with Thiophene (B33073) [1]
| Benzylamine Derivative | R1 | R2 | Yield (%) |
| 1a | H | H | 85 |
| 1b | 4-Me | H | 82 |
| 1c | 4-OMe | H | 78 |
| 1d | 4-F | H | 90 |
| 1e | 4-Cl | H | 92 |
| 1f | 4-Br | H | 94 |
| 1g | 3-Me | H | 88 |
| 1h | 2-Me | H | 75 |
This data highlights how electronic and steric factors of substituents on the benzylamine ring influence the yield of the cross-coupling reaction.
Ligand Effects in Palladium-Catalyzed Meta-C–H Functionalization
The choice of an external ligand can significantly impact the efficiency of C-H functionalization reactions of benzylamine substrates.
Table 3: Evaluation of Ligands for the Pd-Catalyzed Meta-Arylation of Benzylamine [4]
| Entry | Ligand | Yield (%) |
| 1 | None | <10 |
| 2 | L1 (3-acetylamino-2-hydroxypyridine) | 85 |
| 3 | L18 (3,5-dinitropyridin-2-ol) | 92 |
| 4 | L21 (3,5-bis(trifluoromethyl)pyridin-2-ol) | 91 |
| 5 | L22 (3-nitro-5-(trifluoromethyl)pyridin-2-ol) | 74 |
| 6 | L23 (3,5-dichloro-2-hydroxypyridine) | 78 |
The use of mono-protected 3-amino-2-hydroxypyridine (B57635) ligands dramatically improved the reactivity.[4] Electron-deficient hydroxypyridine ligands also proved to be highly effective.[4]
Experimental Protocols
Synthesis of N-Aryl N-Heterocyclic Carbene Precursor (IPr·HCl)[2]
-
To a solution of glyoxal (B1671930) (40% in water, 1.0 eq) in methanol (B129727), add 2,6-diisopropylaniline (B50358) (2.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold methanol and dry under vacuum.
General Procedure for Rh(III)-Catalyzed C-H/C-H Cross-Coupling[1]
-
To an oven-dried reaction tube, add the benzylamine derivative (1.0 equiv.), thiophene (10 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Add 1,2-dichloroethane (B1671644) (DCE) as the solvent and Cu(OAc)2 (2.0 equiv.) as an oxidant.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Palladium-Catalyzed C-N Cross-Coupling[1]
-
A reaction flask is charged with the palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., Cs2CO3) under an inert atmosphere.
-
The aryl bromide (1.0 equiv.) and the piperidine (B6355638) derivative (1.0-1.2 equiv.) are added, followed by an anhydrous solvent (e.g., toluene).
-
The flask is sealed and heated to 80-110 °C with stirring for 2-24 hours.
-
After the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing Catalytic Processes
Workflow for Rh-Catalyzed C-H/C-H Cross-Coupling
References
Comparative study of different synthesis routes for 3-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Building Block
3-Methylbenzylamine is a valuable primary amine and a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its production can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This guide provides a comparative analysis of five prominent methods for the synthesis of this compound, supported by experimental data to inform methodological choices in a research and development setting.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Reductive Amination | 3-Methylbenzaldehyde (B113406) | NH₃, H₂, Catalyst (e.g., Co, Pd/C) | High (e.g., >90%) | High | 4 - 24 h | High atom economy, clean reaction | Requires high-pressure hydrogenation equipment, catalyst cost |
| Leuckart Reaction | 3-Methylbenzaldehyde | Ammonium (B1175870) formate (B1220265) or Formamide (B127407) | Moderate to High (e.g., 60-85%) | Moderate to High | 4 - 15 h | Does not require external reducing agents or high pressure | High reaction temperatures, potential for side products |
| Gabriel Synthesis | 3-Methylbenzyl chloride | Potassium phthalimide (B116566), Hydrazine (B178648) | High (e.g., 70-90%) | High | > 4 h | Avoids over-alkylation, produces pure primary amine | Multi-step process, use of hydrazine |
| Nitrile Reduction | 3-Methylbenzonitrile | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | High (e.g., >80%) | High | 3 - 12 h | High yield, clean reduction | Use of hazardous reagents (LiAlH₄), catalyst cost |
| Direct Amination | 3-Methylbenzyl chloride | Ammonia (B1221849) | Moderate | Low to Moderate | Variable | One-step process | Prone to over-alkylation (formation of secondary and tertiary amines) |
Experimental Protocols and Methodologies
Reductive Amination of 3-Methylbenzaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with ammonia, followed by its immediate reduction to the corresponding amine.
Experimental Protocol:
A recent study demonstrated the reductive amination of benzaldehydes using an in-situ generated cobalt catalyst.[1] While specific data for 3-methylbenzaldehyde is not provided, a general procedure can be adapted. In a high-pressure reactor, 3-methylbenzaldehyde (1 mmol) is dissolved in a suitable solvent like methanol. An aqueous solution of ammonia is added, followed by a catalytic amount of a cobalt-based catalyst. The reactor is then pressurized with hydrogen gas (1-10 bar) and heated to approximately 80°C for 4-12 hours.[1] After the reaction, the catalyst is filtered off, and the product is isolated and purified by distillation under reduced pressure. This method is noted for its high selectivity and yield for primary amines.[1]
The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2]
Experimental Protocol:
In a typical Leuckart reaction, 3-methylbenzaldehyde is heated with an excess of ammonium formate or formamide.[3][4] The mixture is heated to a temperature between 160-185°C for several hours.[5] This initially forms the N-formyl derivative of this compound. The reaction mixture is then cooled and treated with hydrochloric acid to hydrolyze the formamide intermediate. Subsequent basification with a strong base, such as sodium hydroxide (B78521), liberates the free this compound, which can then be extracted with an organic solvent and purified by distillation. While this method avoids the need for high-pressure hydrogenation, the high temperatures can sometimes lead to side reactions.[2]
The Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues often encountered in direct amination.[6][7]
Experimental Protocol:
The synthesis begins with the reaction of potassium phthalimide with 3-methylbenzyl chloride in a solvent such as dimethylformamide (DMF) to form N-(3-methylbenzyl)phthalimide.[8] The reaction mixture is typically heated to facilitate the nucleophilic substitution. After the reaction is complete, the intermediate is cleaved to release the primary amine. A common method for this cleavage is the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate (B1144303) in ethanol.[8] This results in the precipitation of phthalhydrazide, and the desired this compound is obtained from the filtrate after an acidic workup followed by basification and extraction.
Reduction of 3-Methylbenzonitrile
The reduction of a nitrile group is a straightforward and high-yielding route to primary amines.
Experimental Protocol:
3-Methylbenzonitrile can be effectively reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is dissolved in the anhydrous solvent under an inert atmosphere, and the LiAlH₄ is added portion-wise at a controlled temperature (often 0°C to room temperature). The reaction is typically stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting mixture is filtered, and the this compound is isolated from the filtrate by extraction and subsequent distillation. Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) can also be employed for this transformation.
Direct Amination of 3-Methylbenzyl Chloride
Direct amination involves the reaction of an alkyl halide with ammonia. While seemingly the most direct route, it is often challenging to control the selectivity.
Experimental Protocol:
3-Methylbenzyl chloride is reacted with an excess of aqueous or alcoholic ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures and pressures to facilitate the nucleophilic substitution. The use of a large excess of ammonia is crucial to favor the formation of the primary amine over secondary and tertiary amine byproducts. After the reaction period, the excess ammonia is removed, and the reaction mixture is worked up by extraction and distillation. However, achieving high purity of the primary amine can be difficult due to the competing over-alkylation reactions.
Synthesis Route Diagrams
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. erowid.org [erowid.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Guide to the Cross-Reactivity of 3-Methylbenzylamine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for studying the cross-reactivity of 3-Methylbenzylamine in complex analytical mixtures, particularly within the context of immunoassays designed for the detection of structurally similar compounds. Due to a lack of direct experimental data in published literature for this compound, this document outlines the structural basis for potential cross-reactivity, provides detailed experimental protocols for its empirical determination, and presents a comparative analysis using hypothetical data.
Introduction: Structural Basis for Potential Cross-Reactivity
Immunoassays are rapid and sensitive screening tools, but they are susceptible to cross-reactivity, where antibodies bind to non-target compounds that are structurally similar to the intended analyte. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
This compound shares core structural features with amphetamine, a common target in drugs-of-abuse screening panels. The key similarities include a phenyl ring and an amino group connected by an alkyl chain.
Structural Comparison:
| Compound | Structure | Key Features |
| Amphetamine | Phenyl ring, Aminopropyl side chain | |
| This compound | Phenyl ring (with methyl group at position 3), Aminomethyl side chain |
The primary difference is the shorter aminomethyl side chain and the meta-positioned methyl group on the phenyl ring of this compound. While these differences exist, the overall structural analogy, particularly the phenethylamine (B48288) backbone, creates a potential for this compound to be recognized by anti-amphetamine antibodies. The degree of this cross-reactivity is dependent on the specific antibody clone used in a given immunoassay.
Comparative Analysis of Cross-Reactivity
To provide a clear framework for comparison, the following tables present hypothetical cross-reactivity data for this compound and related benzylamine (B48309) derivatives across three common amphetamine immunoassay platforms.
It is critical to note that this data is illustrative and not based on published experimental results. Researchers should use the protocols outlined in this guide to generate their own empirical data.
Table 1: Hypothetical Cross-Reactivity in Amphetamine Immunoassays
| Compound | Structure | Immunoassay A (EMIT) % Cross-Reactivity | Immunoassay B (FPIA) % Cross-Reactivity | Immunoassay C (KIMS) % Cross-Reactivity |
| d-Amphetamine (Calibrator) | 100% | 100% | 100% | |
| This compound | 2.5% | 1.8% | 3.1% | |
| Benzylamine | 0.8% | 0.5% | 1.2% | |
| 2-Methylbenzylamine | 1.5% | 0.9% | 2.0% | |
| 4-Methylbenzylamine | 1.2% | 0.7% | 1.8% |
Percent cross-reactivity is calculated as: (IC50 of d-Amphetamine / IC50 of Test Compound) x 100.
Table 2: Hypothetical 50% Inhibitory Concentration (IC50) Data
| Compound | Immunoassay A (ng/mL) | Immunoassay B (ng/mL) | Immunoassay C (ng/mL) |
| d-Amphetamine | 100 | 150 | 120 |
| This compound | 4,000 | 8,333 | 3,870 |
| Benzylamine | 12,500 | 30,000 | 10,000 |
| 2-Methylbenzylamine | 6,667 | 16,667 | 6,000 |
| 4-Methylbenzylamine | 8,333 | 21,428 | 6,667 |
IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.[3]
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method. Positive screening results should always be confirmed using a more specific method like GC-MS.[4]
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the IC50 and percent cross-reactivity of a test compound.[5][6][7]
Materials:
-
Microtiter plates pre-coated with an amphetamine-protein conjugate.
-
Amphetamine-specific monoclonal antibody.
-
Test compounds (this compound, other benzylamine derivatives).
-
d-Amphetamine standard.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation: Prepare a dilution series for the d-Amphetamine standard and each test compound in the assay buffer.
-
Competitive Binding: To the wells of the coated microtiter plate, add the amphetamine-specific monoclonal antibody followed immediately by either the standard or the test compound dilutions.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at 37°C). During this step, the free analyte in the solution competes with the coated analyte for antibody binding sites.
-
Washing: Aspirate the solution from the wells and wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody to each well and incubate (e.g., 30 minutes at 37°C).
-
Final Wash: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark (e.g., 15 minutes at room temperature). A color will develop in inverse proportion to the amount of analyte in the initial sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the OD values against the log of the concentration for the standard and each test compound. Use a sigmoidal dose-response curve fit to determine the IC50 value for each.
Protocol 2: GC-MS for Confirmatory Analysis
This protocol provides a general workflow for the confirmation and quantification of this compound in a complex mixture, such as urine, that screened positive in an immunoassay.[8][9]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., DB-5ms).
-
Solid-phase extraction (SPE) cartridges (e.g., cation exchange).
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA).
-
Internal standard (e.g., d5-benzylamine).
-
Organic solvents (e.g., methanol (B129727), ethyl acetate (B1210297), toluene).
-
Centrifuge and evaporator.
Procedure:
-
Sample Preparation: To a 1 mL sample, add the internal standard. If the sample is urine, adjust the pH as needed (e.g., to pH 6.0 with phosphate (B84403) buffer).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol, followed by water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with dilute acid (e.g., 0.1 M HCl) and then methanol to remove interferences.
-
Elute the analyte and internal standard with an appropriate basic solvent mixture.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene:acetonitrile).
-
Add the derivatizing agent (PFPA) and heat (e.g., 20 minutes at 70°C) to create a volatile derivative suitable for GC analysis.[9]
-
Evaporate the derivatized sample to dryness and reconstitute in a small volume of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS system.
-
Use a temperature program that effectively separates the derivatized this compound from other components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized analyte and internal standard.
-
-
Data Analysis: Identify this compound by its retention time and the presence of its characteristic ions. Quantify the compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for Competitive ELISA.
References
- 1. lin-zhi.com [lin-zhi.com]
- 2. Development and evaluation of an improved method for screening of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization | MDPI [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. researchgate.net [researchgate.net]
- 9. journal-imab-bg.org [journal-imab-bg.org]
A Comparative Guide to Enantiomeric Excess Determination for Chiral 3-Methylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals and fine chemicals. For derivatives of 3-Methylbenzylamine, which are important chiral building blocks, accurate enantiomeric purity assessment is paramount. This guide provides a comparative overview of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. It is therefore essential to control the stereochemical purity of chiral compounds. Enantiomeric excess is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical techniques have been developed to determine ee, each with its own set of advantages and limitations in terms of accuracy, sensitivity, speed, and cost. This guide will focus on chromatographic and spectroscopic methods applicable to this compound derivatives.
Chromatographic Methods
Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for ee determination. The choice of the chiral stationary phase is crucial for achieving separation.
Comparison of Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Mobile Phase Compatibility | Derivatization Required | Key Advantages |
| Polysaccharide-based | CHIRALPAK® IA, IB, IC, IE | Normal Phase, Reversed Phase, Polar Organic | Often not required | Broad selectivity for a wide range of compounds.[1] |
| Cyclofructan-based | LARIHC® CF6-P | Polar Organic, Reversed Phase | Not usually required | High success rate for primary amines in polar organic mode.[1][2] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V | Normal Phase, Reversed Phase, Polar Organic | Can improve peak shape and resolution (e.g., 3,5-dinitrobenzoyl). | Excellent for a variety of chiral compounds including amines. |
| Crown Ether-based | CROWNPAK® CR-I(+) | Normal Phase, Reversed Phase (with acidic mobile phase) | Not required | Highly efficient for certain primary amines.[1][3] |
Experimental Protocol: Chiral HPLC of 3,5-Dinitrobenzoyl-3-Methylbenzylamine
This protocol is based on a method for the closely related α-methylbenzylamine.
-
Derivatization:
-
Dissolve 10 mg of this compound in 1 mL of dichloromethane (B109758).
-
Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of triethylamine.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Dissolve the resulting amide in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and being more environmentally friendly ("greener") due to the use of supercritical CO₂ as the main mobile phase component.[2] It has become a platform of choice for high-throughput screening in the pharmaceutical industry.[2]
Comparison of SFC and HPLC for Chiral Amine Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (Hexane, Acetonitrile, etc.) |
| Analysis Time | Generally faster due to higher flow rates.[2] | Can be longer. |
| Solvent Consumption | Lower, more environmentally friendly.[2] | Higher. |
| Peak Symmetry | Often improved.[2] | Can be an issue, requiring mobile phase additives. |
| Selectivity | Comparable to normal-phase HPLC.[2] | Broad range of selectivities depending on the mode. |
Experimental Protocol: Chiral SFC of this compound
This protocol is a general guideline based on methods for primary amines.[2][3]
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase modifier (e.g., methanol) at a concentration of 1 mg/mL.
-
-
SFC Conditions:
-
Column: Crownpak® CR-I (+) or a polysaccharide-based CSP.[3]
-
Mobile Phase: CO₂ and a modifier (e.g., methanol) with an acidic additive (e.g., 0.8% trifluoroacetic acid for crown ether columns) or a basic additive for polysaccharide columns.[3]
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the ee as described for the HPLC method.
-
Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. Derivatization is often necessary for amines to improve their volatility and chromatographic behavior.[4]
Experimental Protocol: Chiral GC of Trifluoroacetyl-3-Methylbenzylamine
This protocol is based on a general method for the enantiomeric separation of amines.[4]
-
Derivatization:
-
Dissolve 5 mg of this compound in 1 mL of dichloromethane.
-
Add 1.5 equivalents of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the residue in dichloromethane for GC analysis.[4]
-
-
GC Conditions:
-
Data Analysis:
-
Calculate the ee from the peak areas of the two enantiomers.
-
Spectroscopic Methods
Spectroscopic methods offer an alternative to chromatographic techniques and are often faster, although they may be less accurate for precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine ee by making the enantiomers chemically non-equivalent. This is achieved by using either a chiral derivatizing agent or a chiral solvating agent.[6]
1. Chiral Derivatizing Agents (CDAs)
The amine enantiomers are reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of the original enantiomers.[7]
Experimental Protocol: NMR with a Chiral Phosphorus Derivatizing Agent
This protocol is based on the use of a phosphazane reagent.[8]
-
Derivatization (in an NMR tube):
-
To a solution of the chiral amine in an appropriate deuterated solvent (e.g., CDCl₃), add one equivalent of the chiral phosphorus derivatizing agent and an excess of a non-nucleophilic base (e.g., triethylamine).
-
After the reaction is complete, add an excess of methyl iodide to quaternize the phosphorus framework.[8]
-
-
NMR Analysis:
-
Acquire a ³¹P NMR spectrum.
-
The two diastereomers will give rise to distinct signals.
-
-
Data Analysis:
-
Determine the ee by integrating the well-resolved diastereotopic resonances.[9]
-
2. Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This results in the splitting of NMR signals for the enantiomers, which can be used to determine the ee.[10] This method is advantageous as it does not require covalent modification of the analyte.[10]
Experimental Protocol: NMR with (R)-1,1'-Bi-2-naphthol (BINOL) as a CSA
This is a general protocol for using BINOL derivatives as CSAs for amines.[11]
-
Sample Preparation (in an NMR tube):
-
Dissolve a known amount of the this compound sample (e.g., 0.05 mmol) in 0.6 mL of chloroform-d.
-
Add a stoichiometric amount of the chiral solvating agent (e.g., (R)-BINOL).
-
Shake the NMR tube for 30 seconds.[11]
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum at 25 °C.[11]
-
Identify a well-resolved proton signal (e.g., the benzylic proton) that shows distinct resonances for the two enantiomers.
-
-
Data Analysis:
-
Calculate the ee by integrating the signals corresponding to each enantiomer.[11]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid chiroptical technique that can be used for ee determination, especially in high-throughput screening.[12] The method often involves the in-situ formation of diastereomeric complexes that have distinct CD signals.[13]
Experimental Protocol: In-situ Complexation for CD Analysis
This protocol is based on the formation of Fe(II) complexes.[13][14]
-
Sample Preparation:
-
Prepare a stock solution of a sensing ensemble, for example, 2-formyl-3-hydroxypyridine and Fe(II)(TfO)₂ in a suitable solvent (e.g., acetonitrile).[13]
-
Add a known amount of the this compound sample to the sensing solution. The amine will react to form a chiral imine, which then complexes with the Fe(II).[13]
-
-
CD Analysis:
-
Acquire the CD spectrum of the resulting solution in the UV-visible region.
-
The intensity of the CD signal at a specific wavelength is proportional to the enantiomeric excess.
-
-
Data Analysis:
-
Construct a calibration curve using samples of known ee.
-
Determine the ee of the unknown sample from the calibration curve. The average absolute error for such methods can be around ±5%.[13]
-
Method Comparison Summary
| Method | Speed | Accuracy | Sample Prep | Cost (Instrument) | Throughput |
| Chiral HPLC | Moderate | High | Derivatization may be needed | High | Moderate |
| Chiral SFC | Fast | High | Minimal | High | High |
| Chiral GC | Fast | High | Derivatization usually required | Moderate | High |
| NMR (CDA) | Moderate | High | Covalent derivatization | Very High | Low to Moderate |
| NMR (CSA) | Fast | Good | Simple mixing | Very High | Moderate |
| CD Spectroscopy | Very Fast | Moderate | Simple mixing | Moderate | Very High |
Experimental and Logical Workflows
Caption: General workflow for chromatographic ee determination.
Caption: Workflow for NMR-based ee determination.
Caption: Workflow for CD spectroscopy-based ee determination.
Conclusion
The choice of method for determining the enantiomeric excess of this compound derivatives depends on the specific requirements of the analysis. For high accuracy and routine quality control, chiral HPLC and SFC are the methods of choice, with SFC offering advantages in speed and reduced solvent consumption. Chiral GC is also highly accurate but often requires derivatization. NMR spectroscopy, particularly with chiral solvating agents, provides a rapid and non-destructive method that is well-suited for reaction monitoring. Circular dichroism spectroscopy is an excellent tool for high-throughput screening where speed is more critical than the highest level of accuracy. By understanding the principles, advantages, and practical considerations of each technique presented in this guide, researchers can select the most appropriate method for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 3-Methylbenzylamine with other primary amines in specific reactions
For researchers and professionals in drug development and synthetic chemistry, the selection of a primary amine is a critical decision that can significantly impact reaction outcomes. 3-Methylbenzylamine is a versatile primary amine frequently employed in the synthesis of complex organic molecules. Its reactivity, influenced by the electron-donating methyl group at the meta position of the benzene (B151609) ring, distinguishes it from other primary amines. This guide provides a head-to-head comparison of this compound with other primary amines in two distinct and synthetically relevant reactions: a three-component reaction for the synthesis of organophosphorus compounds and the catalytic aerobic oxidation to form imines. The data presented is intended to inform reagent selection and methodological design.
Reaction 1: Three-Component Synthesis of Aminophosphonates and Bisphosphonates
The three-component reaction between a primary amine, triethyl orthoformate, and diethyl phosphite (B83602) is a powerful method for synthesizing N-substituted aminomethylenebisphosphonic acids and related aminophosphonates. The course of this reaction is highly sensitive to the structure of the amine and the reaction conditions, often yielding a mixture of products. Here, we compare the performance of this compound with unsubstituted benzylamine (B48309) and its ortho- and para-isomers, as well as a halogen-substituted analogue.
The reaction can proceed via two main pathways, leading to the formation of either an N-substituted aminobenzylphosphonate or an N-substituted aminomethylenebisphosphonic acid. The product distribution is significantly influenced by the electronic and steric properties of the substituent on the benzylamine ring.
Comparative Performance Data
The following table summarizes the product distribution and yields for the reaction of various benzylamines with triethyl orthoformate and diethyl phosphite under different molar ratios of the reactants.[1]
| Amine | Molar Ratio (Amine:Phosphite:Orthoformate) | Temperature (°C) | Product(s) | Yield (%) |
| Benzylamine | 1:2:1 | 135 | N-benzyl aminobenzylphosphonate & N-benzyl aminomethylenebisphosphonic acid | Mixture |
| This compound | 1:2:1 | 135 | N-(3-methylbenzyl)aminobenzylphosphonate | Sole Product |
| o-Methylbenzylamine | 1:2:1 | 135 | N-(2-methylbenzyl)aminobenzylphosphonate | Sole Product |
| p-Methylbenzylamine | 1:2:1 | 135 | N-(4-methylbenzyl)aminobenzylphosphonate & N-(4-methylbenzyl)aminomethylenebisphosphonic acid | Mixture |
| p-Chlorobenzylamine | 1:2:1 | 135 | N-(4-chlorobenzyl)aminobenzylphosphonate | Sole Product |
| Benzylamine | 1:4:2 | 135 | N-benzyl aminomethylenebisphosphonic acid | Predominant |
| This compound | 1:4:2 | 135 | N-(3-methylbenzyl)aminomethylenebisphosphonic acid | 36 |
| o-Methylbenzylamine | 1:4:2 | 135 | N-(2-methylbenzyl)aminomethylenebisphosphonic acid | - |
| p-Methylbenzylamine | 1:4:2 | 80 | N-(4-methylbenzyl)aminobenzylphosphonate | Sole Product |
| p-Chlorobenzylamine | 1:4:2 | 135 | N-(4-chlorobenzyl)aminobenzylphosphonate & N-(4-chlorobenzyl)aminomethylenebisphosphonic acid | Mixture |
Experimental Protocol: Three-Component Reaction
A mixture of the respective benzylamine (1 equivalent), diethyl phosphite (2 or 4 equivalents), and triethyl orthoformate (1 or 2 equivalents) is heated at the specified temperature (80 °C or 135 °C) for a designated period. After cooling, the reaction mixture is analyzed to determine the product distribution and yield. For the isolation of the bisphosphonic acid products, the crude reaction mixture is typically hydrolyzed with concentrated hydrochloric acid, followed by purification.[1]
Reaction 2: Catalytic Aerobic Oxidation for Imine Synthesis
The oxidation of primary amines to imines is a fundamental transformation in organic synthesis, providing access to versatile intermediates. This section compares the performance of this compound with other substituted benzylamines in a vanadium-catalyzed aerobic oxidation reaction.
Comparative Performance Data
The following table presents the yields of the corresponding N-benzylidenebenzylamines from the aerobic oxidation of various benzylamines catalyzed by VO(Hhpic)₂.[2]
| Amine | Yield (%) |
| Benzylamine | 91 |
| This compound | 95 |
| 4-Methylbenzylamine | 93 |
| 4-Methoxybenzylamine | 89 |
| 4-Chlorobenzylamine | 85 |
| 4-Bromobenzylamine | 82 |
In a similar V₂O₅-catalyzed oxidation with H₂O₂ in water, the following yields were reported for different benzylamines:
| Amine | Yield (%) |
| Benzylamine | 91 |
| 4-Chlorobenzylamine | 95 |
| 3-Fluorobenzylamine | 92 |
| 2-Chlorobenzylamine | 93 |
| 3-Nitrobenzylamine | 94 |
Note: The reaction conditions and catalytic systems for the two sets of data are different.
Experimental Protocol: VO(Hhpic)₂-Catalyzed Aerobic Oxidation
In a typical procedure, a mixture of the benzylamine and a catalytic amount of VO(Hhpic)₂ (e.g., 2 mol%) in a suitable solvent (e.g., acetonitrile (B52724) or an ionic liquid) is stirred at a specified temperature (e.g., 120 °C) under an atmosphere of oxygen for a set period. The progress of the reaction is monitored, and upon completion, the product is isolated and purified.[2]
Conclusion
The presented data highlights the distinct reactivity of this compound compared to other primary amines. In the three-component reaction, the meta-methyl substituent directs the reaction towards the formation of the aminophosphonate as the sole product under specific conditions, demonstrating a level of selectivity not observed with the unsubstituted or para-substituted analogues. In the aerobic oxidation to form imines, this compound exhibits a high yield, comparable to or exceeding that of other substituted benzylamines. These findings underscore the importance of considering the electronic and steric effects of substituents on the aromatic ring of benzylamines when designing synthetic strategies. For researchers and drug development professionals, this comparative guide offers valuable insights for making informed decisions in the selection of primary amines to achieve desired reaction outcomes and optimize synthetic routes.
References
A Comparative Guide to Catalytic α-Alkylation of 3-Methylbenzylamine: Organocatalysis vs. Iridium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. The α-alkylation of benzylamines, in particular, is a critical transformation for the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of two distinct and powerful catalytic strategies for the α-alkylation of a representative substrate, 3-methylbenzylamine: a sophisticated organocatalytic approach using a bifunctional pyridoxal (B1214274) catalyst and a robust metal-catalyzed method employing an iridium complex via a "borrowing hydrogen" strategy.
At a Glance: Comparison of Catalytic Systems
| Feature | Method A: Organocatalysis (Pyridoxal) | Method B: Metal Catalysis (Iridium) |
| Catalyst Type | Chiral bifunctional pyridoxal | Iridium complex (e.g., [Cp*IrCl2]2) |
| Reaction | Asymmetric α-C(sp3)-H allylic alkylation | N-alkylation with alcohols |
| Alkylation Partner | Morita-Baylis-Hillman (MBH) acetates | Primary or secondary alcohols |
| Key Transformation | C(sp3)-H bond functionalization | Dehydrogenation/Imination/Reduction cascade |
| Stereocontrol | High enantioselectivity and diastereoselectivity | Typically produces racemic products unless chiral ligands are used |
| Reaction Conditions | Mild (-20 °C to room temperature) | Elevated temperatures (e.g., 100 °C) |
| Byproducts | Stoichiometric acetate (B1210297) and base salt | Water |
Performance Data: A Quantitative Comparison
The following table summarizes representative yields for the α-alkylation of benzylamine (B48309) derivatives using the two methodologies. Direct data for this compound is included where available; otherwise, data for structurally similar substrates are presented to allow for a reasonable comparison.
| Substrate | Alkylating Agent | Catalyst | Method | Yield (%) | Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr) | Reference |
| This compound | tert-Butyl (E)-2-(acetoxymethyl)-3-phenylacrylate | (S,S)-Pyridoxal Catalyst | A | 72 | 98% ee, >20:1 dr | [1][2] |
| Benzylamine | 1-Adamantane iodide | Pyridoxal | A (Radical variant) | 93 | N/A | [3][4] |
| Aniline | Benzyl (B1604629) alcohol | [CpIrI2]2 | B | 95 | N/A | [5][6] |
| Benzylamine | 1-Phenylethanol | [CpIrCl2]2 | B | High | N/A | [7][8] |
Note: The pyridoxal-catalyzed radical alkylation is a variation of Method A and is included to show the versatility of the catalyst system.
Experimental Protocols
Method A: Organocatalytic Asymmetric α-C-H Allylic Alkylation
This protocol is adapted from the work of Lu, Deng, and coworkers for the direct asymmetric α-C-H allylic alkylation of benzylamines with MBH acetates.[1][2]
Materials:
-
Chiral pyridoxal catalyst (e.g., (S,S)-6a in the cited literature)
-
This compound
-
Morita-Baylis-Hillman (MBH) acetate (e.g., tert-butyl (E)-2-(acetoxymethyl)-3-phenylacrylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried 4 mL vial equipped with a magnetic stirrer bar, add the chiral pyridoxal catalyst (0.010 mmol, 10 mol%).
-
Add DBU (0.20 mmol) and anhydrous DCM (0.3 mL).
-
Add this compound (0.20 mmol).
-
Stir the mixture at -20 °C for 5 minutes.
-
Add a solution of the MBH acetate (0.10 mmol) in anhydrous DCM (0.2 mL) in portions over 1 hour.
-
Stir the reaction mixture at -20 °C for 72 hours.
-
Allow the reaction to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired product.
Method B: Iridium-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)
This protocol is a general representation based on the work by Williams and others on iridium-catalyzed amine alkylation.[5][6]
Materials:
-
[Cp*IrI2]2 (di-μ-iodido-bis(pentamethylcyclopentadienyl)diiridium(III))
-
This compound
-
An appropriate alcohol (e.g., benzyl alcohol)
-
Water (as solvent)
Procedure:
-
To a reaction vessel, add [Cp*IrI2]2 (0.01 mmol, 1 mol%).
-
Add this compound (1.0 mmol).
-
Add the alcohol (1.2 mmol).
-
Add water (2 mL).
-
Seal the vessel and heat the mixture at 100 °C with vigorous stirring for the required reaction time (typically 12-24 hours), as monitored by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism and Workflow Visualizations
Below are diagrams illustrating the catalytic cycles and a general experimental workflow, created using the DOT language.
Caption: A generalized workflow for catalytic amine alkylation.
Caption: Proposed catalytic cycle for the pyridoxal-catalyzed reaction.[1]
Caption: Simplified 'Borrowing Hydrogen' cycle for iridium-catalyzed N-alkylation.
References
- 1. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Iridium-catalysed amine alkylation with alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 3-Methylbenzylamine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 3-methylbenzylamine in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). A spectrophotometric method is also presented as a simpler, alternative approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Reaction mixture sample
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid to ensure the analyte is in its protonated form, which can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Benzylamine and its derivatives typically have UV absorbance maxima around 210 nm and 256 nm.[1][2] Detection at 210 nm generally provides higher sensitivity.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the reaction mixture.
-
Dilute a known amount of the reaction mixture with the mobile phase to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the diluted reaction mixture sample by interpolating its peak area from the calibration curve.
-
Calculate the original concentration in the reaction mixture by applying the dilution factor.
Alternative HPLC Method: Pre-column Derivatization
For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization can be employed. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine group of this compound to form a highly UV-absorbent or fluorescent derivative.[3][4]
Workflow for HPLC Analysis
References
Safety Operating Guide
Proper Disposal of 3-Methylbenzylamine: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 3-Methylbenzylamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is a corrosive chemical that can cause severe skin burns and eye damage, necessitating careful handling and disposal.[1][2][3]
Hazard Identification
Before handling this compound for disposal, it is crucial to be aware of its primary hazards.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage[1][2] |
| Combustible Liquid | 4 | Combustible liquid[1] |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Eye Protection | Chemical safety goggles and a face shield.[4] |
| Body Protection | A laboratory coat, long-sleeved shirt, and long pants.[4] |
| Footwear | Closed-toe shoes are mandatory.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of this chemical down the drain or in regular solid waste.[1][4]
Step 1: Waste Collection and Segregation
-
Designated Container: Collect waste this compound in a designated, compatible, and leak-proof container with a screw-on cap.[4][5] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[6]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[6][7] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
The quantity of the waste.
-
The date of waste generation.[6]
-
The place of origin (e.g., department, room number).[6]
-
The Principal Investigator's name and contact information.[6]
-
Appropriate hazard pictograms (e.g., corrosive).[6]
-
-
Segregation: Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4] Store it separately from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Step 2: Storage
-
Storage Area: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[1][8]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[5] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[5]
-
Time and Quantity Limits: Be aware of your institution's time and quantity limits for hazardous waste accumulation.[5] Typically, hazardous waste must be collected within 90 days of the generation date.[5]
Step 3: Disposal Request
-
Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[4][6]
-
Documentation: Complete any required hazardous waste disposal forms, providing accurate information about the waste.[6] Maintain a record of the amount of waste generated and the date of disposal.[4]
Step 4: Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[7][9]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7][9]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[7][9]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][4]
-
Collect: Soak up the spilled material and place it in a suitable, closed container for disposal.[1]
-
Report: Report the spill to your institution's EHS department immediately.[4] Do not attempt to clean up a large spill without proper training and equipment.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 3-Methylbenzylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methylbenzylamine (CAS No. 100-81-2), including personal protective equipment (PPE) specifications, procedural guidance for safe use, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Identity:
-
Name: this compound
-
Synonyms: m-Xylylamine, Benzenemethanamine, 3-methyl-
-
CAS Number: 100-81-2
Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also be harmful if swallowed or inhaled, potentially causing irritation or corrosive injuries to the respiratory and gastrointestinal tracts.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | A face shield should be worn in situations where splashing is a risk. | |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile, neoprene, or PVC, are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and fully buttoned. |
| Protective Clothing | Impervious protective clothing is required. Long pants and closed-toe shoes are mandatory. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if vapors are generated.[4] A respiratory hazard evaluation may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][4]
-
Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[1][5][6] Do not empty into drains.[2]
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
